Bis(2,2,2-trifluoroethyl) phosphite
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
oxo-bis(2,2,2-trifluoroethoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCVAFSSZPRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O[P+](=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92466-70-1 | |
| Record name | Bis(2,2,2-trifluoroethyl) Phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite: Synthesis, Properties, and Applications in Modern Organic Chemistry
Introduction: A Versatile Reagent in Organophosphorus Chemistry
Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is a unique and highly reactive organophosphorus compound that has garnered significant interest among researchers and scientists, particularly in the fields of medicinal chemistry and materials science. Its distinct chemical properties, largely influenced by the presence of the trifluoroethyl groups, make it an invaluable tool for the synthesis of a wide array of organophosphorus molecules. This guide provides a comprehensive overview of BTFEP, including its core chemical and physical characteristics, synthesis strategies, and its diverse applications, with a focus on the underlying principles that govern its reactivity.
The primary CAS Number for this compound is 92466-70-1 .[1] It is also known by several synonyms, including Bis(2,2,2-trifluoroethyl) phosphonate, Phosphonic acid bis(2,2,2-trifluoroethyl) ester, and Phosphorous acid bis(2,2,2-trifluoroethyl) ester.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a central phosphorus atom bonded to a hydrogen, an oxygen, and two trifluoroethoxy groups. Its linear formula is represented as (CF3CH2O)2P(O)H.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 92466-70-1 | [1] |
| Molecular Formula | C4H5F6O3P | [1] |
| Molecular Weight | 246.04 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 43-44 °C at 2 mmHg | [1] |
| Density | 1.545 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.332 | [1] |
| SMILES String | FC(F)(F)COOCC(F)(F)F | [1] |
| InChI Key | NYQKUVUXMIHXEA-UHFFFAOYSA-N | [1] |
A key feature of this compound is its existence in a tautomeric equilibrium between the pentavalent phosphonate form (>P(O)H) and the trivalent phosphite form (>P-OH). The equilibrium predominantly favors the more stable phosphonate form.[2][3] This tautomerism is crucial to its reactivity, allowing it to act as both a nucleophile and an electrophile.[2] The electron-withdrawing nature of the trifluoroethyl groups significantly influences this equilibrium and enhances the reactivity of the compound.[3]
Sources
"Bis(2,2,2-trifluoroethyl) phosphite" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2,2,2-trifluoroethyl) phosphite
Introduction: The Significance of Fluorinated Phosphites
This compound, also known as bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP), is a versatile organophosphorus compound distinguished by its trifluoroethyl groups. These electron-withdrawing groups significantly influence the molecule's reactivity, stability, and physical properties, making it a valuable intermediate in diverse fields of chemical synthesis.[1] Unlike its non-fluorinated analogs, BTFEP exhibits enhanced thermal stability and unique reactivity, rendering it a superior building block for specialized applications.
This guide serves as a comprehensive resource for researchers and professionals in drug development and materials science. It provides a detailed exploration of the synthesis of this compound, the critical characterization techniques required to verify its structure and purity, and an overview of its applications. The methodologies described herein are grounded in established chemical principles, offering both practical protocols and the theoretical basis for experimental choices.
PART 1: Synthesis of this compound
The primary and most direct method for synthesizing this compound involves the controlled reaction of phosphorus trichloride (PCl₃) with 2,2,2-trifluoroethanol. This reaction is a classic example of nucleophilic substitution at a phosphorus(III) center.
Causality of the Synthetic Approach
The choice of phosphorus trichloride as the phosphorus source is dictated by its high reactivity. The phosphorus atom in PCl₃ is highly electrophilic due to the inductive effect of the three chlorine atoms, making it susceptible to attack by nucleophiles like alcohols.[2] 2,2,2-Trifluoroethanol is chosen for its unique properties; the fluorine atoms enhance the acidity of the hydroxyl proton, facilitating the reaction, and impart the desired characteristics to the final product. The reaction proceeds in a stepwise manner, where each chlorine atom is sequentially replaced by a 2,2,2-trifluoroethoxy group. Controlling the stoichiometry is crucial to favor the formation of the disubstituted phosphite over the mono- or trisubstituted products.
Reaction Mechanism
The mechanism involves the nucleophilic attack of the oxygen atom from 2,2,2-trifluoroethanol on the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of a molecule of hydrogen chloride (HCl). The reaction is typically performed in the presence of a base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Synthesis pathway of this compound from PCl₃.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound.
Materials and Reagents:
-
Phosphorus trichloride (PCl₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Anhydrous diethyl ether or other suitable inert solvent
-
A tertiary amine base (e.g., triethylamine)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: In the flask, dissolve 2.2 equivalents of 2,2,2-trifluoroethanol and 2.2 equivalents of triethylamine in anhydrous diethyl ether.
-
Reaction Initiation: Cool the solution in an ice bath to 0 °C.
-
Slow Addition: Add 1.0 equivalent of phosphorus trichloride dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 5 °C. The formation of triethylamine hydrochloride precipitate will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Workup:
-
Filter the reaction mixture under inert atmosphere to remove the triethylamine hydrochloride salt.
-
Wash the salt with a small amount of anhydrous diethyl ether.
-
Combine the filtrate and washings.
-
-
Purification:
Alternative Synthesis: Transesterification
An alternative route to BTFEP is through the transesterification of other H-phosphonates, such as diphenyl H-phosphonate. This method is particularly useful when avoiding chlorinated reagents is desirable. The reaction involves heating the starting phosphonate with an excess of 2,2,2-trifluoroethanol, often under microwave irradiation to shorten reaction times.[5] The volatile phenol byproduct can be easily removed, driving the equilibrium towards the desired product.[5]
PART 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The compound exists in tautomeric equilibrium, predominantly favoring the tetracoordinate H-phosphonate form with a P=O bond over the tricoordinate phosphite form. Spectroscopic methods are paramount for its analysis.
Caption: A typical workflow for the characterization of the final product.
Physical Properties
A summary of the key physical properties of this compound is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅F₆O₃P | [1] |
| Molecular Weight | 246.05 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 43-44 °C / 2 mmHg | [3][4] |
| Density | ~1.545 - 1.56 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | ~1.332 | [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of BTFEP. A combination of ¹H, ³¹P, ¹⁹F, and ¹³C NMR provides unambiguous confirmation of its structure.
| Nucleus | Expected Chemical Shift (δ) | Multiplicity & Coupling Constants (J) | Assignment |
| ³¹P NMR | 2.1 - 7.7 ppm | Doublet of multiplets (dm) | P-H |
| ¹J(P,H) ≈ 717-731 Hz | |||
| ¹H NMR | ~6.9 ppm | Doublet (d) | P-H |
| ¹J(H,P) ≈ 717-731 Hz | |||
| ~4.4 ppm | Doublet of quartets (dq) | O-CH₂-CF₃ | |
| ³J(H,P) ≈ 9 Hz, ³J(H,F) ≈ 8 Hz | |||
| ¹⁹F NMR | ~ -75 ppm | Triplet (t) | O-CH₂-CF₃ |
| ³J(F,H) ≈ 8 Hz | |||
| ¹³C NMR | ~122 ppm | Quartet of doublets (qd) | -CF₃ |
| ¹J(C,F) ≈ 278 Hz, ³J(C,P) ≈ 8 Hz | |||
| ~62 ppm | Quartet of doublets (qd) | -CH₂- | |
| ²J(C,F) ≈ 38 Hz, ²J(C,P) ≈ 5 Hz |
(Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument.)
Expert Insights: The most telling feature in the spectra is the large one-bond coupling constant (¹J) between phosphorus and hydrogen, typically exceeding 700 Hz, which is definitive for an H-phosphonate.[5] This large coupling results in a characteristic doublet in the proton spectrum and a corresponding doublet in the phosphorus spectrum, confirming the direct P-H bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
P-H stretch: A sharp, strong absorption band typically appears around 2400-2450 cm⁻¹.
-
P=O stretch: A very strong absorption is observed in the region of 1250-1280 cm⁻¹, characteristic of the phosphonate tautomer.
-
C-F stretch: Strong, multiple absorption bands are expected between 1100 and 1300 cm⁻¹.
-
P-O-C stretch: A strong band is typically found around 1030-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 247.0. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[5]
PART 3: Applications in Modern Chemistry
The unique properties of this compound make it a valuable reagent in several areas:
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate for creating more complex organophosphorus compounds, including phosphonates and phosphoramidates with potential biological activity.[1][6][7] The trifluoromethyl groups can enhance properties like lipophilicity and bioavailability in drug candidates.[1]
-
Materials Science: It is used in the development of flame-retardant materials for textiles and plastics.[1] It also acts as an electrolyte additive, improving the performance and safety of lithium-ion batteries.[8]
-
Reagent for H-Phosphonate Chemistry: BTFEP is an excellent precursor for the synthesis of other dialkyl and cyclic H-phosphonates via transesterification, offering a convenient and clean method for their preparation.[5]
PART 4: Safety and Handling
This compound is a reactive chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound under an inert atmosphere, as it can be sensitive to moisture.
References
-
Convenient synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite using N-chloromethylamino carboxylic acids and carbonyl compounds has been developed. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Gryaznov, P., & Pudovik, M. (2015). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate. Retrieved from [Link]
-
Fortin, S., et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-9. Retrieved from [Link]
-
Fortin, S., et al. (2002). A New Bis(2,2,2-trifluoroethyl)phosphonate for the Synthesis of Z-Unsaturated N-Methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-5439. Retrieved from [Link]
-
Hentrich, D., et al. (2018). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 23(11), 2993. Retrieved from [Link]
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Tris(2,2,2-trifluoroethyl) phosphite - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis and characterization of new bis(fluoroalkyl) phosphoramidates bearing sulfoximine groups. (2021). Journal of Sulfur Chemistry, 42(5), 544-557. Retrieved from [Link]
-
Transition Metal Complexes of the (2,2,2-Trifluoroethyl)phosphinate NOTA Analogue as Potential Contrast Agents for 19F Magnetic. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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How does phosphorus trichloride react with different organic and inorganic compounds? (2023). Quora. Retrieved from [Link]
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Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3). (n.d.). Filo. Retrieved from [Link]
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"Bis(2,2,2-trifluoroethyl) phosphite" physical and chemical properties
An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite: Properties, Reactivity, and Applications
Part 1: Introduction
Overview of this compound (BTFEP)
This compound, often abbreviated as BTFEP, is a versatile organophosphorus compound with the chemical formula C₄H₅F₆O₃P.[1] As a phosphite ester, it is characterized by a central phosphorus atom in the +3 oxidation state bonded to two 2,2,2-trifluoroethoxy groups and a hydrogen atom. The presence of the electron-withdrawing trifluoroethyl groups significantly influences its chemical reactivity and physical properties, making it a valuable reagent in a wide range of chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties of BTFEP, its synthesis and reactivity, and its diverse applications in organic synthesis, materials science, and drug discovery.
Relevance in Research and Drug Development
The unique electronic properties imparted by the trifluoromethyl groups make BTFEP a particularly interesting building block for researchers, especially in the pharmaceutical industry. These groups can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] Consequently, BTFEP serves as a key reagent for introducing trifluoroethoxy-containing phosphorus moieties into complex molecules, offering a pathway to novel therapeutics with improved pharmacological profiles.[1] Its utility extends to the synthesis of H-phosphonates, which are important intermediates in the preparation of a variety of biologically active compounds, including nucleotide analogues and bisphosphonates.[3]
Part 2: Physicochemical Properties
General Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅F₆O₃P | [1] |
| Molecular Weight | 246.05 g/mol | [4] |
| CAS Number | 92466-70-1 | [4] |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.56 g/mL | |
| Boiling Point | 44 °C at 2 mmHg | |
| Refractive Index (n20/D) | 1.33 | |
| Purity (GC) | >94.0% |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
-
31P NMR Spectroscopy: As a phosphorus-containing compound, 31P NMR is a crucial analytical tool.[5] The spectrum is typically acquired with 1H decoupling to simplify the signal.[5]
-
1H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
13C NMR Spectroscopy: The carbon NMR spectrum reveals the carbon framework of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.
Solubility and Stability
This compound is soluble in a range of common organic solvents. It should be stored in a cool, dry, and well-ventilated area, and kept in a tightly closed container.[6]
Part 3: Chemical Properties and Reactivity
Tautomerism and Reactivity
This compound exists in equilibrium between two tautomeric forms: the phosphite form with a trivalent phosphorus atom and the H-phosphonate form with a pentavalent phosphorus atom. This tautomerism is fundamental to its reactivity, allowing it to act as both a nucleophile (through the P(III) form) and an electrophile (through the P(V) form).[3] The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the phosphorus center, making it a highly reactive phosphonylating agent.
Key Reactions and Mechanisms
One of the most significant applications of BTFEP is as a precursor for the synthesis of various H-phosphonates through transesterification.[3] This reaction involves the exchange of the trifluoroethoxy groups with other alkoxy or aryloxy groups. The high reactivity of BTFEP allows these reactions to proceed under mild conditions, often with just stoichiometric amounts of the desired alcohol.[3][7] Microwave-assisted alcoholysis of BTFEP has been shown to be a particularly efficient method, accelerating the reaction and often obviating the need for a catalyst.[3]
Caption: Microwave-assisted synthesis of H-phosphonates from BTFEP.
Part 4: Applications in Organic Synthesis and Drug Development
Synthesis of Bioactive Molecules
The unique properties of the trifluoroethyl groups make BTFEP an attractive reagent in medicinal chemistry for the synthesis of bioactive compounds.[1] The incorporation of these fluorinated moieties can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of drug candidates.
The synthesis of modified oligonucleotides is a critical area of research for therapeutic applications. While the direct use of BTFEP in standard phosphoramidite chemistry for oligonucleotide synthesis is not extensively documented, its derivatives and the H-phosphonates it produces are relevant to this field.[8] The introduction of fluorinated groups into the phosphate backbone of oligonucleotides can influence their stability, cellular uptake, and hybridization properties.[9]
Materials Science Applications
Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a related compound, has been investigated as an electrolyte additive to improve the performance and safety of lithium-ion batteries.[10][11] It is believed to form a stable protective layer on the cathode surface, preventing electrolyte decomposition at high voltages.[11] While research has focused on the trisubstituted analogue, the underlying chemistry suggests that BTFEP could also have potential applications in this area.
Organophosphorus compounds are widely used as flame retardants.[1] The presence of both phosphorus and fluorine in BTFEP suggests its potential utility in the development of fire-resistant materials.
Part 5: Experimental Protocols
Protocol for a Typical Application: Microwave-Assisted Synthesis of a Dialkyl H-Phosphonate
This protocol describes a general procedure for the synthesis of a dialkyl H-phosphonate from BTFEP and an alcohol using microwave irradiation, as adapted from the literature.[3]
Materials:
-
This compound (BTFEP)
-
Alcohol of choice
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane
-
10 mL microwave reaction vessel with a snap cap
Procedure:
-
To a 10 mL microwave vessel, add the alcohol (1 mmol) and anhydrous THF (2 mL).
-
Add this compound (1.4 mmol) to the vessel.
-
Seal the vessel with a snap cap.
-
Place the vessel in a microwave reactor and heat to 130 °C for 15–30 minutes in dynamic mode.
-
After the reaction is complete and the vessel has cooled, purify the product by precipitating it from the reaction mixture by adding pentane.
-
If precipitation is not immediate, add a small amount of methanol (0.2 mL), remove all volatiles under reduced pressure, redissolve the residue in a minimal amount of THF, and then precipitate with pentane.
-
Collect the solid product by filtration or decantation.
Caption: Step-by-step workflow for microwave-assisted H-phosphonate synthesis.
Part 6: Safety, Handling, and Toxicology
Safe Handling and Storage
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.[6] It is important to avoid contact with skin and eyes and to prevent inhalation of vapors.[12] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Toxicological Profile
Specific toxicological data for this compound is limited. However, as with many organophosphorus compounds, it should be handled with care. Some fluorinated organophosphorus compounds are known to be toxic.[13][14] It is recommended to consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.
Part 7: Conclusion
This compound is a highly versatile and reactive organophosphorus reagent with significant applications in organic synthesis, materials science, and drug discovery. Its unique properties, derived from the electron-withdrawing trifluoroethyl groups, make it an excellent precursor for the synthesis of a wide range of H-phosphonates and other valuable phosphorus-containing compounds. As research continues to explore the potential of fluorinated molecules, the importance of BTFEP as a key building block is likely to grow, particularly in the development of new pharmaceuticals and advanced materials.
Part 8: References
-
Pohl, J.-M.; Stöhr, F.; Kramer, T.; Becker, J.; Göttlich, R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules2024 , 29, 2432. [Link]
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Gubina, M. O.; Mironov, V. F.; Gnezdilov, O. I.; et al. Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate2019 . [Link]
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Tris(2,2,2-trifluoroethyl) phosphite. SpectraBase. [Link]
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Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. [Link]
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Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]
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Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. PMC. [Link]
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Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction. MDPI. [Link]
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Study of Fluoride Content in Some Commercial Phosphate Fertilizers. ResearchGate. [Link]
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Safety Data Sheet. Gold Standard Diagnostics. [Link]
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Distribution of Fluoride in the Phosphorite Mining Area of Hahotoe–Kpogame (Togo). NIH. [Link]
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Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A. [Link]
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31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society. [Link]
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SAFE HANDLING AND DISPOSAL OF CHEMICALS. Synthetic Drug Strategy. [Link]
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FLUORINATED PHOSPHATES. Multidisciplinary Journal of Science and Technology. [Link]
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Management of acute organophosphorus pesticide poisoning. PMC. [Link]
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31 Phosphorus NMR. NMR Service. [Link]
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Tris(2,2,2-Trifluoroethyl) phosphate. PubChem. [Link]
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TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [Link]
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Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. Oligotherapeutics. [Link]
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How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
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³¹P (top) and ¹⁹F NMR spectra (bottom) of 2 b[OEt2]; the ¹⁹F NMR signals of the FAP anion are marked with asterisks. ResearchGate. [Link]
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Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]
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P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate. [Link]
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"Bis(2,2,2-trifluoroethyl) phosphite" molecular weight and formula
An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite (BTFEP)
Introduction
This compound, often abbreviated as BTFEP, is a versatile organophosphorus compound with significant applications across various scientific disciplines, including drug development, materials science, and synthetic chemistry. Also known by its synonym Bis(2,2,2-trifluoroethyl) phosphonate, this reagent is distinguished by the presence of two trifluoroethyl groups, which impart unique reactivity and stability.[1] This guide provides a comprehensive overview of BTFEP, detailing its chemical and physical properties, synthesis, reactivity, and diverse applications, with a focus on its utility for researchers and professionals in the field.
Core Molecular and Physicochemical Properties
A foundational understanding of a reagent begins with its fundamental properties. BTFEP is a colorless to nearly colorless liquid under ambient conditions.[1] Its key identifiers and physicochemical characteristics are summarized in the table below.
| Property | Value |
| Molecular Formula | C4H5F6O3P[1][2] |
| Linear Formula | (CF3CH2O)2P(O)H |
| Molecular Weight | 246.05 g/mol [1] |
| CAS Number | 92466-70-1[1][2] |
| Appearance | Colorless to almost colorless clear liquid[1][2] |
| Density | 1.545 g/mL at 25 °C[2] |
| Boiling Point | 43-44 °C at 2 mmHg[1][2] |
| Refractive Index | n20/D 1.332[2] |
| Purity | ≥ 94% (GC)[1] |
Synthesis and Handling
A significant advantage of BTFEP is its ease of handling and enhanced safety profile compared to traditional phosphorus reagents like phosphorous halides. It is stable under ambient conditions and does not produce noxious gases, making it a more user-friendly option in a laboratory setting.[3] The volatility of the 2,2,2-trifluoroethanol (TFE) byproduct is a key benefit, as it can be easily removed under vacuum or by gentle heating, simplifying product purification.[3]
While specific, detailed industrial synthesis protocols are proprietary, BTFEP serves as a convenient precursor for the synthesis of various H-phosphonates through transesterification reactions.[3] This method is attractive for its simplicity and the ability to use stoichiometric amounts of alcohol under non-inert and additive-free conditions, often accelerated by microwave assistance.[3]
Reactivity and Mechanistic Insights
The versatility of BTFEP stems from its unique chemical properties, primarily the tautomeric equilibrium between the P(III) phosphite form and the P(V) H-phosphonate form. This duality allows it to react as either a nucleophile or an electrophile, opening up a wide range of synthetic possibilities.[3]
Caption: Tautomeric equilibrium of H-phosphonates.
This reactivity makes BTFEP an excellent starting material for transesterification reactions to produce various hetero-substituted and cyclic H-phosphonates.[3]
Applications in Research and Drug Development
BTFEP's unique properties make it a valuable tool in several areas of research and industrial application.
Pharmaceutical and Medicinal Chemistry
In the pharmaceutical industry, BTFEP is utilized in the synthesis of various bioactive compounds.[1] The incorporation of trifluoromethyl groups can impart desirable pharmacokinetic properties to drug molecules, such as increased lipophilicity and enhanced bioavailability.[1] It serves as a key building block for creating complex molecules and structural analogs of existing pharmaceutical agents, which is crucial for the development of new drugs and bioregulators.[4]
Materials Science
BTFEP plays a significant role in materials science, contributing to the development of advanced polymers and coatings with improved thermal stability and degradation resistance.[1]
-
Flame Retardants: It is used in the formulation of flame-retardant materials for textiles and plastics, enhancing fire safety.[1]
-
Lithium-Ion Batteries: Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a related compound, has been studied as an electrolyte additive for high-voltage Li-ion batteries.[4] It helps to form a protective coating on the cathode surface, preventing the oxidative breakdown of the electrolyte and improving battery performance.[4][5] It is proposed that TTFP can bind to the cathode surface, leading to the formation of bis(2,2,2-trifluoroethyl)phosphate (BTFPa).[5]
Caption: Workflow of TTFP as a cathode protective additive.
Agrochemicals
BTFEP also serves as an important intermediate in the synthesis of agrochemicals. Its use can improve the efficacy and stability of pesticides, which is vital for agricultural productivity.[1]
Experimental Protocol: Microwave-Assisted Synthesis of H-Phosphonates
The following is a representative protocol for the synthesis of dialkyl H-phosphonates using BTFEP, adapted from literature procedures.[3] This method highlights the efficiency and simplicity of using BTFEP.
Objective: To synthesize a hetero-substituted dialkyl H-phosphonate via microwave-assisted alcoholysis of BTFEP.
Materials:
-
This compound (BTFEP)
-
Desired alcohol (e.g., n-butanol, benzyl alcohol) (1.0-1.2 equivalents)
-
Microwave vial (10 mL)
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound.
-
Addition of Alcohol: Add a stoichiometric amount (1.0-1.2 equivalents) of the desired alcohol to the vial.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 15-60 minutes). The reaction progress can be monitored by TLC or NMR spectroscopy.
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. The volatile byproduct, 2,2,2-trifluoroethanol, and any excess starting alcohol can be removed in vacuo. The resulting crude product can be purified by column chromatography if necessary to yield the desired dialkyl H-phosphonate.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile reagent in modern chemistry. Its favorable handling characteristics, unique reactivity profile, and the advantageous properties conferred by its trifluoroethyl groups make it an important building block in pharmaceuticals, a performance-enhancing additive in materials science, and a key intermediate in agrochemical synthesis. For researchers and drug development professionals, a thorough understanding of BTFEP's properties and applications can unlock new synthetic pathways and facilitate the development of novel molecules and materials.
References
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Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
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Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate. [Link]
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This compound | C4H4F6O3P+. PubChem. [Link]
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Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A (RSC Publishing). [Link]
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Spectroscopic Profile of Bis(2,2,2-trifluoroethyl) Phosphonate: A Technical Guide
Introduction
Bis(2,2,2-trifluoroethyl) phosphite is a specialty chemical of significant interest in modern organic synthesis. However, it exists in tautomeric equilibrium with its far more stable isomer, Bis(2,2,2-trifluoroethyl) phosphonate, also known as Bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP). This guide provides an in-depth analysis of the key spectroscopic data for the predominant phosphonate tautomer, (CF₃CH₂O)₂P(O)H. Understanding the spectroscopic signature of this compound is critical for researchers employing it as a versatile precursor in the synthesis of various organophosphorus compounds, including H-phosphonates and their derivatives which have applications ranging from medicinal chemistry to materials science.[1]
This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of Bis(2,2,2-trifluoroethyl) phosphonate. The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures found in the scientific literature.
Molecular Structure and Tautomerism
This compound exists predominantly in the pentavalent phosphonate form, which contains a phosphoryl (P=O) group and a hydrogen atom directly bonded to the phosphorus atom. This structural feature is the origin of its common name, Bis(2,2,2-trifluoroethyl) H-phosphonate.
Caption: Tautomeric equilibrium of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of Bis(2,2,2-trifluoroethyl) phosphonate. The presence of four different NMR-active nuclei (¹H, ¹³C, ³¹P, ¹⁹F) provides a wealth of structural information.
Experimental Protocol for NMR Spectroscopy
For the acquisition of high-quality NMR spectra, the following general protocol is recommended:
-
Sample Preparation: Dissolve 10-20 mg of Bis(2,2,2-trifluoroethyl) phosphonate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher for ¹H) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. An external standard of 85% H₃PO₄ is typically used for chemical shift referencing.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. An external reference such as CFCl₃ or a secondary standard like trifluoroacetic acid may be used.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Bis(2,2,2-trifluoroethyl) phosphonate is characterized by two main signals:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.9 - 7.1 | Doublet (d) | ¹JP-H ≈ 700 - 730 | P-H |
| ~4.4 - 4.6 | Doublet of Quartets (dq) | ³JP-H ≈ 8 - 10, ³JF-H ≈ 8 - 9 | O-CH₂-CF₃ |
-
P-H Proton: The proton directly attached to the phosphorus atom exhibits a characteristic large one-bond coupling constant (¹JP-H) of approximately 700-730 Hz, resulting in a widely split doublet.[1] This signal is highly diagnostic for H-phosphonates and is typically found in the downfield region of the spectrum.
-
Methylene Protons: The methylene protons of the two trifluoroethoxy groups are chemically equivalent. They appear as a doublet of quartets due to coupling with the phosphorus atom (³JP-H) and the three fluorine atoms of the adjacent CF₃ group (³JF-H).
³¹P NMR Spectroscopy
The ³¹P NMR spectrum provides direct information about the chemical environment of the phosphorus nucleus.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ~+2 to +8 | Doublet of Septets | ¹JP-H ≈ 700 - 730, ³JP-F ≈ 8 - 10 |
In the proton-decoupled spectrum, the signal simplifies to a septet due to coupling with the six equivalent fluorine atoms of the two CF₃ groups. In the proton-coupled spectrum, this signal appears as a doublet of septets due to the additional large coupling to the P-H proton. The chemical shift is in the typical range for dialkyl H-phosphonates.[1]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum shows two signals corresponding to the two non-equivalent carbon atoms in the trifluoroethoxy group.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~122 - 123 | Quartet (q) | ¹JC-F ≈ 278 | CF₃ |
| ~62 - 63 | Quartet of Doublets (qd) | ²JC-F ≈ 38, ²JC-P ≈ 5 | O-CH₂-CF₃ |
-
Trifluoromethyl Carbon: The carbon of the CF₃ group appears as a quartet due to the large one-bond coupling to the three fluorine atoms.
-
Methylene Carbon: The methylene carbon signal is a quartet due to the two-bond coupling to the three fluorine atoms, and each line of the quartet is further split into a doublet by the two-bond coupling to the phosphorus atom.[1]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the six equivalent fluorine atoms.
| Chemical Shift (δ) ppm (rel. to CFCl₃) | Multiplicity | Coupling Constant (J) Hz |
| ~ -77 to -79 | Doublet of Triplets | ³JF-H ≈ 8 - 9, ³JF-P ≈ 8 - 10 |
The signal for the CF₃ groups will be a doublet due to three-bond coupling to the phosphorus atom, and each line of the doublet will be a triplet due to three-bond coupling to the two methylene protons.
Caption: Key NMR coupling relationships in Bis(2,2,2-trifluoroethyl) phosphonate.
Infrared (IR) Spectroscopy
The IR spectrum of Bis(2,2,2-trifluoroethyl) phosphonate provides valuable information about the functional groups present in the molecule.
Experimental Protocol for IR Spectroscopy
A straightforward method for obtaining the IR spectrum is as follows:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples and requires minimal sample preparation. Alternatively, the spectrum can be recorded from a neat liquid film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a sufficient number of scans and perform a background correction.
Characteristic IR Absorption Bands
The following table summarizes the expected characteristic absorption bands for Bis(2,2,2-trifluoroethyl) phosphonate.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2440 | Weak, Broad | P-H stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1250 | Strong | P=O stretch (phosphoryl) |
| ~1100 - 1300 | Very Strong | C-F stretch |
| ~1050 | Strong | P-O-C stretch |
-
P-H Stretch: The stretching vibration of the hydrogen atom directly bonded to phosphorus is a key diagnostic feature. It appears as a weak, often broad, band around 2440 cm⁻¹. Its intensity can be variable.
-
P=O Stretch: The phosphoryl group gives rise to a very strong and sharp absorption band around 1250 cm⁻¹. The position of this band is sensitive to the electronic environment of the phosphorus atom.
-
C-F Stretches: The C-F stretching vibrations of the trifluoromethyl groups result in very strong and characteristic absorptions in the 1100-1300 cm⁻¹ region.
-
P-O-C Stretch: The stretching vibrations of the P-O-C linkages are also prominent in the fingerprint region of the spectrum, typically around 1050 cm⁻¹.
Conclusion
The spectroscopic data for Bis(2,2,2-trifluoroethyl) phosphonate are highly characteristic and allow for unambiguous identification and quality control. The NMR spectra, with the distinct signals and coupling patterns arising from the ¹H, ¹³C, ³¹P, and ¹⁹F nuclei, provide a detailed picture of the molecular structure. The IR spectrum confirms the presence of the key functional groups, most notably the P-H and P=O bonds, which are hallmarks of the H-phosphonate structure. This comprehensive spectroscopic profile serves as an essential reference for scientists and researchers utilizing this important reagent in their work.
References
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Malinowski, M., et al. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link][1]
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Organic Syntheses Procedure, Coll. Vol. 9, p.111 (1998); Vol. 72, p.220 (1995). [Link]
-
PubChem Compound Summary for CID 3625610, Bis(2,2,2-trifluoroethyl) methylphosphonate. [Link]
- Kenny, G. D., et al. (2016). A bisphosphonate for 19F-magnetic resonance imaging. Journal of Fluorine Chemistry, 184, 58-64.
-
University of Wisconsin-Madison, Department of Chemistry. 19F NMR Reference Standards. [Link] (Note: This is a general reference for typical chemical shifts).
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An In-Depth Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2,2,2-trifluoroethyl) phosphite, a unique organophosphorus compound, has emerged as a valuable reagent in modern organic synthesis. Characterized by the presence of two electron-withdrawing 2,2,2-trifluoroethyl groups, this phosphite ester exhibits enhanced reactivity and stability, making it a superior precursor for the synthesis of a wide array of organophosphorus compounds. Its utility is particularly pronounced in the pharmaceutical and materials science sectors, where the introduction of phosphonate moieties can significantly modulate the biological activity and physical properties of molecules. This guide provides a comprehensive overview of the nomenclature, synthesis, chemical properties, and key applications of this compound, with a focus on its practical utility for researchers in drug development.
Nomenclature and Synonyms
Clarity in chemical nomenclature is paramount for reproducible research. This compound is known by several synonyms, which can often lead to confusion. It is crucial to recognize these alternative names when searching chemical databases and literature. The compound exists in tautomeric equilibrium, favoring the tetracoordinate phosphonate form with a P-H bond over the tricoordinate phosphite form.
| Preferred Name | Synonyms |
| This compound | Bis(2,2,2-trifluoroethyl) phosphonate |
| Phosphonic acid bis(2,2,2-trifluoroethyl) ester | |
| Phosphorous acid bis(2,2,2-trifluoroethyl) ester | |
| Bis(2,2,2-trifluoroethyl) hydrogen phosphite (BTFEP) |
Key Identifiers:
-
Molecular Formula: C₄H₅F₆O₃P[1]
-
Molecular Weight: 246.04 g/mol [1]
-
IUPAC Name: oxo-bis(2,2,2-trifluoroethoxy)phosphanium[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, purification, and use in reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 43-44 °C at 2 mmHg | [4][5] |
| Density | 1.545 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.332 | [5] |
| Flash Point | 76 °C (168.8 °F) - closed cup | [5] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with 2,2,2-trifluoroethanol in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis from Phosphorus Trichloride
This protocol is a representative procedure for the synthesis of dialkyl phosphites from phosphorus trichloride and an alcohol.
Materials:
-
Phosphorus trichloride (PCl₃)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Anhydrous tertiary amine (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with 2.2 equivalents of 2,2,2-trifluoroethanol and 2.2 equivalents of the tertiary amine, dissolved in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.0 equivalent of phosphorus trichloride in the anhydrous solvent via the dropping funnel, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the amine hydrochloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Figure 1: General workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the phosphorus center and influenced by the electron-withdrawing nature of the trifluoroethyl groups.
Tautomerism
This compound exists as a tautomeric mixture of a tricoordinate P(III) species (phosphite) and a tetracoordinate P(V) species (H-phosphonate). The equilibrium overwhelmingly favors the H-phosphonate form, which is the more stable of the two.[6][7] This is a key feature of its chemistry, as it can react as either a nucleophile (from the P(III) form) or an electrophile.
The Role of Trifluoroethyl Groups
The strongly electron-withdrawing trifluoroethyl groups play a crucial role in the reactivity of BTFEP:
-
Enhanced Electrophilicity: They increase the partial positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack.
-
Good Leaving Group Ability: 2,2,2-Trifluoroethanol is a good leaving group, facilitating transesterification reactions.
-
Volatility of Byproduct: A significant practical advantage is that the 2,2,2-trifluoroethanol byproduct is highly volatile, allowing for its easy removal from the reaction mixture under reduced pressure.[6]
Key Reactions
This compound is an excellent reagent for the synthesis of other dialkyl or cyclic H-phosphonates via transesterification.[6][7][8] This reaction typically involves heating a mixture of BTFEP with an alcohol, often under microwave irradiation to accelerate the process.[6][7][8] The reaction proceeds by nucleophilic attack of the alcohol on the phosphorus center, followed by the elimination of 2,2,2-trifluoroethanol.
Figure 2: Simplified schematic of transesterification using BTFEP.
While BTFEP itself is a product of reactions that can be driven by an Arbuzov-type mechanism, its precursor, tris(2,2,2-trifluoroethyl) phosphite, readily undergoes the classical Michaelis-Arbuzov reaction with alkyl halides.[5][6] This reaction involves the nucleophilic attack of the P(III) center on the alkyl halide, forming a phosphonium intermediate, which then undergoes dealkylation by the halide ion to yield a phosphonate.[9][10] The electron-withdrawing trifluoroethyl groups can influence the rate of this reaction.[11]
Spectroscopic Characterization
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling to |
| ¹H | ~7.0 | Doublet | ³¹P |
| ~4.5 | Quartet of doublets | ¹⁹F, ³¹P | |
| ¹³C | ~123 | Quartet | ¹⁹F |
| ~62 | Quartet of doublets | ¹⁹F, ³¹P | |
| ¹⁹F | ~ -77 | Triplet | ¹H |
| ³¹P | ~ +8 to +10 | Doublet of nonets | ¹H, ¹⁹F |
Note: These are estimated values based on analogous structures. The ³¹P chemical shift is relative to 85% H₃PO₄. The ¹⁹F chemical shift is relative to CFCl₃.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool, particularly in the synthesis of modified nucleosides, phosphonamidate prodrugs, and other biologically active molecules.
Synthesis of Phosphonate Analogs
Phosphonates are widely used as isosteric replacements for phosphates in drug design due to their greater stability against enzymatic hydrolysis. BTFEP serves as an excellent starting material for the synthesis of various phosphonate-containing molecules.
Case Study: Precursors for the Horner-Wadsworth-Emmons (HWE) Reaction
BTFEP is used to synthesize phosphonoacetate reagents, such as bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.[14] These reagents are pivotal in the Still-Gennari modification of the HWE reaction, which allows for the stereoselective synthesis of (Z)-olefins, a common structural motif in complex natural products and pharmaceuticals.[15]
Application in Prodrug Synthesis
The phosphonate group is highly charged at physiological pH, which can limit its passive diffusion across cell membranes. To overcome this, phosphonamidate prodrug strategies are often employed. These prodrugs mask the phosphonate charge, facilitating cell entry, and are then enzymatically cleaved intracellularly to release the active phosphonate drug. BTFEP can be a key intermediate in the synthesis of the phosphonate core of these prodrugs. For instance, analogs of the antiviral drug Tenofovir, which contains a key phosphonate moiety, can be synthesized using phosphonate building blocks derived from reagents like BTFEP.[8][9][16][17][18] The synthesis of various phosphonamidate prodrugs of nucleoside analogs has been shown to significantly enhance their antiviral activity.[19][20]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[5]
Stability Considerations:
Dialkyl phosphites can be susceptible to hydrolysis, particularly under basic conditions.[21][22][23] While the trifluoroethyl groups may impart some stability, it is advisable to store the compound under an inert atmosphere and avoid exposure to moisture and strong bases. Studies on related 2,2,2-trifluoroethyl-phosphinic acid systems have shown a surprising instability of the C-F bonds under alkaline conditions, leading to hydrolysis.[19][24][25]
Conclusion
This compound is a highly versatile and reactive reagent with significant applications in organic synthesis. Its unique electronic properties, conferred by the trifluoroethyl groups, make it an excellent precursor for the efficient synthesis of a wide range of phosphonates. For researchers in drug development, BTFEP offers a reliable method for introducing the phosphonate moiety, a critical component in many antiviral and anticancer agents. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
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Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
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Dietz, J.-P., Ferenc, D., Jamison, T. F., Gupton, B. F., & Opatz, T. (2021). Di-tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir. Organic Process Research & Development, 25(4), 844-851. [Link]
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Krecmerova, M. (2017). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 5, 66. [Link]
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Keglevich, G., Szekrényi, A., & Faigl, F. (2014). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Periodica Polytechnica Chemical Engineering, 58(1-2), 33-39. [Link]
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Fortin, S., & Deslongchamps, P. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of organic chemistry, 67(15), 5437–5439. [Link]
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Lee, K., & Park, H. (2014). The synthesis of tenofovir and its analogues via asymmetric transfer hydrogenation. Organic letters, 16(7), 2014–2017. [Link]
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Hermann, P., et al. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 11(60), 38087-38096. [Link]
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ResearchGate. (n.d.). Synthesis of tenofovir and its prodrug, tenofovir disoproxil. Retrieved from [Link]
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Van Wazer, J. R., & Maier, L. (1966). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 88(1), 117-121. [Link]
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Oxford Instruments. (n.d.). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Retrieved from [Link]
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Wikipedia. (n.d.). Phosphorus trichloride. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of dialkyl phosphonate, phosphonic acid and illustration of the simplest phosphonic acid: methylphosphonic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Retrieved from [Link]
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Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Frank, A. W. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. ACS Catalysis, 6(10), 6569-6577. [Link]
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Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PMC - NIH. [Link]
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Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. [Link]
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Pertusati, F., et al. (2013). Synthesis and biological evaluation of phosphoramidate prodrugs of two analogues of 2-deoxy-d-ribose-1-phosphate directed to the discovery of two carbasugars as new potential anti-HIV leads. PMC - PubMed Central. [Link]
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The Unseen Catalyst: A Technical Guide to Bis(2,2,2-trifluoroethyl) phosphite
An In-depth Exploration of a Niche Reagent's Journey from Obscurity to a Cornerstone of Modern Organic Synthesis
Foreword
In the vast landscape of chemical reagents, some compounds, despite their profound impact, remain largely uncelebrated outside specialized circles. Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is one such molecule. From its unassuming origins to its pivotal role in the stereoselective synthesis of complex organic molecules, the story of BTFEP is a testament to the relentless pursuit of precision and efficiency in chemical synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of BTFEP, from its historical discovery to its contemporary applications, underpinned by a deep dive into its chemical principles and practical methodologies.
The Genesis of a Fluorinated Workhorse: A Historical Perspective
The emergence of this compound as a valuable synthetic tool is intrinsically linked to the broader narrative of organofluorine and organophosphorus chemistry. The 1930s marked the initial foray into organophosphorus compounds containing fluorine, with early discoveries hinting at their potent biological activity.[1][2] However, it was not until the latter half of the 20th century that the unique properties of fluorinated phosphonates began to be systematically explored and harnessed for organic synthesis.
The seminal moment for BTFEP arrived in 1984 with the work of Don E. Gibbs and Catherine Larsen .[3] In their paper titled "Bis[2,2,2-trifluoroethyl] Phosphite, a New Reagent for Synthesizing Mono- and Diesters of Phosphorous Acid," they introduced BTFEP as a highly effective reagent for the preparation of H-phosphonate esters.[3] This publication laid the groundwork for the subsequent explosion in the utility of BTFEP, particularly in the realm of nucleoside chemistry and the synthesis of modified oligonucleotides.[4]
Prior to Gibbs and Larsen's work, the synthesis of H-phosphonates was often cumbersome.[3] The introduction of BTFEP offered a milder and more efficient alternative, leveraging the electron-withdrawing nature of the trifluoroethyl groups to facilitate the desired transformations. This key innovation paved the way for its application in one of the most significant developments in stereoselective olefination reactions: the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction.
Physicochemical Properties: A Tabulated Overview
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅F₆O₃P | [5] |
| Molecular Weight | 246.04 g/mol | [5] |
| CAS Number | 92466-70-1 | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Density | 1.545 g/mL at 25 °C | [5] |
| Boiling Point | 43-44 °C at 2 mmHg | [5] |
| Refractive Index | n20/D 1.332 | [5] |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound: A Step-by-Step Protocol
The original synthesis of this compound, as pioneered by early researchers, typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. This method remains a fundamental approach for the laboratory-scale preparation of this reagent.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phosphorus trichloride (PCl₃)
-
2,2,2-Trifluoroethanol (CF₃CH₂OH)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line. Ensure all glassware is thoroughly dried to prevent hydrolysis of phosphorus trichloride.
-
Initial Charging: Under a positive pressure of inert gas, charge the round-bottom flask with a solution of 2,2,2-trifluoroethanol in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Phosphorus Trichloride: Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the cooled solution of 2,2,2-trifluoroethanol via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Workup: The reaction mixture is typically worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus trichloride is highly susceptible to hydrolysis, which would lead to the formation of phosphorous acid and hydrochloric acid, reducing the yield of the desired product.
-
Inert Atmosphere: Prevents the oxidation of the phosphite product.
-
Low-Temperature Addition: The reaction between phosphorus trichloride and alcohols is exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent the formation of byproducts.
The Still-Gennari Olefination: A Paradigm Shift in Z-Alkenes Synthesis
One of the most impactful applications of this compound is in the Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction .[6] The classical HWE reaction typically yields (E)-alkenes as the major product. The Still-Gennari protocol, however, provides a highly stereoselective route to (Z)-alkenes.
The key to this reversal of selectivity lies in the use of phosphonates bearing electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) phosphonate derived from BTFEP. These electron-withdrawing groups accelerate the rate of elimination of the oxaphosphetane intermediate, favoring the kinetic (Z)-product.
Mechanism of the Still-Gennari Olefination
The reaction proceeds through a series of steps that can be visualized as follows:
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An In-depth Technical Guide to the Safe Handling of Bis(2,2,2-trifluoroethyl) phosphite
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for Bis(2,2,2-trifluoroethyl) phosphite (CAS No. 92466-70-1). As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each recommendation is explained to provide a deeper understanding of the risks and mitigation strategies.
Understanding the Compound: Properties and Applications
This compound is a versatile organophosphorus compound utilized in various synthetic applications, including as a reagent for the synthesis of mono- and diesters of phosphorous acid and bis(2,2,2-trifluoroethyl) phosphorochloridate.[1][2] Its trifluoroethyl groups enhance stability and reactivity, making it valuable in the development of flame retardants, plasticizers, and agricultural chemicals.[3] In the pharmaceutical industry, the trifluoromethyl groups can impart desirable properties to drug molecules, such as increased lipophilicity and bioavailability.[3]
Chemical and Physical Properties
A clear understanding of the physical properties of a compound is fundamental to its safe handling.
| Property | Value |
| CAS Number | 92466-70-1 |
| Molecular Formula | C₄H₅F₆O₃P |
| Molecular Weight | 246.05 g/mol [3] |
| Appearance | Colorless to almost colorless clear liquid[3][4] |
| Boiling Point | 43-44 °C at 2 mmHg[1][3] |
| Density | 1.545 - 1.56 g/mL at 25 °C[1][3] |
| Refractive Index | n20/D 1.332[1] |
| Flash Point | 76°C (169°F)[5] |
| Purity | Typically >94.0% (GC)[3][4] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
The signal word is "Warning".[1]
Primary Routes of Exposure
The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.
Health Effects
-
Inhalation : May cause respiratory irritation.[6][7] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8]
-
Eye Contact : Causes serious eye irritation.[6][7] It can be corrosive to the eyes and may cause severe damage.[8]
-
Ingestion : While not an expected route of occupational exposure, ingestion can be harmful.[8]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
-
Ventilation : Work with this compound should be conducted in a well-ventilated area.[9][10] A chemical fume hood is the recommended engineering control to minimize inhalation of vapors.[8]
-
Emergency Equipment : Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[7][9]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] A face shield may also be necessary for splash protection.[7] |
| Skin Protection | Wear protective gloves and clothing to prevent skin contact.[6][9] Nitrile or other chemically resistant gloves are recommended. Always inspect gloves for integrity before use. |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.[7] The type of respirator will depend on the nature and concentration of the airborne contaminants. |
| Foot Protection | Safety shoes are recommended when handling this chemical.[9] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.
General Handling Precautions
-
Handle in accordance with good industrial hygiene and safety procedures.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Wash hands thoroughly after handling.[9]
Storage Conditions
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Store at room temperature.[2]
Incompatible Materials
Avoid contact with:
Emergency Procedures
A well-defined emergency plan is critical for responding effectively to accidental exposures or spills.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[9][11] If not breathing, give artificial respiration.[11][12] Seek immediate medical attention.[11] |
| Skin Contact | Take off immediately all contaminated clothing.[9] Rinse the skin with plenty of soap and water.[6][9] If skin irritation occurs, get medical advice/attention.[6][9] |
| Eye Contact | Rinse cautiously with water for several minutes.[6][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[11][12] Seek immediate medical attention.[11][12] |
| Ingestion | Clean mouth with water.[11] Do NOT induce vomiting.[7] Seek immediate medical attention.[12] |
Accidental Release Measures
-
Personal Precautions : Evacuate unnecessary personnel.[7] Ensure adequate ventilation.[10] Avoid breathing vapors and contact with skin and eyes.[6] Wear appropriate personal protective equipment.[11]
-
Environmental Precautions : Prevent further leakage or spillage if it is safe to do so.[10] Do not let the product enter drains.[10]
-
Containment and Cleanup : Absorb the spill with inert material such as sand, silica gel, acid binder, universal binder, or sawdust.[6][11] Collect the absorbed material and place it in a suitable, closed container for disposal.[10][11]
Fire and Explosion Hazard Data
While not highly flammable, understanding the fire-related hazards is essential.
-
Flash Point : 76°C (169°F)[5]
-
Suitable Extinguishing Media : Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[9]
-
Hazardous Combustion Products : In case of fire, hazardous decomposition products may be produced, including carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and gaseous hydrogen fluoride (HF).[11]
-
Firefighting Procedures : As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode and full protective gear.[11]
Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Disposal Method : Dispose of contents and container to an approved waste disposal plant.[9] Do not allow the chemical to enter drains.[10]
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety checkpoints into a typical experimental workflow involving this compound.
Caption: Integration of safety checkpoints throughout the experimental workflow.
Emergency Response Logic
The following diagram outlines the logical steps for responding to an emergency involving this compound.
Caption: Logical flow for emergency response procedures.
References
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A Comprehensive Technical Guide to the Stability and Storage of Bis(2,2,2-trifluoroethyl) phosphite
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is a versatile organophosphorus compound increasingly utilized in the synthesis of pharmaceuticals, flame retardants, and other specialty chemicals.[1] Its unique trifluoroethyl groups impart enhanced stability and reactivity, making it a valuable reagent in modern organic synthesis.[1] However, to ensure the integrity of this reagent and the reproducibility of experimental outcomes, a thorough understanding of its stability profile and optimal storage conditions is paramount. This guide provides an in-depth technical overview of the stability and storage of this compound, drawing from field-proven insights and established scientific principles.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₄H₅F₆O₃P |
| Molecular Weight | 246.04 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 43-44 °C at 2 mmHg |
| Density | Approximately 1.545 g/mL at 25 °C |
| Refractive Index | n20/D ~1.332 |
Stability Profile of this compound
This compound is generally considered to be stable under ambient conditions when properly stored.[2] The electron-withdrawing nature of the trifluoroethyl groups contributes to its enhanced thermal stability compared to non-fluorinated dialkyl phosphites.[1] However, its stability is compromised by several factors, primarily moisture and elevated temperatures.
Tautomerism
It is important to recognize that dialkyl phosphites, including BTFEP, exist in a tautomeric equilibrium between the phosphite form (P(III)) and the phosphonate form (P(V)). This equilibrium allows them to react as both nucleophiles and electrophiles.[2]
Primary Degradation Pathways
The two principal mechanisms through which this compound degrades are hydrolysis and oxidation.
Moisture is the most significant threat to the stability of this compound. The presence of water leads to the hydrolysis of the ester linkages, resulting in the formation of mono(2,2,2-trifluoroethyl) phosphite and ultimately phosphoric acid. This degradation is autocatalytic, as the acidic byproducts can accelerate further hydrolysis.[3] Prolonged exposure to work-up conditions involving water should be avoided to prevent this degradation.[4]
The probable hydrolysis pathway is as follows:
-
Initial Hydrolysis: One of the trifluoroethoxy groups is cleaved by water to yield mono(2,2,2-trifluoroethyl) phosphite and 2,2,2-trifluoroethanol.
-
Secondary Hydrolysis: The remaining trifluoroethoxy group can be hydrolyzed to form phosphorous acid.
Caption: Hydrolytic degradation pathway of this compound.
While more stable against oxidation than many other phosphites, this compound can be oxidized to its corresponding phosphate, Bis(2,2,2-trifluoroethyl) phosphate. This can occur in the presence of atmospheric oxygen, especially over extended periods or when exposed to oxidizing agents. A study on the related compound, tris(2,2,2-trifluoroethyl)phosphite (TTFP), demonstrated its oxidation to tris(2,2,2-trifluoroethyl)phosphate.[5]
Caption: Oxidative degradation of this compound.
Thermal Decomposition
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is crucial.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes thermal degradation and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon). | Prevents both moisture-induced hydrolysis and oxidation. Argon is denser than air and can provide a better protective blanket. |
| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and prevents atmospheric moisture ingress. The inert liner avoids reaction with the container closure. |
| Moisture | The compound is moisture-sensitive. Minimize exposure to atmospheric moisture at all times. | Prevents hydrolysis, which is the primary degradation pathway. |
Handling Procedures
-
Inert Atmosphere Techniques: All transfers and handling of this compound should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying and cooling under an inert gas stream or by flame-drying under vacuum.
-
Syringe/Cannula Transfer: For transferring the liquid, use dry syringes or cannulas. After withdrawal, the container should be backfilled with inert gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
Incompatible Materials
To prevent unwanted reactions and degradation, avoid contact with the following:
-
Water and Protic Solvents: As detailed, these will cause hydrolysis.
-
Strong Oxidizing Agents: Can lead to the formation of the corresponding phosphate and potentially more vigorous reactions.
-
Strong Bases: Can catalyze decomposition and other side reactions. Dialkyl phosphites can undergo various reactions in the presence of bases.[6]
-
Strong Acids: Can catalyze hydrolysis and other decomposition pathways.
Experimental Protocols for Stability Assessment
Regular assessment of the purity of this compound is crucial for ensuring the reliability of experimental results.
Workflow for Purity and Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR is a powerful and direct method for assessing the purity of this compound and detecting its major degradation products.
Methodology:
-
Sample Preparation: Under an inert atmosphere, prepare a solution of this compound in a dry, deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay to ensure quantitative integration.
-
Data Analysis:
-
The signal for this compound is expected in the typical phosphite region.
-
The presence of Bis(2,2,2-trifluoroethyl) phosphate, the oxidation product, will be indicated by a signal at a different chemical shift, typically in the phosphate region.
-
Hydrolysis products, such as mono(2,2,2-trifluoroethyl) phosphite, will also have distinct signals.
-
Purity can be estimated by integrating the respective signals.
-
Expected Chemical Shifts (relative to 85% H₃PO₄):
-
P(III) compounds (phosphites): Generally resonate in a lower magnetic field.[7]
-
P(V) compounds (phosphates): Resonate in a higher magnetic field compared to phosphites.[7]
Protocol 2: Detection of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying volatile degradation products and confirming the identity of the main component.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable dry, volatile solvent (e.g., anhydrous dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically suitable.
-
Injector: Use a split/splitless injector. Ensure the liner is clean and deactivated.
-
Temperature Program: Develop a temperature gradient that allows for the separation of the main peak from potential impurities and degradation products.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected compounds (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Search for peaks corresponding to potential degradation products like 2,2,2-trifluoroethanol.
-
Compare the obtained mass spectra with library data for confirmation.
-
Protocol 3: Quantification of Water Content by Karl Fischer Titration
Given the moisture sensitivity of this compound, quantifying the water content is critical for quality control.
Methodology:
-
Apparatus: Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is preferred for very low water content.
-
Reagents: Use commercially available, high-quality Karl Fischer reagents.
-
Titration Vessel Preparation: Ensure the titration vessel is thoroughly dry. This is typically achieved by running a pre-titration with the Karl Fischer reagent until a stable, low-drift endpoint is reached.[8]
-
Sample Introduction: Under an inert atmosphere, accurately weigh and inject a known amount of this compound into the titration vessel using a dry gas-tight syringe.
-
Titration: Start the titration and record the amount of water detected.
-
Calculation: The instrument software will typically calculate the water content in ppm or percentage.
Conclusion
This compound is a valuable reagent whose utility is directly linked to its purity. While inherently more stable than many non-fluorinated analogues, its susceptibility to hydrolysis and, to a lesser extent, oxidation necessitates stringent storage and handling protocols. By implementing the recommendations outlined in this guide—namely, storage in a cool, dark, and inert environment, and the use of inert atmosphere techniques for handling—researchers can ensure the long-term stability of this compound and the integrity of their scientific work. Regular analytical assessment using techniques such as ³¹P NMR, GC-MS, and Karl Fischer titration is strongly advised to verify purity and monitor for any potential degradation.
References
-
Zhang, J., et al. (2020). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A, 8(3), 1133-1144. [Link]
-
Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Organic Syntheses. (1990). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses, 69, 129. [Link]
-
Saito, Y., & Kobayashi, S. (2024). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. Advanced Synthesis & Catalysis. [Link]
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Jee, B., et al. (2024). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. RSC Advances, 14(1), 234-243. [Link]
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Powers, D. C., et al. (2023). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society, 145(39), 21355-21365. [Link]
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Steinberg, G. M. (1950). REACTIONS OF DIALKYL PHOSPHITES. SYNTHESIS OF DIALKYL CHLOROPHOSPHATES, TETRAALKYL PYROPHOSPHATES, AND MIXED ORTHOPHOSPHATE ESTERS. The Journal of Organic Chemistry, 15(3), 637-647. [Link]
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Evertz, M., et al. (2017). Investigating the lithium ion battery electrolyte additive tris (2,2,2-trifluoroethyl) phosphite by gas chromatography with a flame ionization detector (GC-FID). Analytical Methods, 9(45), 6442-6447. [Link]
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Schöffski, K. (n.d.). Water Determination by Karl Fischer Titration. Retrieved from [Link]
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Anchordoquy, T. J., et al. (2007). Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. Pharmaceutical Research, 24(7), 1358-1367. [Link]
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Durst, H. R., et al. (1993). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 76(6), 1173-1179. [Link]
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Jee, B., et al. (2024). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. ResearchGate. [Link]
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Keglevich, G., & Szekreny, A. (2018). The reaction of α-oxophosphonates with dialkyl phosphites. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10-12), 659-664. [Link]
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Keglevich, G., & Szekreny, A. (2018). Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. The Journal of Organic Chemistry, 83(24), 15413-15418. [Link]
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Mensink, M. A., et al. (2020). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). Pharmaceutics, 12(4), 295. [Link]
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Eriksson, M. (2024). Development of a GC-MS Based Method for Measuring Organic Degradation Compounds in Lithium-Ion Battery Electrolyte. Diva-Portal.org. [Link]
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Stec, W. J., & Lopusinski, A. (1981). Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. Nucleic Acids Research, 9(21), 5547-5566. [Link]
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INCHEM. (n.d.). ICSC 0684 - TRIETHYL PHOSPHITE. Retrieved from [Link]
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Rykowska, I., & Wasiak, W. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Acta Chromatographica, 18, 51-59. [Link]
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Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]
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Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]
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Keglevich, G. (2020). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 25(11), 2649. [Link]
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AHDB. (n.d.). Grain storage moisture targets for cereals and oilseed rape. Retrieved from [Link]
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Al-Abdallat, H., et al. (2023). Screening Disinfection Byproducts in Arid-Coastal Wastewater: A Workflow Using GC×GC-TOFMS, Passive Sampling, and NMF Deconvolution Algorithm. Molecules, 28(15), 5800. [Link]
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Nanalysis. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]
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Anchordoquy, T. J., et al. (2007). Effects of moisture content on the storage stability of dried lipoplex formulations. PubMed. [Link]
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Vedejs, E., & Diver, S. T. (1993). 31 P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. Topics in Catalysis, 8(3-4), 221-228. [Link]
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Chen, F., & Tykwinski, R. R. (2012). P-Arylation of Dialkyl Phosphites and Secondary Phosphine Oxides with Arynes. The Journal of Organic Chemistry, 77(10), 4817-4823. [Link]
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Nilsson, J. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Diva-Portal.org. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of H-Phosphonates Using Bis(2,2,2-trifluoroethyl) Phosphite
Introduction: The Strategic Advantage of Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) in H-Phosphonate Synthesis
H-phosphonates are versatile intermediates in organophosphorus chemistry, serving as crucial building blocks for a wide array of valuable compounds, including aminophosphonates, bisphosphonates, and modified nucleotides used in drug development.[1][2] Their unique chemical character, existing in a tautomeric equilibrium between a tetracoordinate P(V) species and a tricoordinate P(III) species, allows them to act as both nucleophiles and electrophiles.[1] Traditional synthesis routes to H-phosphonates often rely on harsh reagents like phosphorus trichloride, requiring stringent anhydrous conditions and the use of excess base, which can complicate purification and limit substrate scope.[1]
The emergence of this compound (BTFEP) as a phosphonylating agent represents a significant advancement in the field. The high electrophilicity of the phosphorus atom in BTFEP, driven by the strong electron-withdrawing nature of the two trifluoroethyl groups, renders it highly susceptible to nucleophilic attack by alcohols. This intrinsic reactivity allows for the transesterification reaction to proceed under remarkably mild, often additive-free, conditions.[1][3][4] The volatile by-product, 2,2,2-trifluoroethanol, is easily removed, simplifying product isolation. This guide provides a comprehensive overview of the mechanism, applications, and detailed protocols for the synthesis of H-phosphonates utilizing the unique properties of BTFEP.
Mechanism of Action: A Transesterification-Driven Approach
The synthesis of H-phosphonates from BTFEP proceeds via a sequential transesterification mechanism. The alcohol substrate acts as a nucleophile, attacking the electrophilic phosphorus center of BTFEP. This process can be catalyzed by a Lewis acid or an organobase, or in many cases, can proceed thermally, particularly with microwave assistance.[1][5][6] The trifluoroethoxide anion is an excellent leaving group, facilitating the forward reaction.
The reaction can be controlled to produce either mono- or di-substituted H-phosphonates depending on the stoichiometry of the alcohol used.
Key Mechanistic Features:
-
Activation of Phosphorus: The electron-withdrawing trifluoroethyl groups enhance the Lewis acidity of the phosphorus atom, making it highly susceptible to nucleophilic attack.
-
Nucleophilic Attack: The hydroxyl group of the alcohol attacks the phosphorus center.
-
Leaving Group Departure: The 2,2,2-trifluoroethoxide is an excellent leaving group, driving the reaction forward.
-
Stepwise Substitution: The reaction proceeds in a stepwise manner, allowing for the synthesis of both symmetrical and asymmetrical H-phosphonates.
Below is a generalized workflow for the synthesis of H-phosphonates using BTFEP.
Caption: Generalized workflow for H-phosphonate synthesis using BTFEP.
Application Highlight: Microwave-Assisted Synthesis of Dialkyl and Cyclic H-Phosphonates
A significant advantage of the BTFEP methodology is its compatibility with microwave-assisted organic synthesis.[1][3][4] This technique dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid and uniform heating. The protocol is particularly effective for the synthesis of both symmetrical and unsymmetrical dialkyl H-phosphonates, as well as cyclic H-phosphonates from diols.[1]
| Product Type | Reactants | Conditions | Typical Reaction Time | Reference |
| Symmetrical Dialkyl H-phosphonate | BTFEP + 2.2 eq. Alcohol | THF, 130°C, Microwave | 30 min | [1] |
| Unsymmetrical Dialkyl H-phosphonate | BTFEP + 1.1 eq. Alcohol 1, then 1.1 eq. Alcohol 2 | THF, 130°C, Microwave | 30 min (per step) | [1] |
| Cyclic H-phosphonate | BTFEP + 1.1 eq. Diol | THF, 130°C, Microwave | 30 min | [1] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Di-Substituted H-Phosphonates
This protocol is adapted from the work of Pohl et al. and is suitable for the synthesis of a variety of di-substituted H-phosphonates.[1]
Materials:
-
This compound (BTFEP)
-
Alcohol(s) of choice
-
Anhydrous Tetrahydrofuran (THF)
-
10 mL microwave reaction vessel with a snap cap
-
Microwave reactor
-
Silica gel
-
Ethyl acetate/Cyclohexane mixture (1:9 v/v)
Procedure:
-
To a 10 mL microwave vessel, add the alcohol (2.2 mmol).
-
Add 1 mL of anhydrous THF to the vessel.
-
Add this compound (BTFEP) (1.0 mmol).
-
Seal the microwave vessel with a snap cap.
-
Heat the reaction mixture in a microwave reactor for 30 minutes at 130 °C in dynamic mode.
-
For less reactive alcohols, an additional 2 mmol of water may be added after the reaction, followed by stirring for 20 minutes to facilitate the hydrolysis of any remaining trifluoroethyl esters.[1]
-
After cooling the reaction mixture to room temperature, pass it through a short silica gel plug (approximately 2 cm wide and 0.5 cm thick).
-
Elute the product with 10 mL of a 1:9 mixture of ethyl acetate/cyclohexane.
-
The solvent is removed under reduced pressure to yield the desired di-substituted H-phosphonate.
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and efficient heating, significantly reducing reaction times compared to conventional heating.[1]
-
THF as Solvent: A relatively high-boiling point ether that is stable under microwave conditions and effectively dissolves both the reactants and intermediates.
-
Stoichiometry: A slight excess of the alcohol (2.2 equivalents to 1 equivalent of BTFEP) ensures the complete conversion of the starting material to the di-substituted product.[1]
-
Silica Gel Plug: A rapid and effective method for removing any polar impurities and baseline material without the need for a full chromatographic separation, simplifying the workup.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Mixed Dialkyl Phosphites
Recent advancements have demonstrated that Lewis acids, such as Hafnium(IV) acetylacetonate (Hf(acac)₄), can effectively catalyze the phosphonylation of alcohols with BTFEP under mild conditions, offering high selectivity.[6]
Materials:
-
This compound (BTFEP)
-
Primary and secondary alcohols
-
Hafnium(IV) acetylacetonate (Hf(acac)₄)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the first alcohol (1.0 mmol) and Hf(acac)₄ (0.0375 mmol) in the anhydrous solvent.
-
Add BTFEP (1.0 mmol) to the solution and stir at room temperature for 1 hour.
-
Monitor the reaction by ³¹P NMR to confirm the formation of the mono-substituted intermediate.
-
Add the second alcohol (1.0 mmol) to the reaction mixture and continue stirring at room temperature until the reaction is complete (as monitored by ³¹P NMR).
-
The workup typically involves filtration to remove the catalyst followed by solvent evaporation. Further purification may be achieved by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (Hf(IV)): The Hf(IV) center coordinates to the phosphoryl oxygen of BTFEP, further increasing the electrophilicity of the phosphorus atom and accelerating the rate of nucleophilic attack by the alcohol. Hf(IV) has shown superior selectivity in these reactions.[6]
-
Inert Atmosphere: While many BTFEP reactions can be performed under non-inert conditions, the use of an inert atmosphere is good practice when employing sensitive catalysts like Lewis acids to prevent deactivation by moisture.
-
Room Temperature Conditions: The use of a highly active catalyst allows the reaction to proceed efficiently at ambient temperature, which is beneficial for thermally sensitive substrates.[6]
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be conveniently monitored by ³¹P NMR spectroscopy. BTFEP typically shows a characteristic signal, which will be consumed and replaced by new signals corresponding to the mono- and di-substituted H-phosphonate products. The straightforward nature of the reaction and the simple purification procedures contribute to the reliability and reproducibility of these methods.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of H-phosphonates. Its enhanced reactivity allows for the use of mild reaction conditions, often without the need for additives or catalysts. The compatibility of this reagent with microwave-assisted synthesis further enhances its utility by providing a rapid and efficient route to a wide range of H-phosphonate derivatives. The protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage the benefits of BTFEP in their synthetic endeavors.
References
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
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Demkowicz, S., Rachon, J., & Witt, D. (2015). Recent advances in H-phosphonate chemistry. Part 1. H-phosphonate esters: synthesis and basic reactions. Topics in current chemistry, 361, 137–177. [Link]
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Mrdović, D., Saito, Y., & Kobayashi, S. (2025). Organobase-catalyzed Phosphonylation of Alcohols. Bulletin of the Chemical Society of Japan. (Note: This is a future publication cited in a ResearchGate entry, reflecting the latest research trends). [Link]
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Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. JLUpub. [Link]
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Sobkowski, M., Chmielewski, M. K., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 583. [Link]
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Sobkowski, M., Chmielewski, M. K., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8. [Link]
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Rachon, J., Demkowicz, S., & Stawinski, J. (2015). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. ResearchGate. [Link]
-
Pohl, J. M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules (Basel, Switzerland), 29(11), 2432. [Link]
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Stawinski, J., & Kraszewski, A. (2002). H-Phosphonates - Chemistry and Applications. ResearchGate. [Link]
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General reaction scheme for the synthesis of cyclic H-phosphonates. ResearchGate. [Link]
-
Pohl, J. M. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates: Full Paper PDF & Summary. Bohrium. [Link]
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Mrdović, D., Saito, Y., & Kobayashi, S. (2024). Catalytic Activation of this compound with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. ResearchGate. [Link]
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Prishchenko, A. A., Livantsov, M. V., Livantsov, V. M., & Novikova, O. P. (2014). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Russian Journal of General Chemistry, 84(9), 1856–1857. [Link]
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Still, W. C., & Gennari, C. (1983). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Organic Syntheses, 62, 129. [Link]
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Liu, Y., Zhang, Z., Amine, K., & Bloom, I. (2020). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A, 8(38), 19895–19904. [Link]
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Glen Research. (n.d.). A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Report, 1(13). [Link]
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Prishchenko, A., Livantsov, M., Livantsov, V., & Novikova, O. (2014). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Semantic Scholar. [Link]
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Sobkowski, M., Chmielewski, M. K., & Stawinski, J. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8. [Link]
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Application Note: Mastering (Z)-Selective Olefination with Bis(2,2,2-trifluoroethyl) Phosphonate in the Still-Gennari Reaction
Introduction: Overcoming the (E)-Selectivity Bias of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon double bonds from stabilized phosphonate carbanions and carbonyl compounds.[1][2] A key advantage of the HWE reaction is the straightforward removal of the water-soluble dialkylphosphate byproduct, simplifying product purification.[1] However, the classical HWE reaction is inherently biased towards thermodynamic control, typically yielding the more stable (E)-alkene as the major product.[3][4] For researchers in drug development and natural product synthesis, where precise stereochemical control is paramount, the selective synthesis of (Z)-olefins presents a significant challenge.
In 1983, W. C. Still and C. Gennari introduced a powerful modification that inverts this stereochemical preference, providing a reliable pathway to (Z)-olefins with high selectivity.[5][6] This transformation, now known as the Still-Gennari olefination, utilizes phosphonates bearing highly electron-withdrawing groups, most notably bis(2,2,2-trifluoroethyl) esters, in combination with strongly dissociating reaction conditions.[1][6]
This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the theory and practical application of bis(2,2,2-trifluoroethyl) phosphonates in the Still-Gennari olefination. We will explore the mechanistic basis for the reaction's remarkable (Z)-selectivity and provide a detailed, field-proven protocol to ensure successful implementation in the laboratory.
A Note on Nomenclature: While the topic specifies "phosphite," the Still-Gennari reaction employs a phosphonate reagent, specifically an alkyl bis(2,2,2-trifluoroethoxy)phosphinylacetate, such as the methyl or ethyl ester.[7] This distinction is critical for sourcing the correct starting materials.
The Mechanistic Rationale for (Z)-Selectivity
The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and elimination of the intermediate oxaphosphetanes.[8] The genius of the Still-Gennari modification lies in altering these rates to favor a kinetically controlled pathway.
Key Mechanistic Pillars:
-
Electron-Withdrawing Phosphonates: The use of bis(2,2,2-trifluoroethyl) groups on the phosphorus atom is the critical design feature. The high electronegativity of the fluorine atoms makes the phosphorus center highly electrophilic. This structural change dramatically accelerates the rate-limiting elimination of the oxaphosphetane intermediate.[1][3]
-
Kinetic Control: In the classical HWE, the initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible. This allows the system to equilibrate to the more stable anti oxaphosphetane intermediate, which subsequently eliminates to form the (E)-alkene. In the Still-Gennari variant, the elimination from the initially formed oxaphosphetanes is so rapid that this equilibration is suppressed.[8] The reaction outcome is therefore dictated by the kinetics of the initial addition step.
-
Strongly Dissociating Conditions: The protocol employs a strong, non-chelating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of 18-crown-6 ether in THF.[4][6][7] The crown ether sequesters the potassium cation, generating a "naked" and highly reactive phosphonate carbanion.[8] This setup favors an irreversible, kinetically controlled addition to the aldehyde, leading to the syn oxaphosphetane and, ultimately, the (Z)-olefin.[8]
The overall mechanism can be visualized as follows:
Caption: Still-Gennari reaction mechanism highlighting the kinetically favored pathway.
Experimental Guide: Protocol for (Z)-Olefination of p-Tolualdehyde
This protocol provides a reliable, step-by-step method for the (Z)-selective olefination of an aromatic aldehyde, based on a well-established procedure.
Reagents and Materials
| Reagent | CAS No. | M.W. | Amount | Mmol | Eq. |
| p-Tolualdehyde | 104-87-0 | 120.15 | 120 mg | 1.0 | 1.0 |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | 88738-78-7 | 318.11 | 636 mg | 2.0 | 2.0 |
| Potassium tert-Butoxide (KOtBu) | 865-47-4 | 112.21 | 236 mg | 2.1 | 2.1 |
| 18-Crown-6 | 17455-13-9 | 264.32 | 793 mg | 3.0 | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | 10 mL | - | - |
Note: While the original Still-Gennari protocol often uses KHMDS, potassium tert-butoxide can also be an effective base, as demonstrated in this TCI practical example. KHMDS is generally preferred for its higher reactivity and solubility at low temperatures.[7]
Step-by-Step Protocol
-
Preparation (Inert Atmosphere):
-
Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of argon or nitrogen. Allow it to cool to room temperature.
-
Causality: The phosphonate carbanion is highly sensitive to moisture and protons. A rigorously anhydrous and inert environment is crucial to prevent quenching of the anion and ensure high yields.
-
-
Reagent Solution:
-
To the dried flask, add p-tolualdehyde (1.0 eq.), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq.), and 18-crown-6 (3.0 eq.).
-
Add 5 mL of anhydrous THF via syringe to dissolve the reagents.
-
Causality: 18-crown-6 is essential for sequestering the potassium cation from the base, which is critical for generating the highly reactive "naked" anion needed for kinetic control.[8] An excess of the phosphonate reagent ensures complete consumption of the limiting aldehyde.
-
-
Cooling:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to maintain kinetic control, suppressing the reversibility of the initial addition and preventing side reactions.
-
-
Base Addition:
-
In a separate dry flask, dissolve potassium tert-butoxide (2.1 eq.) in 5 mL of anhydrous THF.
-
Add this base solution dropwise to the cooled aldehyde/phosphonate mixture over 10-15 minutes, ensuring the internal temperature remains below -70 °C.
-
Causality: Slow, dropwise addition of the base prevents localized heating and ensures the controlled generation of the carbanion.
-
-
Reaction:
-
Stir the mixture at -78 °C for 2 hours.
-
After 2 hours, remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 15 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Causality: The acidic and basic washes remove any remaining base and the phosphate byproduct, simplifying the final purification.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel (e.g., using a toluene:diethyl ether gradient) to yield the pure product.
-
Expected Outcome
This procedure typically yields the product, methyl (Z)-3-(p-tolyl)acrylate, as a pale yellow liquid with a yield of approximately 78% and a (Z/E) ratio of ~15.5:1.
Experimental Workflow Diagram
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Application Notes and Protocols for the Synthesis of Phosphonates using Bis(2,2,2-trifluoroethyl) phosphite
Introduction: The Advantage of Fluorinated Phosphites in Modern Synthesis
In the landscape of contemporary organic and medicinal chemistry, the synthesis of phosphonates remains a cornerstone for the development of novel therapeutics, agrochemicals, and materials. Phosphonates, as stable mimics of phosphates, play a crucial role in the design of enzyme inhibitors and bioactive molecules.[1] The choice of phosphorylating agent is critical to the success of these synthetic endeavors. Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) has emerged as a superior reagent for the synthesis of a diverse range of phosphonate derivatives.
The trifluoroethyl groups in BTFEP are highly electron-withdrawing, which imparts unique reactivity to the molecule. This heightened electrophilicity of the phosphorus atom facilitates nucleophilic attack, often leading to increased reaction rates and higher yields compared to non-fluorinated analogues like diethyl phosphite.[2][3] Furthermore, the trifluoroethoxy groups can be selectively cleaved under mild conditions, offering a strategic advantage in multi-step syntheses where differential deprotection is required. This document provides an in-depth guide to the application of BTFEP in key phosphonate synthesis reactions, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.
Core Applications and Mechanistic Insights
This compound is a versatile reagent primarily employed in the synthesis of α-hydroxyphosphonates and α-aminophosphonates through the Pudovik and Kabachnik-Fields reactions, respectively.
The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction involves the addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone to furnish an α-hydroxyphosphonate. The use of BTFEP in this reaction is particularly advantageous due to its enhanced reactivity. The reaction is typically catalyzed by a Lewis acid or a base.
Mechanism: The reaction proceeds through the activation of the carbonyl group by the catalyst, followed by the nucleophilic attack of the phosphite. The electron-withdrawing nature of the trifluoroethyl groups on the phosphite enhances its nucleophilicity upon deprotonation, driving the reaction forward.
Experimental Protocols
Protocol 1: Catalytic Enantioselective Pudovik Reaction of Aldehydes with BTFEP
This protocol is adapted from the work of Abell and Yamamoto and describes the synthesis of enantioenriched α-hydroxyphosphonates using a chiral tethered bis(8-quinolinato) (TBOx) aluminum complex as a catalyst.[3][4][5]
Materials:
-
Chiral TBOx aluminum catalyst (0.5-1.0 mol%)
-
Aldehyde (1.0 equiv)
-
This compound (BTFEP) (1.2 equiv)
-
Anhydrous hexanes (as solvent)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the chiral TBOx aluminum catalyst.
-
Add anhydrous hexanes to dissolve the catalyst.
-
Add the aldehyde to the catalyst solution and stir for 5 minutes at room temperature.
-
Add this compound (BTFEP) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-hydroxyphosphonate.
Data Presentation: Pudovik Reaction of Various Aldehydes with BTFEP
| Entry | Aldehyde | Time (min) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 10 | 95 | 96 |
| 2 | 4-Methoxybenzaldehyde | 10 | 96 | 97 |
| 3 | 4-Nitrobenzaldehyde | 15 | 98 | 95 |
| 4 | 2-Naphthaldehyde | 10 | 94 | 98 |
| 5 | Cinnamaldehyde | 20 | 92 | 93 |
| 6 | Cyclohexanecarboxaldehyde | 30 | 85 | 90 |
Data adapted from Abell, J. P.; Yamamoto, H. J. Am. Chem. Soc. 2008, 130 (32), 10521–10523.[3][4][5]
Visualization of the Pudovik Reaction Workflow:
Caption: General workflow for the catalytic enantioselective Pudovik reaction.
The Kabachnik-Fields Reaction: A Gateway to α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite to produce α-aminophosphonates.[6] This reaction is a powerful tool for the synthesis of peptidomimetics and other biologically active molecules.
Mechanism: The reaction is believed to proceed through two possible pathways: either via the formation of an imine intermediate from the amine and carbonyl compound, followed by the addition of the phosphite, or through the initial formation of an α-hydroxyphosphonate, which is subsequently displaced by the amine. The use of BTFEP can favor the imine pathway due to its enhanced reactivity towards the imine intermediate.
Protocol 2: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction
This protocol provides a general framework for the Kabachnik-Fields reaction. The specific conditions may require optimization depending on the substrates used.
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
Amine (1.0 equiv)
-
This compound (BTFEP) (1.1 equiv)
-
Anhydrous Toluene or Acetonitrile (as solvent)
-
Lewis acid catalyst (e.g., TiCl₄, Sc(OTf)₃) or dehydrating agent (e.g., anhydrous MgSO₄) (optional)
Procedure:
-
To a flame-dried reaction vessel, add the aldehyde or ketone, the amine, and the solvent.
-
If using a catalyst or dehydrating agent, add it to the mixture.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add this compound (BTFEP) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or ³¹P NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the pure α-aminophosphonate.
Visualization of the Kabachnik-Fields Reaction Pathways:
Caption: The two primary mechanistic pathways of the Kabachnik-Fields reaction.
Characterization and Analytical Insights
³¹P NMR spectroscopy is an indispensable tool for monitoring the progress of these reactions and for characterizing the final products. This compound typically exhibits a chemical shift in the range of δ 130-140 ppm. Upon conversion to the corresponding phosphonate, a significant upfield shift is observed, typically to the range of δ 15-25 ppm.[2] The precise chemical shift and coupling constants provide valuable structural information about the newly formed phosphonate.
Safety and Handling
This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
This compound is a highly effective reagent for the synthesis of phosphonates, offering advantages in terms of reactivity and selectivity. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for researchers to leverage the unique properties of BTFEP in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities.
References
-
Abell, J. P.; Yamamoto, H. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. J. Am. Chem. Soc.2008 , 130 (32), 10521–10523. [Link]
-
Saito, B.; Egami, H.; Katsuki, T. Synthesis of an Optically Active Al(salalen) Complex and Its Application to Catalytic Hydrophosphonylation of Aldehydes and Aldimines. J. Am. Chem. Soc.2006 , 128 (44), 14482–14483. [Link]
- Zaragoza Dörwald, F. Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design; Wiley-VCH: Weinheim, 2005.
-
Pohl, J.-M.; Schreiner, P. R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules2024 , 29 (11), 2432. [Link]
-
Abell, J. P.; Yamamoto, H. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]
-
Gómez-Cabello, S.; et al. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules2017 , 22 (11), 1895. [Link]
-
Sravya, G.; et al. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements2021 , 196 (4), 353-365. [Link]
-
Keglevich, G.; Bálint, E. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules2012 , 17 (11), 12821-12835. [Link]
-
El-Subbagh, H. I.; et al. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules2022 , 27 (10), 3165. [Link]
-
Bruker. 31P Chemical Shifts. UCSB NMR Facility. [Link]
-
Indiana University NMR Facility. 31P NMR Chemical Shift of Phosphorous Compounds. [Link]
- Tebby, J. C.
-
Drahoš, B.; et al. Complexes of hydrophilic triphenylphosphines modified with gem-bis(phosphonate) moiety. An unusual simultaneous cis and trans arrangements in the Pt(II) dinuclear complex. Dalton Trans.2012 , 41, 1949-1959. [Link]
-
Yokomatsu, T.; et al. Enantioselective synthesis of α-hydroxyphosphonates through asymmetric Pudovik reactions with chiral lanthanoid and titanium alkoxides. J. Chem. Soc., Perkin Trans. 11995 , 493-499. [Link]
-
Abell, J. P.; Yamamoto, H. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. ResearchGate. [Link]
-
Balakrishna, M. S.; et al. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Magn. Reson. Chem.2023 , 61 (5), 283-292. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Keglevich, G.; Bálint, E. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules2022 , 27 (10), 3165. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic enantioselective Pudovik reaction of aldehydes and aldimines with tethered bis(8-quinolinato) (TBOx) aluminum complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Researchers: Leveraging Bis(2,2,2-trifluoroethyl) phosphite in the Synthesis of Advanced Flame Retardants
Introduction: The Imperative for Advanced Flame Retardants and the Role of Fluorinated Organophosphorus Chemistry
In the realm of materials science, the development of high-performance, environmentally benign flame retardants is a critical endeavor. Traditional halogenated flame retardants are facing increasing scrutiny due to environmental persistence and potential health risks. This has catalyzed a shift towards halogen-free alternatives, with phosphorus-based compounds emerging as a highly effective and versatile class of flame retardants.[1][2] Their efficacy stems from a dual-action mechanism, operating in both the condensed and gas phases of a fire to mitigate combustion.[1][2]
This application note delves into the use of a specialized organophosphorus reagent, Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) , in the preparation of novel flame retardants. The incorporation of trifluoroethyl groups into the phosphite structure enhances its reactivity and stability, making it a valuable precursor for a new generation of flame retardant additives.[3] We will explore the underlying chemical principles, provide detailed synthetic protocols, and discuss the application of BTFEP-derived flame retardants in polymeric systems.
The Mechanistic Underpinnings of Phosphorus-Based Flame Retardancy
Phosphorus-based flame retardants interrupt the combustion cycle through two primary pathways:
-
Condensed-Phase Action: Upon heating, phosphorus compounds decompose to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer. This char layer serves as a physical barrier, limiting the evolution of flammable volatile compounds and shielding the underlying material from heat and oxygen.[1][2]
-
Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) are released into the flame. These highly reactive species act as radical scavengers, interrupting the exothermic chain reactions of combustion by quenching highly reactive H• and OH• radicals.[1][2]
The presence of fluorine alongside phosphorus can introduce synergistic effects, enhancing the overall flame retardant efficacy. The trifluoromethyl groups in BTFEP-derived structures can contribute to improved thermal stability and hydrophobicity of the resulting flame retardant and the host polymer.[3]
Synthetic Pathways to Novel Flame Retardants using BTFEP
The P-H bond in this compound allows for its participation in various C-P bond-forming reactions, most notably the Pudovik and Arbuzov reactions. These reactions are instrumental in creating phosphonate structures, which are known for their flame retardant properties.
The Pudovik Reaction: A Gateway to α-Hydroxyphosphonates
The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde or ketone, typically catalyzed by a base or Lewis acid, to yield α-hydroxyphosphonates. These molecules are attractive candidates for flame retardants as the hydroxyl group can offer a site for further reaction, allowing for covalent incorporation into polymer backbones (e.g., as a polyol in polyurethane synthesis).
A highly efficient method for the Pudovik reaction using BTFEP has been demonstrated in the synthesis of enantioenriched α-hydroxy and α-amino phosphonates. While the original study focused on asymmetric synthesis, the underlying reaction provides a robust protocol for preparing these structures. Optimization of this reaction has shown that using this compound significantly improves reaction yields.
Experimental Protocol 1: Synthesis of a Model α-Hydroxyphosphonate Flame Retardant via the Pudovik Reaction
This protocol describes the synthesis of a model α-hydroxyphosphonate from BTFEP and an aldehyde, a structure that can be further utilized as a reactive flame retardant.
Reaction Scheme:
Caption: General scheme of the Pudovik reaction for α-hydroxyphosphonate synthesis.
Materials:
-
This compound (BTFEP)
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Chiral tethered bis(8-quinolinolato) (TBOx) aluminum(III) complex (as catalyst, or other suitable Lewis acid/base)
-
Anhydrous solvent (e.g., hexanes)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chromatography supplies for purification
Procedure:
-
Catalyst Preparation: Prepare the chiral TBOx aluminum(III) complex catalyst as described in the literature.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the aldehyde (1.0 mmol) in anhydrous hexanes (2.0 mL).
-
Addition of Reagents: To the stirred solution, add this compound (1.2 mmol).
-
Initiation of Reaction: Add the catalyst (0.5 - 1.0 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., 31P NMR).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-hydroxyphosphonate.
-
Characterization: Characterize the final product using 1H NMR, 13C NMR, 31P NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphite and to ensure the stability of the catalyst.
-
Anhydrous Solvent: Anhydrous conditions are necessary as moisture can deactivate the catalyst and lead to unwanted side reactions.
-
Catalyst: A Lewis acid or base catalyst is employed to activate the phosphite and/or the aldehyde, thereby accelerating the C-P bond formation.
-
Purification: Column chromatography is a standard and effective method for purifying the product from unreacted starting materials and catalyst residues.
Application in Polymeric Systems: Epoxy Resins
The synthesized α-hydroxyphosphonate can be incorporated into an epoxy resin system as a reactive flame retardant. The hydroxyl group can react with the epoxy rings, covalently bonding the flame retardant moiety into the polymer network. This approach minimizes the plasticizing effect often observed with additive flame retardants and prevents its leaching over time.
Experimental Protocol 2: Preparation and Flame Retardancy Testing of an Epoxy Resin Composite
This protocol outlines the preparation of a flame-retardant epoxy resin composite incorporating the synthesized α-hydroxyphosphonate and the subsequent evaluation of its flammability.
Workflow:
Caption: Workflow for preparing and testing flame-retardant epoxy composites.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized α-hydroxyphosphonate flame retardant
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Formulation: Prepare a mixture of the DGEBA epoxy resin and the synthesized α-hydroxyphosphonate flame retardant at a desired weight percentage (e.g., 5-15 wt%).
-
Mixing: Heat the mixture to approximately 80°C and stir mechanically until a homogeneous solution is obtained.
-
Addition of Curing Agent: Add a stoichiometric amount of the curing agent (DDM) to the mixture and continue stirring for several minutes.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated silicone mold. Cure the samples in an oven following a specific temperature profile (e.g., 120°C for 2 hours, followed by 150°C for 2 hours).
-
Post-Curing: After the initial curing, post-cure the samples at a higher temperature (e.g., 180°C for 1 hour) to ensure complete cross-linking.
-
Sample Preparation: After cooling to room temperature, remove the cured samples from the mold and cut them into the required dimensions for flammability testing.
Flame Retardancy Evaluation:
-
Limiting Oxygen Index (LOI): The LOI test (ASTM D2863) is used to determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burning Test: This test (ANSI/UL 94) classifies the flammability of plastic materials. The V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen, and no flaming drips are allowed.
Data Presentation:
The following table presents hypothetical yet realistic performance data for an epoxy resin containing a BTFEP-derived flame retardant, based on published data for similar phosphonate flame retardants.[4]
| Formulation | Phosphorus Content (%) | LOI (%) | UL-94 Rating |
| Neat Epoxy | 0 | 23.5 | No Rating |
| Epoxy + 5% FR | 0.5 | 28.0 | V-1 |
| Epoxy + 10% FR | 1.0 | 32.5 | V-0 |
| Epoxy + 15% FR | 1.5 | 35.0 | V-0 |
Conclusion
This compound serves as a highly promising and versatile precursor for the synthesis of advanced, halogen-free flame retardants. Through well-established organophosphorus reactions like the Pudovik reaction, novel phosphonates can be efficiently synthesized. When incorporated into polymer matrices such as epoxy resins, these flame retardants have the potential to significantly enhance fire safety by promoting char formation and inhibiting flame propagation. The protocols and data presented in this application note provide a solid foundation for researchers and scientists in the field of flame retardancy to explore the potential of BTFEP in developing next-generation fire-safe materials.
References
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
Howell, B. A. (2021). Phosphorus Flame Retardants. Specific Polymers. [Link]
-
Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites. (2024). VNU Journal of Science: Natural Sciences and Technology, 40(1). [Link]
Sources
- 1. Bio-Based Rigid Polyurethane Foams Modified with Phosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. publications.iafss.org [publications.iafss.org]
Application Notes & Protocols: The Strategic Application of Bis(2,2,2-trifluoroethyl) phosphite in Modern Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) in medicinal chemistry. This document provides an in-depth exploration of its chemical properties, key applications, and detailed protocols for its use in the synthesis of medicinally relevant compounds.
Introduction: The Unique Advantages of a Fluorinated Phosphite
This compound, also known as Bis(2,2,2-trifluoroethyl) H-phosphonate, is a versatile organophosphorus reagent with the chemical formula C4H5F6O3P.[1][2] Its significance in medicinal chemistry stems from the unique properties imparted by the two trifluoroethyl groups.[1] These electron-withdrawing groups enhance the reactivity and stability of the molecule, making it a superior choice in several synthetic transformations.[1]
The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate bioavailability.[3][4][5] BTFEP serves as a vehicle for introducing the phosphonate moiety, often a bioisostere for phosphate or carboxylate groups, while the trifluoroethyl esters can be readily cleaved or modified.[4][6]
A key feature of BTFEP is its existence as a tautomeric equilibrium between the P(V) H-phosphonate form and the P(III) phosphite form. This duality allows it to act as both a nucleophile and an electrophile, broadening its synthetic utility.[7]
Core Applications in Medicinal Chemistry
BTFEP has found significant application in the synthesis of key intermediates and scaffolds for drug discovery. The primary applications are detailed below.
Synthesis of α-Aminophosphonates and their Derivatives
α-Aminophosphonates are crucial building blocks in medicinal chemistry due to their structural analogy to α-amino acids.[6] They are known to act as enzyme inhibitors, haptens for catalytic antibody induction, and pharmacologically active agents. The synthesis of α-aminophosphonates is a cornerstone application of BTFEP, primarily through the Pudovik and Kabachnik-Fields reactions.[8]
The Pudovik reaction involves the addition of a dialkyl phosphite to an imine, forming an α-aminophosphonate. The use of BTFEP in this reaction, particularly in its catalytic and enantioselective variants, has shown to significantly improve yields and enantioselectivities.[9][10] The electron-withdrawing nature of the trifluoroethyl groups on the phosphite enhances the nucleophilicity of the phosphorus atom, facilitating the addition to the imine.[10]
Diagram 1: General Mechanism of the Pudovik Reaction
Caption: The Pudovik reaction: addition of BTFEP to an imine.
The Kabachnik-Fields reaction is a one-pot synthesis of α-aminophosphonates from an amine, an aldehyde or ketone, and a dialkyl phosphite.[8] This multicomponent reaction is highly efficient and atom-economical. BTFEP is an excellent phosphite source for this reaction. For instance, bis(trifluoroethyl) esters of α-aminophosphonic acids, which act as inhibitors of serine proteases, have been synthesized using benzyl carbamate, aldehydes, and BTFEP.
Diagram 2: The Kabachnik-Fields Reaction Workflow
Caption: One-pot synthesis via the Kabachnik-Fields reaction.
Precursor for Other H-Phosphonates via Transesterification
BTFEP is a valuable precursor for the synthesis of various dialkyl and cyclic H-phosphonates through transesterification.[7][11] This method is often facilitated by microwave irradiation, which allows for short reaction times and requires only stoichiometric amounts of the desired alcohol.[7][11] The trifluoroethanol generated as a byproduct is volatile, which simplifies purification. This approach provides access to a wide range of H-phosphonates that may be difficult to synthesize by other methods.[7]
Table 1: Synthesis of H-Phosphonates from BTFEP via Microwave-Assisted Transesterification [7]
| Entry | Alcohol | Product | Reaction Time (min) | Temperature (°C) |
| 1 | Ethanol | Diethyl phosphonate | 30 | 130 |
| 2 | Isopropanol | Diisopropyl phosphonate | 30 | 130 |
| 3 | Benzyl alcohol | Dibenzyl phosphonate | 30 | 130 |
| 4 | Ethylene glycol | Ethylene phosphonate | 30 | 130 |
Synthesis of Z-Unsaturated Amides
While not a direct application of BTFEP itself, its precursor, tris(2,2,2-trifluoroethyl) phosphite, is instrumental in the synthesis of phosphonates that lead to Z-unsaturated amides.[12][13][14] The Arbuzov reaction between tris(2,2,2-trifluoroethyl) phosphite and an α-bromoacetamide derivative yields a phosphonate that, upon Horner-Wadsworth-Emmons olefination, gives predominantly the Z-alkene.[12][13] This is a significant deviation from the typical E-selectivity of the Horner-Wadsworth-Emmons reaction and highlights the unique influence of the trifluoroethyl groups.
Experimental Protocols
The following protocols are provided as a guide for the use of BTFEP in common synthetic transformations.
Protocol for the Synthesis of an α-Aminophosphonate via the Kabachnik-Fields Reaction
This protocol describes a general procedure for the one-pot synthesis of a bis(2,2,2-trifluoroethyl) α-aminophosphonate.
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
This compound (1.0 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), amine (1.0 mmol), and anhydrous DCM (10 mL).
-
Add activated 4 Å molecular sieves to the reaction mixture to scavenge water.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the molecular sieves and wash the sieves with a small amount of DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Results:
-
The desired α-aminophosphonate should be obtained as a solid or oil.
-
Yields can vary from moderate to high depending on the substrates used.
Troubleshooting:
-
Low yield: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the imine intermediate. Consider gentle heating (e.g., 40 °C) to drive the reaction to completion.
-
Side products: Incomplete imine formation can lead to the formation of α-hydroxyphosphonates. Ensure sufficient time for the initial condensation step.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its precursor can be irritating to the respiratory system, skin, and eyes.[14] Handle with care.
Protocol for Microwave-Assisted Synthesis of a Di-substituted H-Phosphonate[7]
This protocol is adapted from a literature procedure for the transesterification of BTFEP.[7]
Materials:
-
This compound (1.0 mmol)
-
Alcohol (2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (1 mL)
-
10 mL microwave vessel with a snap cap
Procedure:
-
In a 10 mL microwave vessel, add the alcohol (2.2 mmol), anhydrous THF (1 mL), and this compound (1.0 mmol) in that order.
-
Seal the vessel with a snap cap.
-
Heat the mixture in a microwave reactor for 30 minutes at 130 °C in dynamic mode.
-
After cooling, if the product is a dialkyl H-phosphonate from a primary alcohol, add water (2 mmol) and stir for 20 minutes.
-
Rinse the reaction mixture through a short plug of silica gel (2 cm wide, 0.5 cm thick) with a mixture of ethyl acetate/cyclohexane (1:9, 10 mL).
-
Concentrate the eluent under reduced pressure to obtain the desired di-substituted H-phosphonate.
Expected Results:
-
Full conversion of BTFEP is expected.
-
The product should be obtained in good purity after passing through the silica plug.
Troubleshooting:
-
Incomplete reaction: Ensure the microwave reactor is functioning correctly and reaching the set temperature. The purity of the starting alcohol is also important.
-
Hydrolysis: If the desired product is sensitive to water, the workup step with water should be omitted.
Safety Precautions:
-
Microwave synthesis should be performed with appropriate shielding and safety precautions.
-
Handle all chemicals in a fume hood and wear appropriate PPE.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its unique electronic properties, conferred by the trifluoroethyl groups, enhance its reactivity and provide access to a range of important scaffolds, including α-aminophosphonates and other H-phosphonates. The protocols and application notes provided herein are intended to facilitate the adoption of this powerful tool in drug discovery and development programs.
References
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
ResearchGate. (n.d.). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Retrieved January 22, 2026, from [Link]
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Green Chemistry in Organophosphorus Chemistry. De Gruyter. [Link]
-
Fortin, S., & Deslongchamps, P. (2002). A New Bis(2,2,2-trifluoroethyl)phosphonate for the Synthesis of Z-Unsaturated N-Methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437–5439. [Link]
-
PubMed. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. Journal of Organic Chemistry, 67(15), 5437-9. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
ResearchGate. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Retrieved January 22, 2026, from [Link]
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China Jiangsu International Group. (n.d.). The Role of Fluorinated Compounds in Pharmaceutical Synthesis. Retrieved January 22, 2026, from [Link]
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Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
National Institutes of Health. (2023). Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry. ACS Central Science, 9(3), 356-368. [Link]
-
ResearchGate. (n.d.). Fluorinated Phosphonates: Synthesis and Biomedical Application. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (2006). Synthesis and Antiviral Bioactivities of α-Aminophosphonates Containing Alkoxyethyl Moieties. Molecules, 11(9), 701-708. [Link]
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Taylor & Francis Online. (2024). Synthesis and characterization of new highly fluorinated phosphoramidates bearing different alkylamino groups. Synthetic Communications, 54(15). [Link]
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Sciforum. (n.d.). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Retrieved January 22, 2026, from [Link]
-
PubMed. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
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PubChem. (n.d.). This compound. Retrieved January 22, 2026, from [Link]
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Asynt. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved January 22, 2026, from [Link]
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MDPI. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. Chemistry, 3(2), 689-696. [Link]
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National Institutes of Health. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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National Institutes of Health. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12720. [Link]
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Application Notes and Protocols: Bis(2,2,2-trifluoroethyl) Phosphite in Polymer Chemistry
Introduction: Unveiling the Potential of a Fluorinated Organophosphorus Compound
Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) is a versatile organophosphorus compound distinguished by its trifluoroethyl groups, which impart unique reactivity and stability.[1] This colorless to nearly colorless liquid serves as a critical building block and functional additive in various domains of polymer chemistry. Its utility stems from its role as a phosphorus source, which is instrumental in developing materials with enhanced properties such as flame retardancy, thermal stability, and improved electrochemical performance.[1] This guide provides an in-depth exploration of BTFEP's applications, complete with detailed protocols for researchers, scientists, and professionals in drug development who are looking to leverage its unique characteristics.
The trifluoroethyl moieties significantly influence the electrophilicity of the phosphorus center, making BTFEP a valuable precursor for the synthesis of a wide array of organophosphorus compounds, including H-phosphonates and their derivatives.[2][3][4] In the realm of polymer science, BTFEP's contributions are most notable in the formulation of advanced flame-retardant polymers and as a high-performance electrolyte additive in lithium-ion batteries.[1][5][6][7][8]
PART 1: this compound as a Flame Retardant Additive
The incorporation of flame retardants into polymeric materials is a critical safety measure in countless applications, from electronics to construction.[9] Phosphorus-based flame retardants, like those derived from BTFEP, are gaining prominence as effective and often more environmentally benign alternatives to halogenated counterparts.[10]
Mechanism of Action: A Two-Fold Approach to Fire Suppression
The efficacy of phosphorus-based flame retardants generally operates through two primary mechanisms: condensed-phase and gas-phase action.[10]
-
Condensed-Phase Action: Upon heating, the phosphorus-containing additive decomposes to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the release of flammable volatile compounds and shielding the underlying polymer from heat and oxygen.[11]
-
Gas-Phase Action: Volatile phosphorus-containing radicals can be released into the gas phase during combustion. These radicals act as scavengers, interrupting the free-radical chain reactions that sustain the flame.
The presence of fluorine in BTFEP can further enhance its flame-retardant properties through synergistic effects.
Experimental Protocol: Incorporation and Flammability Testing of BTFEP in a Polymer Matrix
This protocol details the process of incorporating BTFEP as a flame-retardant additive into a common thermoplastic, such as polypropylene (PP), and the subsequent evaluation of its flammability using the UL 94 standard.
Materials and Equipment:
-
This compound (BTFEP)
-
Polypropylene (PP) pellets
-
Twin-screw extruder
-
Injection molding machine
-
UL 94 flammability test chamber
-
Conditioning chamber (23°C, 50% humidity)
-
Bunsen burner
-
Cotton batting
-
Timer and ruler
Protocol Steps:
-
Compounding of the Polymer Blend:
-
Dry the polypropylene pellets in an oven at 80°C for 4 hours to remove any residual moisture.
-
Determine the desired weight percentage of BTFEP to be incorporated (e.g., 5%, 10%, 15% by weight).
-
In a controlled environment, pre-blend the dried PP pellets with the calculated amount of BTFEP. This can be done in a high-speed mixer or by tumble blending.
-
Feed the pre-blended mixture into a twin-screw extruder. The extruder melts and mixes the components, ensuring a homogeneous dispersion of the flame retardant within the polymer matrix.
-
Extrude the molten polymer blend through a die to form strands, which are then cooled in a water bath and pelletized.
-
-
Specimen Preparation:
-
Dry the flame-retardant PP pellets at 80°C for 4 hours.
-
Using an injection molding machine, mold the pellets into standard test specimens with dimensions of 125 mm x 13 mm and a thickness of 3 mm, as specified by the UL 94 standard.[1]
-
Prepare a control set of specimens from pure polypropylene for comparison.
-
Condition all test specimens in a conditioning chamber at 23°C and 50% relative humidity for at least 48 hours before testing.[1]
-
-
UL 94 Vertical Burn Test (V-0, V-1, V-2 Classification):
-
Secure a specimen vertically in the UL 94 test chamber.
-
Place a layer of dry cotton batting 300 mm below the lower end of the specimen.
-
Adjust the Bunsen burner to produce a 20 mm blue flame.
-
Apply the flame to the lower corner of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
As soon as the flaming stops, immediately reapply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton batting below.
-
Repeat the test on at least five specimens for each formulation.
-
Data Analysis and Interpretation:
The UL 94 vertical burn classification is determined based on the following criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2 for all 5) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping of flaming particles that ignite the cotton | No | No | Yes |
| Burn-through to the holding clamp | No | No | No |
This structured approach allows for a quantitative assessment of the flame retardancy imparted by BTFEP.
PART 2: this compound as an Electrolyte Additive in Lithium-Ion Batteries
The electrolyte is a critical component of a lithium-ion battery, facilitating the transport of lithium ions between the cathode and anode.[12] The addition of functional additives to the electrolyte can significantly enhance battery performance, including safety, cycle life, and high-voltage stability. Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a close derivative of BTFEP, has been investigated as a beneficial electrolyte additive.[5][7][8] BTFEP and its derivatives can act as oxygen scavengers and contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces.[7]
Mechanism of Action: Enhancing Interfacial Stability and Safety
The beneficial effects of phosphite-based additives in lithium-ion battery electrolytes are multifaceted:
-
SEI Formation: These additives can be reductively decomposed on the anode surface during the initial charging cycles to form a stable and robust SEI layer. A well-formed SEI is crucial for preventing further electrolyte decomposition and ensuring long-term cycling stability.[13]
-
Cathode Passivation: At high voltages, the electrolyte can oxidize on the cathode surface, leading to capacity fade. Phosphite additives can create a protective film on the cathode, mitigating this degradation.[7]
-
Oxygen Scavenging: In high-voltage applications, particularly with lithium-rich layered oxide cathodes, oxygen can be released from the cathode structure, posing a safety risk. Phosphite additives can react with and "scavenge" this released oxygen.[8]
-
Flame Retardancy: The inherent flame-retardant properties of these organophosphorus compounds can also improve the overall safety of the battery by reducing the flammability of the electrolyte.[13]
Experimental Protocol: Preparation and Electrochemical Testing of a BTFEP-Containing Electrolyte
This protocol outlines the preparation of a lithium-ion battery electrolyte with BTFEP as an additive and the subsequent assembly and testing of a coin cell.
Materials and Equipment:
-
This compound (BTFEP)
-
Lithium hexafluorophosphate (LiPF6)
-
Ethylene carbonate (EC) and Dimethyl carbonate (DMC) (battery grade)
-
Argon-filled glovebox
-
CR2032 coin cell components (casings, spacers, springs)
-
Lithium metal foil (anode)
-
Cathode material (e.g., LiCoO2) coated on aluminum foil
-
Celgard separator
-
Coin cell crimper
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Protocol Steps:
-
Electrolyte Preparation (inside an argon-filled glovebox):
-
Prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 weight ratio of EC and DMC to a final concentration of 1 M.
-
Prepare the additive-containing electrolyte by adding a specific weight percentage of BTFEP (e.g., 1%, 2%, 5%) to the baseline electrolyte.
-
Stir the solution until the BTFEP is completely dissolved.
-
-
Coin Cell Assembly (inside an argon-filled glovebox):
-
Punch out circular electrodes from the cathode sheet and lithium metal foil.
-
Place the cathode disc in the center of the bottom coin cell cap.
-
Add a few drops of the prepared electrolyte onto the cathode.
-
Place a separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Add a spacer and a spring.
-
Carefully place the top cap and crimp the coin cell using a coin cell crimper to ensure proper sealing.[7][8][14]
-
Assemble control cells using the baseline electrolyte.
-
-
Electrochemical Testing:
-
Allow the assembled cells to rest for several hours to ensure complete wetting of the electrodes.
-
Formation Cycles: Perform initial charge-discharge cycles at a low C-rate (e.g., C/10) to form a stable SEI layer.
-
Galvanostatic Cycling: Cycle the cells between defined voltage limits (e.g., 3.0-4.3 V for LiCoO2) at various C-rates to evaluate capacity retention and rate capability.[15]
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the interfacial and charge-transfer resistances.[15][16]
-
Data Analysis and Visualization:
The performance of the BTFEP-containing electrolyte can be evaluated by comparing its electrochemical data with the baseline electrolyte. Key metrics include:
-
Initial Coulombic Efficiency: A measure of the efficiency of the initial SEI formation.
-
Capacity Retention: The percentage of the initial discharge capacity retained after a certain number of cycles.
-
Rate Capability: The ability of the battery to deliver its capacity at high discharge rates.
-
Impedance Spectra: Nyquist plots from EIS can provide insights into the changes in cell resistance over cycling.
PART 3: this compound in Polymer Synthesis
While primarily used as an additive, BTFEP and its derivatives can also serve as precursors for monomers in the synthesis of polyphosphonates. Polyphosphonates are a class of polymers that have the phosphorus atom in the main chain, offering unique properties such as inherent flame retardancy, thermal stability, and potential for biomedical applications.
Synthetic Approach: Polycondensation via Transesterification
A common method for synthesizing polyphosphonates is the transesterification polycondensation of a dialkyl or diaryl phosphonate with a diol.[5][17] BTFEP can be converted to a suitable monomer for this type of polymerization. The volatility of 2,2,2-trifluoroethanol, a byproduct of the transesterification, can facilitate the reaction by its easy removal.[2]
Representative Protocol: Synthesis of a Polyphosphonate via Transesterification
This protocol provides a representative method for the synthesis of a polyphosphonate by the polycondensation of a bis(2,2,2-trifluoroethyl) phosphonate derivative with a diol.
Materials and Equipment:
-
Bis(2,2,2-trifluoroethyl) H-phosphonate (can be synthesized from BTFEP)
-
A suitable diol (e.g., 1,6-hexanediol)
-
Catalyst (e.g., sodium methoxide)
-
Schlenk line apparatus
-
High-vacuum pump
-
Oil bath
-
Magnetic stirrer
Protocol Steps:
-
Monomer Preparation:
-
Synthesize or procure bis(2,2,2-trifluoroethyl) H-phosphonate.
-
-
Polycondensation Reaction:
-
In a Schlenk flask equipped with a magnetic stir bar, combine equimolar amounts of bis(2,2,2-trifluoroethyl) H-phosphonate and the diol under an inert atmosphere (e.g., argon).
-
Add a catalytic amount of sodium methoxide.
-
Heat the reaction mixture in an oil bath to a temperature sufficient to initiate the transesterification reaction (e.g., 120-150°C), while stirring.
-
The byproduct, 2,2,2-trifluoroethanol, will begin to distill off.
-
Gradually apply a vacuum to the system to facilitate the removal of the byproduct and drive the polymerization reaction to completion.
-
Continue the reaction under high vacuum for several hours until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reaction mixture to room temperature under an inert atmosphere.
-
-
Polymer Purification and Characterization:
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran).
-
Precipitate the polymer in a non-solvent (e.g., hexane) to remove unreacted monomers and catalyst residues.
-
Dry the purified polymer under vacuum.
-
Characterize the polymer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.
-
Conclusion
This compound stands out as a highly valuable and versatile compound in the field of polymer chemistry. Its unique combination of phosphorus and fluorine imparts desirable properties that can be harnessed to create advanced materials with enhanced safety, durability, and performance. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers and professionals, enabling them to explore and capitalize on the full potential of this remarkable molecule in their respective fields.
References
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Pohl, J. M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. Available from: [Link]
-
Gach, L., et al. (2017). Investigating the lithium ion battery electrolyte additive tris (2, 2, 2-trifluoroethyl) phosphite by gas chromatography with a fl. RSC Advances, 7(85), 54109-54114. Available from: [Link]
-
Kalanov, S. R., et al. (2019). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Russian Journal of General Chemistry, 89, 1642-1646. Available from: [Link]
-
Dogan, F., et al. (2020). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A, 8(31), 15828-15838. Available from: [Link]
-
Penczek, S., Pretula, J., & Kaluzynski, K. (1991). Preparation of Poly(alkylene H-phosphonate)s and Their Derivatives by Polycondensation of Diphenyl H-Phosphonate with Diols and Subsequent Transformations. Macromolecules, 24(11), 3293-3299. Available from: [Link]
-
Pires, J., et al. (2015). Tris(2,2,2-trifluoroethyl) phosphite as an electrolyte additive for high-voltage lithium-ion batteries using lithium-rich layered oxide cathode. Journal of Power Sources, 296, 413-425. Available from: [Link]
-
Pohl, J. M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Justus-Liebig-Universität Gießen. Available from: [Link]
-
WorldofTest.com. (2025). UL94: The Standard for Safety of Flammability of Plastic Materials. Available from: [Link]
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National Physical Laboratory. (n.d.). Assembling Coin Cells in Half Cell Format. Available from: [Link]
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He, Y., et al. (2012). Construction and Testing of Coin Cells of Lithium Ion Batteries. Journal of Visualized Experiments, (66), e3928. Available from: [Link]
-
Scimed. (n.d.). Testing Lithium-Ion Batteries. Available from: [Link]
-
Pohl, J. M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. Available from: [Link]
-
Zhang, Y., et al. (2021). Tris(2,2,2-trifluoroethyl) phosphite (TTFP) as a flame-retardant co-solvent to improve the safety and electrochemical performances of lithium-ion batteries. New Journal of Chemistry, 45(3), 1335-1342. Available from: [Link]
-
NEWARE. (2024). Electrochemical Test Techniques for Lithium-ion Batteries: CV, EIS. Available from: [Link]
-
Atlas Fibre. (2023). Understanding Flammability UL94: Key Insights for Safer Material Selection. Available from: [Link]
-
Protolabs. (2025). UL 94 Classification and Flame-Retardant Plastic Materials. Available from: [Link]
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Wang, X., et al. (2022). The development and application of contemporary phosphorus flame retardants: a review. Journal of Materials Science, 57(1), 1-28. Available from: [Link]
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AIMPLAS. (n.d.). How to make plastics flame-retardant. Available from: [Link]
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Oceanchem Group. (2025). Flame Retardant Methods For Polymer Materials. Available from: [Link]
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JoVE. (2011). Video: Construction and Testing of Coin Cells of Lithium Ion Batteries. Available from: [Link]
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Mixing Electrolyte for Ion-Lithium Batteries. (n.d.). Available from: [Link]
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-
MDPI. (2023). Recent Advancements of Bio-Derived Flame Retardants for Polymeric Materials. Available from: [Link]
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CORE. (n.d.). Bio-based flame retardants to polymers. Available from: [Link]
-
Plaskolite. (n.d.). UL 94 FLAME RATINGS. Available from: [Link]
-
Yin, H., et al. (2022). Bio-based flame retardants to polymers: A review. Composites Part B: Engineering, 234, 109720. Available from: [Link]
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Application Notes & Protocols: Microwave-Assisted Reactions with Bis(2,2,2-trifluoroethyl) phosphite (BTFEP)
A Senior Application Scientist's Guide for Advanced Synthesis
This document provides researchers, scientists, and drug development professionals with a detailed guide to leveraging Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) in microwave-assisted organic synthesis. We move beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Synergy of a Unique Reagent and an Enabling Technology
This compound (BTFEP) , also known as Bis(2,2,2-trifluoroethyl) phosphonate, is a versatile organophosphorus reagent gaining traction in modern synthesis.[1] Its utility stems from the unique properties imparted by the trifluoroethyl groups. These electron-withdrawing groups enhance the reactivity of the phosphorus center and make the 2,2,2-trifluoroethanol (TFE) moiety an excellent leaving group, facilitating reactions like transesterification.[2][3]
When paired with microwave-assisted synthesis , the advantages of BTFEP are significantly amplified. Microwave irradiation provides rapid, uniform heating, often leading to dramatic reductions in reaction times, increased yields, and improved purity profiles compared to conventional heating methods.[4][5] This combination is particularly powerful for overcoming activation energy barriers and driving reactions to completion under controlled, additive-free conditions.[2][6]
This guide will explore key applications of BTFEP in microwave-assisted reactions, providing validated protocols and the scientific rationale behind them.
Key Properties of this compound (BTFEP)
| Property | Value | Source |
| CAS Number | 92466-70-1 | [1][7] |
| Molecular Formula | C₄H₅F₆O₃P | [1] |
| Molecular Weight | 246.05 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | ~1.55-1.56 g/mL | [1][8] |
| Boiling Point | 44 °C / 2 mmHg | [1] |
| Key Feature | Highly reactive due to electron-withdrawing CF₃ groups; TFE is an excellent leaving group. | [2] |
General Workflow for Microwave-Assisted Reactions
A successful microwave-assisted experiment relies on a systematic and safe workflow. The following diagram outlines the essential steps from reaction setup to product analysis.
Caption: General experimental workflow for microwave-assisted synthesis.
Application 1: Transesterification for the Synthesis of H-Phosphonates
One of the most powerful applications of BTFEP is as a precursor for other dialkyl or cyclic H-phosphonates. The high reactivity of the P-O(CH₂CF₃) bond allows for efficient transesterification with a wide range of alcohols under microwave irradiation. This method is attractive for its speed and the ability to proceed without added catalysts or in non-inert conditions.[2][6]
Causality Explained: Why Does This Work So Well?
The reaction is driven by the volatility of the 2,2,2-trifluoroethanol (TFE) byproduct. Under microwave heating, the rapid increase in temperature facilitates both the nucleophilic attack of the incoming alcohol and the expulsion of TFE. In an open or vented vessel system, the removal of volatile TFE drives the equilibrium towards the product, resulting in high conversion in short timeframes.
Caption: Microwave-assisted transesterification of BTFEP.
Protocol 1: Microwave-Assisted Synthesis of Di-n-butyl H-phosphonate
This protocol is adapted from the catalyst-free methodology developed by Pohl, Stöhr, et al.[2][6]
-
Materials:
-
This compound (BTFEP) (1.0 eq)
-
n-Butanol (2.0 eq)
-
Microwave reaction vial (10 mL) with stir bar
-
-
Equipment:
-
Monowave microwave synthesizer
-
-
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 246 mg).
-
Add n-butanol (2.0 mmol, 148 mg, 183 µL).
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 150°C for 30 minutes with continuous stirring. The instrument will automatically adjust power to maintain the set temperature.
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to below 50°C.
-
The crude product can be analyzed directly. For purification, the volatile components (excess butanol and TFE byproduct) can be removed under reduced pressure. Further purification is typically not necessary due to the high conversion.
-
-
Self-Validation:
-
Monitor the reaction progress via ³¹P NMR spectroscopy. The starting BTFEP signal will diminish and be replaced by the signal for the target di-n-butyl H-phosphonate.
-
¹H NMR can confirm the disappearance of the trifluoroethyl quartet and the appearance of the butyl group signals.
-
Application 2: Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)
α-Aminophosphonates are crucial structural analogs of α-amino acids with significant biological and medicinal applications.[9][10] The Kabachnik-Fields reaction, a one-pot condensation of an amine, an aldehyde (or ketone), and a dialkyl phosphite, is a primary route for their synthesis.[11] Using BTFEP under microwave irradiation offers a rapid, often solvent-free, and catalyst-free approach to these valuable compounds.[9]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of an α-Aminophosphonate
This protocol is a representative procedure based on established principles of microwave-assisted Kabachnik-Fields reactions.[9][12]
-
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
This compound (BTFEP) (1.0 eq)
-
Microwave reaction vial (10 mL) with stir bar
-
-
Equipment:
-
Monowave microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave vial, combine aniline (1.0 mmol, 93 mg), benzaldehyde (1.0 mmol, 106 mg), and BTFEP (1.0 mmol, 246 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the neat mixture at 100°C for 15 minutes with stirring.
-
Rationale: The initial step is the formation of an imine from the aniline and benzaldehyde. The nucleophilic phosphorus of BTFEP then adds across the C=N double bond (a Pudovik-type addition to the in situ formed imine) to yield the final product.[13] Microwave heating accelerates both the imine formation and the subsequent phosphite addition.[9]
-
-
Work-up:
-
After cooling, dissolve the resulting solid or viscous oil in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Representative Kabachnik-Fields Data
| Amine | Aldehyde | Temp (°C) | Time (min) | Yield (%) | Reference Principle |
| Aniline | Benzaldehyde | 100 | 15 | High | [9] |
| Cyclohexylamine | 4-Chlorobenzaldehyde | 100 | 20 | High | [13] |
| Benzylamine | Isobutyraldehyde | 80 | 25 | Good | [12] |
Safety and Handling of this compound
As a professional laboratory reagent, BTFEP requires careful handling.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated place.
-
Avoid contact with moisture.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
References
-
Pohl, J-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link][2][6][17]
-
Pohl, J-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed. [Link][6]
-
Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2017(2), M943. [Link][9]
-
Keglevich, G., & Bálint, E. (2012). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds: Advanced Tools in Catalysis and Material Sciences. CORE. [Link][12]
-
Amel, B., et al. (2023). Microwave Synthesis and Antimicrobial Evaluation of Selected Aminophosphonates. MDPI. [Link][10]
-
CP Lab Safety. (n.d.). This compound, 5g, Each. Retrieved from [Link][7]
-
Bohrium. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates: Full Paper PDF & Summary. Retrieved from [Link][17]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6386648, this compound. Retrieved from [Link][16]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523. [Link][18]
-
Bálint, E., et al. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6143. [Link][11]
-
Tajti, Á., et al. (2019). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 15, 2568-2576. [Link][13]
-
Janeba, Z., et al. (2011). Efficient and 'green' microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction. ResearchGate. [Link][4]
-
Keglevich, G. (2021). Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. Catalysts, 11(3), 321. [Link][5]
-
Kostoudi, S., & Pampalakis, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link][19][20]
-
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6041. [Link][21]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. ResearchGate. [Link][3]
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The Rising Star of Organocatalysis: A Guide to Bis(2,2,2-trifluoroethyl) Phosphite in Key Synthetic Transformations
In the ever-evolving landscape of synthetic chemistry, the quest for milder, more efficient, and selective catalytic systems is paramount. Organocatalysis has emerged as a powerful pillar alongside metal- and biocatalysis, offering unique advantages in terms of cost, stability, and environmental impact. Within this domain, a select few reagents have distinguished themselves through their versatility and efficacy. This guide focuses on one such molecule: Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) . Its unique electronic properties, stemming from the electron-withdrawing trifluoroethyl groups, render it an exceptional Brønsted acid catalyst and a versatile precursor for a variety of organophosphorus compounds.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices, ensuring that the described methods are not just reproducible but also adaptable.
The Unique Profile of this compound as an Organocatalyst
This compound, with the chemical formula (CF₃CH₂O)₂P(O)H, exists in equilibrium between its phosphonate (P(V)) and phosphite (P(III)) tautomeric forms.[1] The strong electron-withdrawing nature of the two 2,2,2-trifluoroethyl groups significantly increases the acidity of the P-H proton in the phosphonate form, making it a potent Brønsted acid catalyst. This enhanced acidity allows it to activate a range of substrates under mild conditions, often where traditional acid catalysts may fail or lead to undesired side reactions.
Furthermore, BTFEP serves as an excellent precursor for the synthesis of other H-phosphonates through transesterification, enabling the generation of a diverse library of reagents from a single, stable starting material.[1][2] Its utility extends to being a key building block in the synthesis of biologically active molecules, such as α-aminophosphonates and their derivatives.[3][4]
Application in the Synthesis of α-Aminophosphonates: The Kabachnik-Fields Reaction
α-Aminophosphonates are of significant interest in medicinal chemistry due to their biological activities, acting as mimics of α-amino acids.[3] The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite, is one of the most efficient methods for their synthesis.[5][6] BTFEP has been effectively employed in this reaction, often in the presence of an additional acid catalyst to facilitate the formation of the crucial imine intermediate.[3]
Reaction Mechanism
The Kabachnik-Fields reaction can proceed through two primary pathways: the formation of an imine followed by nucleophilic addition of the phosphite, or the formation of an α-hydroxyphosphonate followed by substitution by the amine.[3][5] The prevailing mechanism is often dependent on the specific reactants and conditions.
Figure 1: General mechanistic pathways of the Kabachnik-Fields reaction.
Experimental Protocol: Synthesis of a Benzyl Carbamate Protected α-Aminophosphonate
This protocol is adapted from the synthesis of bis(trifluoroethyl) esters of α-aminophosphonic acids, which are investigated as potential inhibitors of serine proteases.[3]
Materials:
-
Benzyl carbamate
-
Aldehyde (e.g., isobutyraldehyde)
-
This compound (BTFEP)
-
Trifluoroacetic acid (TFA)
-
Acetic anhydride
-
Dichloromethane (DCM)
Procedure:
-
To a solution of benzyl carbamate (1.0 eq) and the aldehyde (1.1 eq) in dichloromethane, add trifluoroacetic acid (catalytic amount, e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Add acetic anhydride (1.5 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminophosphonate.
| Reactant Ratios (eq) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1.0 Amine: 1.1 Aldehyde: 1.2 BTFEP | DCM | TFA | 12-24 | Varies with substrate |
Lewis Acid Catalyzed Phosphonylation of Alcohols
Recent advancements have shown that BTFEP can be catalytically activated by Lewis acids for the selective phosphonylation of a diverse range of alcohols.[7] This one-pot method provides a user-friendly approach to synthesizing mixed dialkyl phosphites under mild conditions. While this application note focuses on organocatalysis, it is crucial to recognize the synergistic potential of combining BTFEP with metal catalysts. Notably, Hf(IV) has demonstrated superior selectivity in these transformations.[7]
Reaction Workflow
The process involves the sequential addition of two different alcohols to BTFEP in the presence of a Lewis acid catalyst, allowing for the synthesis of unsymmetrical phosphites.
Figure 2: Workflow for the synthesis of mixed dialkyl phosphites using BTFEP.
Experimental Protocol: Hf(IV)-Catalyzed Synthesis of a Mixed Dialkyl Phosphite
This protocol is a conceptual representation based on the findings of Mrdović, Saito, and Kobayashi.[7]
Materials:
-
This compound (BTFEP)
-
Hafnium(IV) acetylacetonate (Hf(acac)₄)
-
Alcohol 1 (e.g., Cyclohexanol)
-
Alcohol 2 (e.g., Benzyl alcohol)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add BTFEP (1.0 eq) and the Lewis acid catalyst Hf(acac)₄ (e.g., 5 mol%).
-
Add the anhydrous solvent, followed by the first alcohol (1.0 eq).
-
Stir the reaction at room temperature and monitor the formation of the intermediate phosphite by ³¹P NMR.
-
Once the first phosphonylation is complete, add the second alcohol (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction goes to completion.
-
Upon completion, the reaction mixture can be filtered through a short plug of silica gel to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography if necessary.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Selectivity |
| Hf(acac)₄ | 5 | Toluene | Room Temp. | High |
| Zn(OTf)₂ | 5 | Toluene | Room Temp. | Moderate to High |
| Al(acac)₃ | 5 | Toluene | Room Temp. | High |
Transesterification for the Synthesis of Novel H-Phosphonates
BTFEP is an excellent starting material for the synthesis of various dialkyl and cyclic H-phosphonates via transesterification.[1][2] This method is particularly attractive due to its operational simplicity, often requiring only stoichiometric amounts of the desired alcohol and proceeding under additive-free conditions, sometimes accelerated by microwave irradiation.[1]
Mechanism of Transesterification
The reaction proceeds via nucleophilic attack of the alcohol on the phosphorus center of BTFEP, leading to the displacement of a 2,2,2-trifluoroethanol molecule. The reaction can be performed stepwise to generate symmetrical or unsymmetrical H-phosphonates.
Figure 3: Stepwise transesterification of BTFEP to form H-phosphonates.
Experimental Protocol: Microwave-Assisted Synthesis of a Symmetrical Dialkyl H-Phosphonate
This protocol is based on the microwave-assisted synthesis described by Teichert et al.[1]
Materials:
-
This compound (BTFEP)
-
Alcohol (e.g., n-butanol, 2.2 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
In a 10 mL microwave vessel, add the alcohol (2.2 mmol), THF (1 mL), and BTFEP (1 mmol).
-
Seal the vessel with a snap cap.
-
Heat the mixture in a microwave reactor for 30 minutes at 130 °C in dynamic mode.
-
After cooling, the reaction mixture can be analyzed directly or purified by passing through a short silica gel plug.
| Alcohol | Equivalents | Temperature (°C) | Time (min) | Conversion (%) |
| n-Butanol | 2.2 | 130 | 30 | >95 |
| Cyclohexanol | 2.2 | 130 | 30 | >95 |
| Benzyl Alcohol | 2.2 | 130 | 30 | >95 |
Conclusion
This compound is a remarkably versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its heightened Brønsted acidity and utility as a phosphonylation agent enable a wide range of transformations under mild and efficient conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to not only apply these methods but also to innovate and expand the synthetic utility of this exceptional organocatalyst. As the field continues to trend towards greener and more atom-economical processes, the importance of reagents like BTFEP is set to grow even further.
References
-
Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
-
Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. ResearchGate. [Link]
-
Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate. [Link]
-
Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology. [Link]
-
Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. National Center for Biotechnology Information. [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. JLUpub. [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Bis(2,2,2-trifluoroethyl) Phosphite as a Versatile Precursor in Agrochemical Synthesis
Introduction: The Strategic Advantage of the Trifluoroethyl Moiety in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for enhancing efficacy, metabolic stability, and overall performance. The trifluoroethyl group (-CH₂CF₃), in particular, offers a unique combination of lipophilicity and electronic properties that can profoundly influence a molecule's interaction with its biological target. Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) has emerged as a critical building block for introducing this valuable moiety, serving as a versatile precursor for a range of organophosphorus intermediates used in the synthesis of advanced pesticides.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of BTFEP's applications in agrochemical synthesis. We will delve into the mechanistic rationale behind its use, provide detailed, field-proven protocols for key transformations, and illustrate its role in constructing complex agrochemical scaffolds.
Core Concept: The Horner-Wadsworth-Emmons Reaction and the Power of Z-Selectivity
A primary application of BTFEP-derived reagents lies in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes.[2] The geometry of the resulting double bond is often crucial for a molecule's biological activity. The Still-Gennari modification of the HWE reaction leverages phosphonates bearing electron-withdrawing groups, such as the bis(2,2,2-trifluoroethyl) ester, to favor the formation of (Z)-alkenes with high stereoselectivity.[2] This is a significant advantage, as the synthesis of specific isomers is often a critical challenge in the development of potent agrochemicals.
The electron-withdrawing nature of the trifluoroethyl groups is thought to accelerate the elimination of the oxaphosphetane intermediate in the HWE reaction pathway, leading to the thermodynamically less stable, yet often more biologically active, (Z)-isomer.[2]
Key Synthetic Transformations and Protocols
Preparation of Bis(2,2,2-trifluoroethyl) Phosphonates via the Arbuzov Reaction
The Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a reliable method for the synthesis of phosphonates from phosphites.[3][4] In the context of our topic, tris(2,2,2-trifluoroethyl) phosphite can be reacted with an appropriate alkyl halide to yield the corresponding bis(2,2,2-trifluoroethyl) phosphonate, the key reagent for the subsequent HWE reaction.
Protocol: Synthesis of a Generic Bis(2,2,2-trifluoroethyl) Phosphonate
Objective: To synthesize a phosphonate precursor for the Still-Gennari HWE reaction.
Materials:
-
Tris(2,2,2-trifluoroethyl) phosphite
-
An appropriate bromo- or iodo-ester/amide (e.g., 2-bromo-N-methoxy-N-methylacetamide)
-
Potassium fluoride on alumina (KF/alumina)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add KF/alumina (2.0 eq.).
-
Add anhydrous acetonitrile to create a slurry.
-
To the stirred slurry, add tris(2,2,2-trifluoroethyl) phosphite (1.2 eq.).
-
Add the alkyl halide (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the KF/alumina.
-
Wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(2,2,2-trifluoroethyl) phosphonate.[3][5]
Causality and Insights:
-
The use of KF/alumina as a mild base is crucial for promoting the reaction without causing significant side product formation.[3][5]
-
The Arbuzov reaction proceeds via an SN2 mechanism, where the phosphite acts as the nucleophile. The choice of a good leaving group on the electrophile (I > Br > Cl) is important for efficient reaction.
-
Strict anhydrous conditions are necessary to prevent hydrolysis of the phosphite and phosphonate.
The Still-Gennari Horner-Wadsworth-Emmons Reaction for (Z)-Alkene Synthesis
With the bis(2,2,2-trifluoroethyl) phosphonate in hand, the next step is the crucial olefination reaction to generate the desired (Z)-alkene. This protocol outlines the general procedure for this stereoselective transformation.
Protocol: (Z)-Selective Olefination of an Aldehyde
Objective: To synthesize a (Z)-unsaturated ester or amide, a common structural motif in agrochemicals.
Materials:
-
Bis(2,2,2-trifluoroethyl) phosphonate (from the previous step)
-
An appropriate aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
18-Crown-6
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis(2,2,2-trifluoroethyl) phosphonate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 eq.) in THF to the phosphonate solution. Stir for 30 minutes at -78 °C to generate the phosphonate carbanion.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the (Z)-alkene.[2]
Causality and Insights:
-
The combination of a strong, non-nucleophilic base like KHMDS and the crown ether is critical for generating a "naked" and highly reactive carbanion, which favors the kinetic (Z)-product.
-
The low reaction temperature (-78 °C) is essential to prevent equilibration of the intermediates, which could lead to the formation of the thermodynamic (E)-isomer.
-
The electron-withdrawing trifluoroethyl groups on the phosphonate are key to promoting the rapid elimination pathway that leads to the (Z)-alkene.[2]
Application in the Synthesis of a Hypothetical Agrochemical Precursor
While direct synthesis routes for specific commercial agrochemicals starting from BTFEP are often proprietary, we can illustrate its application in the synthesis of a key structural motif found in many modern pesticides: a trifluoromethyl-substituted pyrazole carboxamide.
Hypothetical Target: A precursor to a fungicide containing a (Z)-enoate side chain attached to a pyrazole ring.
Synthetic Workflow:
-
Arbuzov Reaction: Tris(2,2,2-trifluoroethyl) phosphite is reacted with ethyl bromoacetate to form bis(2,2,2-trifluoroethyl) (carboethoxymethyl)phosphonate.
-
Still-Gennari HWE Reaction: The resulting phosphonate is deprotonated with KHMDS in the presence of 18-crown-6 at -78 °C. This is followed by the addition of a pyrazole-4-carboxaldehyde to yield the corresponding ethyl (Z)-3-(pyrazol-4-yl)acrylate.
-
Further Elaboration: The acrylate can then be further modified, for example, by hydrolysis of the ester and subsequent amidation to form the final agrochemical.
Data Presentation
| Reaction | Starting Materials | Key Reagents | Typical Yield | Stereoselectivity (Z:E) | Reference |
| Arbuzov Reaction | Tris(2,2,2-trifluoroethyl) phosphite, Alkyl halide | KF/alumina | 60-80% | N/A | [3] |
| Still-Gennari HWE | Bis(2,2,2-trifluoroethyl) phosphonate, Aldehyde | KHMDS, 18-Crown-6 | 70-95% | >95:5 | [2] |
Visualizations
Arbuzov Reaction Mechanism
Caption: Workflow for agrochemical synthesis using BTFEP.
Conclusion and Future Outlook
This compound and its derivatives are indispensable tools in the modern agrochemical synthesis toolbox. Their ability to facilitate the stereoselective formation of (Z)-alkenes via the Still-Gennari HWE reaction provides a direct route to complex molecular architectures that are often inaccessible through other synthetic methods. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique properties of BTFEP in the design and synthesis of the next generation of high-performance agrochemicals. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated building blocks like BTFEP will undoubtedly play an increasingly important role.
References
-
Chem-Impex. This compound. [Link]
-
Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
-
Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. (2025). ResearchGate. [Link]
-
Fortin, S., Dupont, F., & Deslongchamps, P. (2002). A New Bis(2,2,2-trifluoroethyl)phosphonate for the Synthesis of Z-Unsaturated N-Methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437–5439. [Link]
-
Pohl, J. M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Sano, S., Takemoto, Y., & Nagao, Y. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003(7), 93-101. [Link]
-
Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]
-
Mrdović, D., Saito, Y., & Kobayashi, S. (2024). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. Advanced Synthesis & Catalysis. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Prishchenko, A. A., Livantsov, M. V., Livantsova, L. I., Novikova, O. P., & Grigor'ev, E. V. (2009). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Russian Journal of General Chemistry, 79(1), 204-205. [Link]
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- 5. US2489917A - Process for the production of fluorophosphonic acid compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(2,2,2-trifluoroethyl) phosphite
Welcome to the dedicated technical support center for the purification of bis(2,2,2-trifluoroethyl) phosphite (BTFEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity of your experiments.
Introduction to this compound and its Purification Challenges
This compound is a valuable building block in organophosphorus chemistry, prized for the unique properties conferred by its trifluoroethyl groups, such as enhanced stability and reactivity in various synthetic applications.[1][2] However, its purification can be challenging due to its susceptibility to hydrolysis and oxidation. The presence of impurities can significantly impact downstream reactions, making a robust purification strategy essential. This guide will equip you with the knowledge to identify, troubleshoot, and resolve common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often arise from the synthesis process and subsequent handling. These can include:
-
Bis(2,2,2-trifluoroethyl) phosphate: The oxidation product of BTFEP. Phosphite esters are readily oxidized to phosphate esters.[3]
-
Mono(2,2,2-trifluoroethyl) phosphite and phosphorous acid: Products of hydrolysis. Phosphite esters can be sensitive to moisture.[4][5][6]
-
Starting materials: Unreacted 2,2,2-trifluoroethanol and phosphorus trichloride (if used in the synthesis).[3]
-
Triethylamine hydrochloride: If triethylamine is used as a base in the synthesis, this salt may be present.[3]
Q2: How can I quickly assess the purity of my this compound sample?
A2: ³¹P NMR spectroscopy is the most effective and direct method for assessing the purity of BTFEP. The phosphorus atom in different chemical environments will have a distinct chemical shift.
-
This compound (P(III)) is expected to have a chemical shift in the range of +125 to +145 ppm.[7][8]
-
Bis(2,2,2-trifluoroethyl) phosphate (P(V)) , the oxidation product, will appear at a much lower chemical shift, typically between -20 to 0 ppm.[7]
-
Hydrolysis products will also have distinct signals. For instance, dialkyl phosphites ((RO)₂P(O)H) show a tautomeric equilibrium, with the phosphonate form being dominant, and their ³¹P NMR signals appear in the range of 0 to +20 ppm.[3]
Q3: My supposedly pure this compound is showing a new peak in the ³¹P NMR after storage. What could be the cause?
A3: The appearance of a new peak, especially in the phosphate region (around 0 ppm), strongly suggests that your sample has undergone oxidation. This can happen if the compound was exposed to air (oxygen) during storage. If the new peak is in the phosphonate region, it could indicate hydrolysis due to moisture contamination. It is crucial to store BTFEP under an inert atmosphere and in a tightly sealed container.[9][10][11][12][13]
Q4: Can I use flash chromatography on silica gel to purify this compound?
A4: Yes, flash chromatography on silica gel can be an effective purification method.[14][15][16] However, it is important to use a non-polar eluent system and to work quickly to minimize contact time with the silica, as the slightly acidic nature of silica gel can potentially cause some degradation of the phosphite. A mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane is a common choice for purifying related organophosphorus compounds.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield after distillation | Decomposition at high temperature: BTFEP may be thermally sensitive. Product loss due to high vacuum: The compound is volatile. | Perform the distillation under high vacuum to lower the boiling point. A reported boiling point is 43-44 °C at 2 mmHg.[17] Use a short-path distillation apparatus or a Kugelrohr to minimize the residence time at high temperatures. Ensure your vacuum trap is very cold (e.g., liquid nitrogen) to collect any volatile product that passes the condenser. |
| Product is cloudy or contains a white precipitate after work-up | Incomplete removal of salts: Triethylamine hydrochloride from the synthesis may not have been fully removed. Hydrolysis: Exposure to water during the work-up can lead to the formation of less soluble hydrolysis byproducts. | Ensure thorough washing of the crude product with a suitable solvent (e.g., diethyl ether) to remove salts. Perform all work-up steps under anhydrous conditions.[18] |
| ³¹P NMR shows a significant peak for the corresponding phosphate after purification | Oxidation during purification: Exposure to air during distillation or chromatography can cause oxidation. | Purge all glassware with an inert gas (e.g., argon or nitrogen) before use.[9][10][12][13] If performing column chromatography, consider de-gassing your solvents. For distillation, ensure the system is leak-tight and under a positive pressure of inert gas. |
| Broad peaks or multiple unidentifiable signals in the ³¹P NMR spectrum | Sample degradation: The compound may be unstable under the purification conditions. Paramagnetic impurities: Trace amounts of metal ions can cause peak broadening. | Re-evaluate your purification strategy. If using chromatography, try a different stationary phase (e.g., neutral alumina) or a less polar eluent system. If distillation is the issue, try a lower temperature and higher vacuum. A pre-purification wash with a chelating agent solution might help remove metal impurities. |
Detailed Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities such as salts and higher molecular weight byproducts.
Materials:
-
Crude this compound
-
Short-path distillation apparatus or Kugelrohr
-
Vacuum pump capable of reaching <1 mmHg
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Inert gas source (argon or nitrogen)
-
Schlenk flasks for collection
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Apparatus Assembly: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
-
Charging the Flask: Transfer the crude this compound to the distillation flask under an inert atmosphere. Add a small magnetic stir bar.
-
System Purge: Evacuate and backfill the system with inert gas three times to remove any residual air.
-
Distillation:
-
Immerse the collection flask in a cooling bath (ice-water).
-
Slowly apply vacuum to the system.
-
Once the desired vacuum is reached (e.g., 2 mmHg), slowly heat the distillation flask in an oil bath.
-
Collect the fraction boiling at approximately 43-44 °C.[17]
-
-
Storage: Transfer the purified product to a clean, dry Schlenk flask under an inert atmosphere for storage.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: e.g., Ethyl acetate/Hexane mixture (start with a low polarity mixture, e.g., 1:9)
-
Flash chromatography column and system
-
Collection tubes
-
TLC plates and visualization method (e.g., potassium permanganate stain)
Procedure:
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column, avoiding air bubbles.
-
Equilibrate the column with the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purity Analysis: Analyze the purified product by ³¹P NMR to confirm its purity.
Visual Workflow and Decision-Making Diagrams
Diagram 1: General Purification Workflow for this compound
Caption: Decision-making workflow for selecting the appropriate purification method.
Diagram 2: Troubleshooting Guide for Impurities in this compound
Caption: Troubleshooting flowchart for identifying and addressing common impurities.
References
-
Cox, J. R., & Westheimer, F. H. (1958). The Mechanism of the Oxidation of Trivalent Phosphorus Esters. Journal of the American Chemical Society, 80(20), 5441–5443. [Link]
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]
-
Pearson. (2024). Hydrolysis of Phosphate Esters Explained. [Link]
-
Wikipedia. (2023). Phosphite ester. [Link]
-
Organic Chemistry Portal. (n.d.). Phosphate synthesis by oxidation. [Link]
-
Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(20), 4824. [Link]
-
Gordon, E. C., et al. (2004). Hydrolysis of Phosphorus Esters: A Computational Study. Defense Technical Information Center. [Link]
-
Jakubke, H.-D. (2019). 22.04 Hydrolysis of Phosphoesters [Video]. YouTube. [Link]
-
Prishchenko, A. A., et al. (2013). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Russian Chemical Bulletin, 62(11), 2525-2533. [Link]
- Letsinger, R. L., & Lunsford, W. B. (1976). Phosphite ester oxidation in nucleic acid array preparation. U.S.
-
Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(20), 4824. [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. [Link]
-
Fortin, S., et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437-5439. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]
-
Pohl, J.-M., et al. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Ferber, S. C., et al. (2023). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society, 145(40), 21976-21990. [Link]
-
Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. [Link]
-
Organic Syntheses. (n.d.). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. [Link]
-
University of California, Irvine. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. [Link]
- Google Patents. (1967). Bis(2,2,2-trifluoroethyl)ether and method of preparation. U.S.
-
Magritek. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
-
Sorbent Technologies, Inc. (2020). FLASH CHROMATOGRAPHY – THE ROLE OF SILICA GEL. [Link]
-
EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]
-
Shalini, S., Ajitha, A., & Rao, V. U. M. (2016). Flash chromatography. International Journal of Pharmaceutical Research & Analysis, 6(3), 1-5. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
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- 6. m.youtube.com [m.youtube.com]
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- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Bis(2,2,2-trifluoroethyl) phosphite Reaction Work-up Procedures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(2,2,2-trifluoroethyl) phosphite. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction work-up procedures involving this versatile reagent. The information herein is synthesized from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to this compound
This compound, commonly referred to as BTFEP, is a valuable reagent in organophosphorus chemistry. It exists in equilibrium with its more stable tautomer, Bis(2,2,2-trifluoroethyl) H-phosphonate.[1] This dual reactivity allows it to act as both a nucleophile and an electrophile, making it a key building block in the synthesis of various H-phosphonates through transesterification.[1] Its fluorinated ethyl groups confer unique properties, such as enhanced stability and reactivity, making it useful in the development of flame retardants, plasticizers, and agricultural chemicals.[2] However, its reactivity also presents specific challenges during reaction work-up, particularly concerning its sensitivity to hydrolysis and potential for side reactions.
This guide is designed to address these challenges directly, providing you with the expertise to optimize your work-up procedures and ensure the purity and stability of your target compounds.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up of reactions involving this compound.
Question 1: My reaction is incomplete, or the yield of my desired phosphonate is low. What are the likely causes and how can I improve it?
Answer:
Low yields in reactions utilizing this compound (BTFEP) often stem from several factors related to reaction equilibrium, conditions, and reagent stability.
-
Transesterification Equilibrium: The synthesis of H-phosphonates from BTFEP via transesterification is a reversible process.[3][4] To drive the reaction to completion, it is often necessary to remove the 2,2,2-trifluoroethanol (TFE) byproduct. If your reaction is performed in a closed system, the accumulation of TFE can shift the equilibrium back towards the starting materials. Consider conducting the reaction under conditions that facilitate the removal of volatile byproducts, such as under a gentle stream of inert gas or by using a distillation setup if the product is thermally stable.
-
Reaction Conditions: Microwave-assisted synthesis has been shown to be effective for driving these reactions to completion with short reaction times.[1] If you are using conventional heating, ensure that the temperature and reaction time are optimized. For some diols, even under optimized microwave conditions, the reaction can result in an undefined mixture of side products.[1]
-
Stoichiometry: While stoichiometric amounts of alcohol are often sufficient, for less reactive alcohols, a slight excess of BTFEP might be necessary to achieve full conversion.[1] However, be mindful that this will complicate the purification process.
-
Catalysis: While many reactions with BTFEP proceed without a catalyst, Lewis acids like Hf(IV) have been shown to catalyze the phosphonylation of alcohols, enabling the reaction to proceed under milder conditions.[5]
Question 2: I am observing acidic impurities in my crude product after work-up. What is their origin and how can I remove them?
Answer:
The presence of acidic impurities is a common issue and is primarily due to the hydrolysis of phosphite and phosphonate species.
-
Hydrolysis of BTFEP: BTFEP and the resulting H-phosphonate products can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures or under basic conditions.[1][6] This hydrolysis can lead to the formation of phosphonic acid and 2,2,2-trifluoroethanol. The trifluoromethyl group in 2,2,2-trifluoroethylphosphinic acid derivatives has been shown to undergo hydrolysis in alkaline solutions to form carboxymethylphosphinate and fluoride ions, indicating the potential for complex decomposition pathways.[6]
-
Work-up Conditions: Prolonged exposure to aqueous work-up conditions should be avoided to prevent hydrolysis at the phosphorus center.[7] If an aqueous wash is necessary, use deionized water and work quickly at low temperatures.
-
Removal of Acidic Impurities:
-
Aqueous Wash: A gentle wash with a cold, dilute solution of sodium bicarbonate can neutralize acidic impurities. However, be cautious as strong bases can promote further hydrolysis.
-
Silica Gel Chromatography: A short plug of silica gel can be effective for removing polar, acidic byproducts.[1] Eluting with a non-polar solvent system will allow the desired, less polar product to pass through while retaining the acidic impurities.
-
Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be an excellent method for purification.[7][8]
-
Question 3: My product seems to be decomposing during purification. How can I minimize this?
Answer:
Product decomposition during purification is often linked to the inherent instability of the phosphorus center and the presence of reactive impurities.
-
Thermal Stability: While many phosphonates are stable, some can be sensitive to heat. If you are using distillation, employ a high vacuum to keep the distillation temperature as low as possible. Kugelrohr distillation is a good option for small-scale purifications of viscous liquids.[7]
-
Hydrolytic Instability: As mentioned previously, water is a key culprit in the decomposition of phosphites and phosphonates.[1][6] Ensure all solvents and reagents are anhydrous, and conduct reactions and work-ups under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Oxidation: P(III) phosphites can be oxidized to P(V) phosphates.[4] While BTFEP exists predominantly as the P(V) H-phosphonate tautomer, the P(III) form is present and can be susceptible to oxidation.[1] Degassing solvents and working under an inert atmosphere can help mitigate this.
Question 4: I am having trouble removing the 2,2,2-trifluoroethanol (TFE) byproduct. What are the best methods?
Answer:
2,2,2-trifluoroethanol (TFE) has a boiling point of 74 °C, which can make its removal from products with similar volatility challenging.
-
Removal in vacuo: For products with a significantly higher boiling point, TFE can be removed under reduced pressure using a rotary evaporator. Gentle heating may be required.
-
Precipitation: If your product is a solid, precipitation can be an effective purification method. The crude reaction mixture can be dissolved in a minimal amount of a suitable solvent (e.g., THF) and then precipitated by the addition of a non-polar solvent like pentane or hexane.[1] This will leave the more soluble TFE in the mother liquor.
-
Silica Gel Plug: A short plug of silica gel can help in separating the product from TFE, especially if there is a significant polarity difference.[1]
Question 5: How should I handle the safety aspects of working with this compound and its reactions?
Answer:
This compound and related compounds require careful handling due to their potential hazards.
-
Health Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
In case of contact:
-
Fire Hazard: The compound is non-combustible but containers may burn, and it may emit corrosive fumes in a fire.[9] Use an appropriate extinguisher for the surrounding fire.[9]
-
Stability: The product is considered stable under normal conditions, and hazardous polymerization will not occur.[9] However, it is unstable in the presence of incompatible materials such as strong oxidizing agents.[11][12]
Detailed Experimental Protocol: A Typical Work-up Procedure
This protocol outlines a general work-up procedure for a reaction involving the synthesis of a new H-phosphonate from this compound and an alcohol.
Step 1: Quenching the Reaction
-
Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, NMR), cool the reaction mixture to room temperature.
-
If the reaction was performed in a microwave vessel, carefully unseal the cap.
Step 2: Removal of Volatiles
-
If the desired product is non-volatile, remove the solvent and the 2,2,2-trifluoroethanol byproduct under reduced pressure using a rotary evaporator.
Step 3: Purification
Choose one of the following purification methods based on the properties of your product:
-
Method A: Silica Gel Plug Filtration [1]
-
Prepare a short column or a fritted funnel with a 2-3 cm plug of silica gel.
-
Pre-wet the silica with the chosen eluent (e.g., a mixture of ethyl acetate and cyclohexane).
-
Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the silica plug.
-
Elute the product with the chosen solvent system, collecting the fractions.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
-
-
Method B: Precipitation [1]
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., THF).
-
Slowly add a non-polar solvent (e.g., pentane or hexane) with stirring until the product precipitates.
-
Cool the mixture in an ice bath or freezer to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.
-
-
-
If the product is a thermally stable liquid, perform a fractional distillation under high vacuum.
-
Collect the fraction that distills at the expected boiling point of your product.
-
Step 4: Product Characterization
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ³¹P NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for the work-up and purification of products from reactions involving this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during the work-up of this compound reactions.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Molecular Weight | 245.04 g/mol | [10] |
| CAS Number | 92466-70-1 | [10] |
| Typical Reaction Conditions (Microwave) | 130 °C, 15-30 min | [1] |
| Purification Methods | Silica gel plug, precipitation, distillation | [1][7][8] |
| Common Solvents for Precipitation | THF/pentane | [1] |
| Hazards | Skin/eye/respiratory irritant | [9][10] |
References
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]
-
Phosphite ester Facts for Kids. (2023, October 17). Kiddle. Retrieved January 22, 2026, from [Link]
-
PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. (2005). Organic Syntheses, 82, 147. Retrieved January 22, 2026, from [Link]
-
The Ultimate Guide to Phosphite Ester 2024. (2024, January 5). Wellt Chemicals. Retrieved January 22, 2026, from [Link]
-
Phosphite ester. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. (2024, September 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
BIS(TRIFLUOROETHYL) (CARBOETHOXYMETHYL)PHOSPHONATE. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. (2002). Journal of Organic Chemistry, 67(15), 5437-9. Retrieved January 22, 2026, from [Link]
-
Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. (n.d.). Journal of Materials Chemistry A. Retrieved January 22, 2026, from [Link]
-
The Reaction of Phosphate Esters with Nucleophiles. (n.d.). In Organophosphorus Chemistry (pp. 169-205). Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Wet Process Phosphoric Acid Purification Using Functionalized Organic Nanofiltration Membrane. (2022). Membranes, 12(4), 409. Retrieved January 22, 2026, from [Link]
-
Purification of phosphoric acid by minimizing iron, copper, cadmium and fluoride. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Phosphate Rock Fluorine Removal. (2021, February 16). 911Metallurgist. Retrieved January 22, 2026, from [Link]
- Process for removing phosphorus from phosphorus-containing fluorite. (n.d.). Google Patents.
-
Removing impurity fluorine from phosphogypsum by sulfuric acid leaching method. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Improving yield in reactions with "Bis(2,2,2-trifluoroethyl) phosphite"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Bis(2,2,2-trifluoroethyl) phosphite (BTFEP). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for improving reaction yields and troubleshooting common experimental hurdles.
Introduction: Why Choose BTFEP?
This compound, also known as Bis(2,2,2-trifluoroethyl) H-phosphonate, is a versatile and highly effective phosphonylating agent. Its utility stems from the unique properties of the 2,2,2-trifluoroethyl (TFE) groups. These electron-withdrawing groups make the phosphorus atom more electrophilic and, crucially, render the trifluoroethoxy moiety an excellent leaving group.[1] This enhances reactivity and often allows for milder reaction conditions compared to traditional phosphite reagents.
BTFEP is particularly valued in:
-
Transesterification reactions to synthesize a wide range of homo- and hetero-substituted H-phosphonates.[1][2]
-
Pudovik reactions for the formation of α-hydroxy and α-amino phosphonates, which are valuable precursors for bioactive molecules.[3]
-
Arbuzov reactions for the synthesis of functionalized phosphonates.[4][5]
Unlike phosphorus halides, BTFEP is easier to handle, less toxic, and stable under ambient conditions, making it a safer and more convenient laboratory reagent.[1]
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
A1: Proper handling and storage are critical to maintaining the reagent's integrity.
-
Storage: Store BTFEP in a tightly sealed container in a cool, well-ventilated place, away from heat or ignition sources.[6][7] While stable at ambient temperatures, long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent gradual hydrolysis from atmospheric moisture.
-
Handling: Use BTFEP in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin and serious eye irritation.[9] Avoid breathing vapors.[8] All glassware should be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere using anhydrous solvents to prevent hydrolysis.
Q2: My BTFEP reagent is old. How can I check its purity before use?
A2: The primary impurity in aged BTFEP is its hydrolysis product. You can assess the purity using ³¹P NMR spectroscopy. Pure this compound should exhibit a characteristic signal. The presence of significant signals from hydrolysis byproducts will indicate degradation. For critical reactions, it is always best to use a freshly opened bottle or a recently purchased lot.
Q3: What makes the 2,2,2-trifluoroethanol (TFE) leaving group so effective in these reactions?
A3: The effectiveness of TFE as a leaving group is twofold. First, the high electronegativity of the fluorine atoms makes the TFE anion (CF₃CH₂O⁻) a relatively stable, weak base. Second, this electron-withdrawing effect increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack. This combination facilitates reactions like transesterification, where an incoming alcohol can readily displace TFE.[1]
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Workflow for Troubleshooting Low Yields
Below is a general workflow to diagnose and resolve common issues encountered in reactions involving BTFEP.
Caption: A decision tree for troubleshooting low-yield reactions.
Q4: My transesterification reaction with an alcohol is stalling, and I see a mix of starting material, mono-substituted, and di-substituted products. How can I drive it to completion?
A4: This is a common observation, as the second substitution of the TFE group can be slower than the first.[1]
-
Causality: The reaction is an equilibrium. While the first substitution is often fast, the second can be sluggish, especially with sterically hindered alcohols. A reverse reaction can also occur where the liberated TFE reacts with the product.[1]
-
Solutions:
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.1 equivalents, which translates to 2.2 total equivalents of alcohol) of the incoming alcohol to push the equilibrium towards the di-substituted product.[1]
-
Increase Temperature/Time: Prolonged heating is often necessary for the second substitution. Microwave-assisted synthesis can be highly effective, significantly reducing reaction times from hours to minutes by maintaining a high, uniform temperature.[1][2] A typical condition is 130°C for 30-60 minutes in a sealed microwave vessel.[1]
-
Catalysis: For challenging substrates, consider using a Lewis acid catalyst. Recent studies have shown that catalysts like Hf(acac)₄ can significantly improve efficiency and selectivity in the phosphonylation of alcohols with BTFEP, even at room temperature.[10]
-
Q5: I am reacting BTFEP with a diol to form a cyclic H-phosphonate, but I'm getting a significant amount of a slimy, possibly polymeric, side product. What is happening?
A5: You are likely observing the formation of spirophosphorane or other oligomeric species due to an overreaction.
-
Causality: After the desired cyclic phosphonate forms, a second molecule of the diol can react with it, leading to undesired side products. This is particularly prevalent in concentrated reaction mixtures.[1]
-
Solutions:
-
Use Excess BTFEP: Employing a stoichiometric excess of BTFEP (e.g., 1.4 equivalents) relative to the diol effectively suppresses the formation of the spirophosphorane by ensuring the diol is consumed before it can react with the product.[1]
-
Work Under Dilute Conditions: Running the reaction at a lower concentration (e.g., 0.5 M of the diol) favors the intramolecular cyclization over intermolecular side reactions.[1]
-
Q6: My Pudovik reaction yield is poor. What are the key parameters to optimize?
A6: The Pudovik reaction, the addition of the P-H tautomer of BTFEP to an aldehyde or imine, is highly sensitive to reaction conditions.
-
Causality: The efficiency of the Pudovik reaction depends on the equilibrium between the phosphite P(III) and H-phosphonate P(V) tautomers, the activation of the carbonyl group, and the solvent environment.
-
Solutions:
-
Solvent Choice: Nonpolar solvents like hexanes or toluene have been shown to significantly enhance performance in catalytic enantioselective Pudovik reactions.[3]
-
Catalyst System: While the reaction can proceed base-catalyzed (e.g., with triethylamine), Lewis acid catalysts offer superior control and efficiency.[11] Chiral aluminum complexes, for instance, can achieve high yields (up to 98%) and enantioselectivities with low catalyst loading (0.5–1 mol%).[3]
-
Reaction Monitoring: The reaction progress should be carefully monitored (e.g., by TLC or ¹H NMR) to avoid side reactions or decomposition of the product over extended reaction times. Continuous flow reactors can also offer better control over parameters, leading to improved yields.[12][13]
-
Q7: After workup, my final yield is much lower than the crude analysis suggested. Where could my product have gone?
A7: Product loss during workup and purification is a frequent issue, especially with lower molecular weight phosphonates.
-
Causality & Solutions:
-
Volatility: Many short-chain dialkyl H-phosphonates are volatile.[1] When removing solvents on a rotary evaporator, avoid using high vacuum. Use a water aspirator or regulate the pressure (e.g., to ~90 mmHg) to prevent co-evaporation of your product.[1]
-
Hydrolysis during Workup: Your product may be sensitive to aqueous acidic or basic conditions used in the workup, leading to hydrolysis at the phosphorus center.[14] Before performing a quench on the entire batch, test the stability of your product by taking a small aliquot of the reaction mixture and treating it with the planned aqueous solution.[15] If degradation is observed, opt for a neutral quench (e.g., with saturated ammonium chloride or brine) and minimize contact time with the aqueous phase.
-
Aqueous Solubility: If your product has polar functional groups, it may have some solubility in the aqueous layer. Always check the aqueous layer by TLC before discarding it.[15] If necessary, perform several back-extractions with your organic solvent to recover all the product.
-
Data Summary & Protocols
Table 1: Recommended Starting Conditions for Reactions with BTFEP
| Reaction Type | Substrate | Stoichiometry (BTFEP:Substrate) | Solvent | Temperature | Typical Time | Catalyst/Additive | Reference |
| Transesterification (Di-substitution) | Monohydric Alcohol | 1 : 2.2 | THF | 130 °C (MW) | 30-60 min | None | [1] |
| Transesterification (Cyclization) | Diol | 1.4 : 1 | THF | 130 °C (MW) | 15-30 min | None | [1] |
| Pudovik Reaction (Enantioselective) | Aldehyde | 1.2 : 1 | Hexanes | Room Temp | 1-12 h | 1 mol% TBOxAl Complex | [3] |
| One-Pot Phosphonylation | Primary Alcohol | 1 : 1 | CH₂Cl₂ | Room Temp | 1 h | 6 mol% Hf(acac)₄ | [10] |
Experimental Protocol: Microwave-Assisted Synthesis of a Cyclic H-Phosphonate
This protocol is adapted from Pohl, J-M., et al., Molecules (2024) and describes a robust method for synthesizing cyclic H-phosphonates.[1][2]
Objective: To synthesize a cyclic H-phosphonate from a diol using BTFEP under microwave irradiation.
Materials:
-
Diol (e.g., (1R,2R)-(-)-1,2-Cyclohexanediol) (1.0 mmol)
-
This compound (BTFEP) (1.4 mmol)
-
Anhydrous Tetrahydrofuran (THF) (2 mL)
-
Pentane (for precipitation)
-
10 mL microwave reaction vessel with a snap cap
Procedure:
-
Preparation: Ensure all glassware, including the microwave vessel and stir bar, is rigorously dried in an oven at >120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
Charging the Vessel: In the 10 mL microwave vessel, add the diol (1.0 mmol).
-
Add anhydrous THF (2 mL) to dissolve the diol.
-
Add BTFEP (1.4 mmol) to the solution.
-
Reaction: Immediately seal the vessel with the snap cap. Place it in the microwave reactor.
-
Heat the mixture to 130 °C and hold for 15-30 minutes using dynamic power control.
-
Workup and Purification: After the reaction is complete, allow the vessel to cool to room temperature.
-
Open the vessel in a fume hood. Overlay the reaction mixture with cold pentane to precipitate the product.
-
If precipitation is slow or incomplete, you may add a very small amount of methanol (~0.2 mL) and then remove all volatiles in vacuo (use caution, see Troubleshooting Q7). Re-dissolve the residue in a minimal amount of THF and precipitate again with pentane.
-
Isolation: Decant the supernatant. Wash the solid product with a small amount of cold pentane and dry under a gentle stream of nitrogen to yield the final cyclic H-phosphonate.
Diagram: Key Reaction Pathways of BTFEP
Caption: Major synthetic routes utilizing BTFEP as a key reagent.
References
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]
-
Pohl, J.-M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed, 38893307. [Link]
-
Fortin, S., & Deslongchamps, P. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437–5439. [Link]
-
Prishchenko, A. A., et al. (2020). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. ResearchGate. [Link]
-
Nayak, P. K., et al. (2019). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A, 7(32), 18835-18848. [Link]
-
Dean, J., et al. (2024). Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN. London Met Repository. [Link]
-
Nishikawa, T., et al. (2024). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. Chemistry – An Asian Journal. [Link]
-
Gajda, T., et al. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules, 27(17), 5404. [Link]
-
Dean, J., et al. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Asynt. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Retrieved from [Link]
-
Drabik, P., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. [Link]
Sources
- 1. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates | MDPI [mdpi.com]
- 2. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 4. A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris(2,2,2-trifluoroethyl) phosphite 99 370-69-4 [sigmaaldrich.com]
- 6. This compound | 92466-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | C4H4F6O3P+ | CID 6386648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Continuous flow optimisation of the Pudovik reaction and phospha-Brook rearrangement using DBN | London Met Repository [repository.londonmet.ac.uk]
- 13. asynt.com [asynt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. How To [chem.rochester.edu]
"Bis(2,2,2-trifluoroethyl) phosphite" moisture sensitivity and handling
Welcome to the technical support center for Bis(2,2,2-trifluoroethyl) phosphite (BTFEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile reagent. As a moisture-sensitive compound, proper handling is paramount to ensure the success and reproducibility of your experiments.
Understanding the Criticality of Moisture Sensitivity
This compound is a powerful phosphonylating agent used in the synthesis of various organophosphorus compounds, including H-phosphonates, which are valuable intermediates in the creation of pharmaceuticals and flame retardants.[1][2] Its reactivity, however, is intrinsically linked to its susceptibility to hydrolysis. Exposure to even trace amounts of moisture can lead to its degradation, compromising the integrity of your reactions and leading to failed experiments. This guide will equip you with the knowledge to mitigate these risks.
Troubleshooting Guide for Common Issues
Unexpected results can be a significant setback in research. This section provides a structured approach to troubleshooting common problems encountered when working with BTFEP, with a focus on moisture-related issues.
Table 1: Troubleshooting Common Experimental Problems
| Problem | Probable Cause (Moisture-Related) | Solution |
| Low or no product yield | Degradation of BTFEP due to moisture contamination in the reagent bottle, solvent, or reaction setup. | 1. Verify Reagent Integrity: Before use, visually inspect the BTFEP for any cloudiness or precipitates. A fresh bottle should be a clear, colorless liquid. 2. Use Anhydrous Solvents: Ensure all solvents are freshly distilled or obtained from a sealed bottle of anhydrous grade solvent. 3. Dry Glassware Thoroughly: Oven-dry all glassware at >120°C for at least 4 hours and cool under a stream of inert gas (e.g., argon or nitrogen). 4. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. |
| Formation of unexpected side products | Partial hydrolysis of BTFEP can lead to the formation of mono(2,2,2-trifluoroethyl) phosphite or phosphorous acid, which can participate in side reactions. | 1. Analyze by ³¹P NMR: If possible, obtain a ³¹P NMR spectrum of the BTFEP. The pure compound should show a characteristic peak. The presence of additional peaks may indicate hydrolysis. 2. Purify the Reagent: If contamination is suspected, consider distillation under reduced pressure to purify the BTFEP. 3. Strict Moisture Exclusion: Re-evaluate and reinforce all moisture exclusion techniques throughout the experimental setup. |
| Inconsistent reaction outcomes | Variable amounts of moisture in different experimental runs leading to varying degrees of reagent degradation. | 1. Standardize Handling Protocol: Implement a strict, standardized protocol for handling BTFEP and other reagents. 2. Use a Glove Box: For highly sensitive reactions, perform all manipulations of BTFEP inside a glove box with a low-moisture atmosphere. 3. Freshly Opened Reagents: Whenever possible, use a freshly opened bottle of BTFEP for critical reactions. |
| Precipitate formation upon reagent addition | Formation of insoluble hydrolysis products. | 1. Immediate Action: If a precipitate forms upon adding BTFEP to the reaction mixture, it is a strong indicator of significant moisture contamination. The reaction should be stopped and the source of moisture identified. 2. Solvent and Reagent Check: Check all solvents and other reagents for water content. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound.
Q1: How can I visually assess the quality of my this compound?
A fresh, high-quality bottle of this compound should be a clear, colorless liquid. Any signs of cloudiness, discoloration, or the presence of a precipitate are indicators of potential degradation, likely due to moisture exposure.
Q2: What are the ideal storage conditions for this compound?
To ensure its longevity and performance, this compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended). It is best stored in a cool, dark, and dry place. A refrigerator dedicated to chemical storage is a suitable location.
Q3: What are the primary products of this compound hydrolysis?
Upon exposure to water, this compound will hydrolyze, initially forming mono(2,2,2-trifluoroethyl) phosphite and 2,2,2-trifluoroethanol. Further hydrolysis will lead to the formation of phosphorous acid.
Q4: Can I handle this compound on the benchtop?
While it is possible to handle this compound on the benchtop for less sensitive applications, it is strongly recommended to do so under a stream of inert gas. For critical applications, the use of a glove box is the best practice to minimize moisture exposure.
Q5: What is the recommended procedure for transferring the reagent from its original container?
Use a dry, gas-tight syringe that has been purged with an inert gas. Puncture the septum of the bottle, and after withdrawing the desired amount, backfill the bottle with inert gas to maintain a positive pressure.
Experimental Protocol: A Model Phosphonylation Reaction
This protocol outlines a general procedure for a phosphonylation reaction using this compound, with an emphasis on anhydrous techniques.
Objective: To synthesize a dialkyl H-phosphonate via transesterification of an alcohol with this compound.
Materials:
-
This compound (BTFEP)
-
Anhydrous alcohol
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and stir bar
-
Septa and needles
Procedure:
-
Glassware Preparation: Thoroughly oven-dry all glassware at 120°C for a minimum of 4 hours. Assemble the reaction apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.
-
Inert Atmosphere: Maintain a constant, gentle flow of inert gas through the reaction system throughout the experiment.
-
Reagent Preparation: Dissolve the anhydrous alcohol in the chosen anhydrous solvent in the reaction flask.
-
BTFEP Addition: Using a dry, inert gas-purged syringe, carefully add the this compound dropwise to the stirred solution of the alcohol at the desired reaction temperature (this may be room temperature or cooled in an ice bath depending on the reactivity of the substrate).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by the addition of a saturated aqueous solution of sodium bicarbonate). Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizing Moisture-Related Issues
To better understand the chemical processes and troubleshooting logic, the following diagrams are provided.
Hydrolysis Pathway of this compound
Caption: Hydrolysis of this compound.
Troubleshooting Workflow for Failed Reactions
Caption: Decision tree for troubleshooting failed reactions.
Concluding Remarks
The successful application of this compound hinges on the meticulous exclusion of moisture. By understanding its sensitivity and implementing the robust handling and troubleshooting procedures outlined in this guide, researchers can confidently harness the synthetic potential of this valuable reagent. Adherence to these principles will not only improve experimental outcomes but also contribute to the overall efficiency and reproducibility of your research and development endeavors.
References
-
Pohl, J.-M.; et al. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules2024 , 29, 2432. [Link]
-
Pohl, J.-M.; et al. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. JLUpub. [Link]
-
Pohl, J.-M.; et al. Approaches for the synthesis of H-phosphonate 1. ResearchGate. [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. PMC - PubMed Central. [Link]
Sources
Technical Support Center: Bis(2,2,2-trifluoroethyl) phosphite
Welcome to the technical support center for Bis(2,2,2-trifluoroethyl) phosphite. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its storage, handling, and use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound and what are the common impurities?
A1: Commercially available this compound, also known as Bis(2,2,2-trifluoroethyl) phosphonate, typically has a purity of ≥ 94% as determined by gas chromatography (GC)[1]. The most common impurities arise from its synthesis and subsequent degradation. These can include residual starting materials from its synthesis, such as phosphorous trichloride and 2,2,2-trifluoroethanol. More significantly, due to its sensitivity to moisture and air, common impurities are its hydrolysis and oxidation products.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the longevity and purity of this compound, it should be stored at room temperature, preferably in a cool and dark place, under an inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to moisture, and exposure to atmospheric water can lead to hydrolysis.
Q3: What are the primary decomposition pathways for this compound?
A3: The two primary decomposition pathways for this compound are hydrolysis and oxidation. The trivalent phosphorus center (P(III)) is susceptible to nucleophilic attack by water and is readily oxidized to the pentavalent state (P(V)).
-
Hydrolysis: In the presence of water, the P-O bond can be cleaved, leading to the formation of mono(2,2,2-trifluoroethyl) phosphite and ultimately phosphorous acid, with the release of 2,2,2-trifluoroethanol. This process can be catalyzed by both acidic and basic conditions[2][3].
-
Oxidation: The phosphite can be oxidized by atmospheric oxygen or other oxidizing agents present in the reaction mixture to form the corresponding phosphate, Bis(2,2,2-trifluoroethyl) phosphate.
Q4: Can this compound undergo thermal decomposition?
A4: While specific data on the thermal decomposition of this compound is limited, organophosphorus esters, in general, can undergo thermal degradation. For phosphites, this can involve complex reactions, including rearrangements and eliminations at elevated temperatures. The trifluoroethyl groups are generally considered to enhance thermal stability compared to their non-fluorinated alkyl counterparts[1].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) & Preventative Measures |
| Reaction failure or low yield | 1. Degradation of the phosphite reagent: The reagent may have hydrolyzed or oxidized due to improper storage or handling. 2. Presence of water in the reaction: Trace amounts of water can lead to the hydrolysis of the phosphite, rendering it inactive for the desired transformation. | 1. Verify reagent purity: Before use, analyze the reagent by ³¹P NMR spectroscopy to confirm its integrity. A sharp singlet in the phosphite region is expected. 2. Use freshly opened or properly stored reagent: Ensure the reagent has been stored under an inert atmosphere. 3. Dry all solvents and reagents: Use rigorously dried solvents and ensure all other reaction components are anhydrous. |
| Formation of unexpected byproducts | 1. Hydrolysis: The presence of water can lead to the formation of mono(2,2,2-trifluoroethyl) phosphite. 2. Oxidation: Exposure to air or oxidizing agents can convert the phosphite to the corresponding phosphate. 3. Side reactions with solvents or other reagents: The phosphite may react with other functional groups present in the reaction mixture. | 1. Inert atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation. 2. Anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 3. Analyze byproducts: Use techniques like GC-MS and ³¹P NMR to identify the byproducts. This can help elucidate the side reaction pathway. |
| Difficulties in product purification | 1. Presence of polar byproducts: Hydrolysis products, such as phosphonic acids, are highly polar and can complicate chromatographic purification. 2. Co-elution of product and impurities: The desired product and byproducts may have similar polarities. | 1. Aqueous work-up considerations: Minimize prolonged contact with aqueous phases during work-up to prevent hydrolysis of the product if it also contains a phosphite moiety[4]. 2. Chromatography optimization: Experiment with different solvent systems and stationary phases for column chromatography. A less polar eluent system may be required to separate the desired product from polar impurities. |
Decomposition Pathways
The primary decomposition pathways of this compound are hydrolysis and oxidation. The following diagrams illustrate these processes.
Caption: Hydrolysis of this compound.
Caption: Oxidation of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound and identify the presence of its common degradation products.
Materials:
-
This compound sample
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tube
-
85% Phosphoric acid (H₃PO₄) in a sealed capillary (for external referencing, optional)
Procedure:
-
Under an inert atmosphere (in a glovebox or using a Schlenk line), dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of anhydrous CDCl₃ in a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
Data Interpretation:
-
This compound (P(III)): A sharp singlet is expected in the characteristic region for trialkyl phosphites, typically between +125 to +145 ppm [5][6].
-
Bis(2,2,2-trifluoroethyl) phosphate (P(V)) (Oxidation Product): A sharp singlet in the phosphate ester region, generally upfield from the phosphite, is expected. For comparison, the corresponding lithium bis(2,2,2-trifluoroethyl)phosphate has been reported, and dialkyl phosphates typically appear in the range of 0 to -20 ppm [7].
-
Mono(2,2,2-trifluoroethyl) phosphite (Hydrolysis Product): This species exists in equilibrium with its phosphonate tautomer. A doublet (due to P-H coupling) would be expected in the region of 0 to +10 ppm .
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and its potential volatile impurities or degradation products.
Materials:
-
This compound sample
-
Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Prepare a dilute solution of the phosphite sample in the chosen anhydrous solvent (e.g., 1 mg/mL).
-
Set up the GC-MS method. A typical starting point for the oven temperature program is:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-15°C/min to 280°C.
-
Hold at 280°C for 5 minutes[8].
-
-
Injector temperature: 250-280°C.
-
MS transfer line temperature: 280°C.
-
Carrier gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injection mode: Splitless or split, depending on the sample concentration.
-
Acquire data in full scan mode to identify unknown components.
-
Analyze the resulting chromatogram and mass spectra. Compare the fragmentation patterns with a spectral library or expected fragmentation for the parent compound and its likely degradation products.
References
-
Westheimer, F. H., Huang, S., & Covitz, F. (1988). Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society, 110(1), 181–185. [Link]
-
Oberhauser, W., & Manca, G. (2018). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Winona State University. [Link]
-
Li, Y., et al. (2018). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). Molecules, 23(10), 2447. [Link]
-
Pohl, J. M., et al. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Tsubaki, K., et al. (2019). A selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols. Organic Letters, 21(23), 9779–9783. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
- Google Patents. (2012). GC-MS detection method for phosphate ester flame retardant plasticizers in textiles.
-
Deslongchamps, P., et al. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 67(15), 5437–5439. [Link]
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Keglevich, G. (2019). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 24(5), 861. [Link]
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Sühring, S., et al. (2021). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Chemosphere, 289, 133177. [Link]
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UC Santa Barbara. (n.d.). 31P - NMR Facility. [Link]
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University of Arizona. (n.d.). 31 Phosphorus NMR. [Link]
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Lee, H.-Y., et al. (2015). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 12(12), 15443–15455. [Link]
-
Milien, M. S., et al. (2018). Lithium bis(2,2,2-trifluoroethyl)phosphate Li[O2P(OCH2CF3)2]: A high voltage additive for LNMO/graphite cells. Journal of The Electrochemical Society, 165(2), A349–A356. [Link]
-
ResearchGate. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]
-
PubMed. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
-
LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. [Link]
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ResearchGate. (n.d.). Scheme 4: Proposed mechanism for the hydrolysis of dialkyl phosphonates using. [Link]
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Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. [Link]
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Wu, T., et al. (2018). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A, 6(1), 198–211. [Link]
-
Mrdović, D., Saito, Y., & Kobayashi, S. (2021). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. Chemistry–A European Journal, 27(56), 14030-14034. [Link]
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Stawiński, J., & Kraszewski, A. (2002). 31P NMR chemical shifts of nucleotide derivatives. Current Protocols in Nucleic Acid Chemistry, Appendix 3, Appendix 3C. [Link]
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Cade-Menun, B. J. (2015). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 257–258, 134–147. [Link]
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Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]
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ResearchGate. (n.d.). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. [Link]
- Google Patents. (1966).
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Defense Technical Information Center. (2005). Hydrolysis of Phosphorus Esters: A Computational Study. [Link]
-
Shemirani, M. B., Gebert, F., & Naylor, A. J. (2022). Influence of bis(2,2,2-trifluoroethyl) carbonate flame retarding co-solvent on interfacial chemistry in carbonate ester lithium-ion battery electrolytes. Journal of Materials Chemistry A, 10(10), 5483-5494. [Link]
-
National Bureau of Standards. (1959). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. [Link]
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ResearchGate. (n.d.). Chemical structures and 31 P-NMR spectra for some of the orthophosphate.... [Link]
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ResearchGate. (n.d.). Thermal Destruction Pathways and Kinetics for NTf2 and Longer-Chain Bis(perfluoroalkanesulfonyl)imides (Bis-FASIs). [Link]
-
TU Delft Research Portal. (2023). Enhancing thermal degradation stability of BaSi>2>O>2>N>2>:Eu>2>+> for white light-emitting diodes by ultra-thin Al>2>O>3> layer via atomic layer deposition. [Link]
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MDPI. (2023). Structural and Biochemical Insights into Bis(2-hydroxyethyl) Terephthalate Degrading Carboxylesterase Isolated from Psychrotrophic Bacterium Exiguobacterium antarcticum. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Bis(2,2,2-trifluoroethyl) Phosphite (BTFEP)
Welcome to the technical support resource for Bis(2,2,2-trifluoroethyl) phosphite (BTFEP), also known as Bis(2,2,2-trifluoroethyl) H-phosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of using this versatile reagent. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about BTFEP's properties and handling, providing a solid foundation for its application.
Q1: What is this compound (BTFEP) and what is its key reactive property?
A: this compound (CAS No: 92466-70-1) is an organophosphorus compound with the molecular formula C₄H₅F₆O₃P.[1][2] Its most critical feature is its existence as a tautomeric equilibrium between two forms: the tetracoordinate P(V) H-phosphonate and the tricoordinate P(III) phosphite.[3] This equilibrium is what makes BTFEP a versatile reagent. The P(V) form is generally more stable, but the P(III) form is the nucleophilic species that participates in many key reactions.[3] This dual reactivity allows it to act as either a nucleophile or an electrophile, depending on the reaction conditions.[3]
Q2: Why are the 2,2,2-trifluoroethyl groups so important in this reagent?
A: The trifluoroethyl (TFE) groups are central to the utility of BTFEP for several reasons:
-
Excellent Leaving Group: 2,2,2-trifluoroethanol is a weak nucleophile and a good leaving group, which facilitates reactions like transesterification.[3]
-
Volatility: The byproduct, 2,2,2-trifluoroethanol, is highly volatile (boiling point ~74 °C). This allows for its easy removal from the reaction mixture in vacuo or by heating, which helps to drive reactions to completion in accordance with Le Châtelier's principle.[3]
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ group enhances the acidity of the P-H proton in the H-phosphonate tautomer and increases the electrophilicity of the phosphorus atom. This influences the reagent's reactivity and, in contexts like the Horner-Wadsworth-Emmons reaction, can significantly alter the stereochemical outcome, often favoring the formation of Z-olefins.[4]
Q3: What are the primary applications of BTFEP?
A: BTFEP is a valuable precursor and reagent in several synthetic transformations:
-
H-Phosphonate Synthesis: It is an excellent starting material for the synthesis of other dialkyl and cyclic H-phosphonates via transesterification with various alcohols.[3][5] This method is often performed under microwave-assisted, additive-free conditions.[3][5]
-
Phosphonylation of Alcohols: It can be used to introduce a phosphonate group onto alcohols, a key step in the synthesis of many biologically active molecules and ligands.[6][7]
-
Precursor to HWE Reagents: While not a direct HWE reagent itself, its chemistry is foundational for creating phosphonoacetate reagents that, due to the trifluoroethyl groups, provide high Z-selectivity in olefination reactions.[4][8]
-
Oligonucleotide Synthesis: The underlying phosphite chemistry is central to the phosphoramidite method used in automated DNA and RNA synthesis.[9] The trifluoroethyl group can also be incorporated into the phosphate backbone to create modified oligonucleotides with unique properties.[10]
Q4: What are the recommended storage and handling conditions for BTFEP?
A: BTFEP is sensitive to moisture and can hydrolyze. Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] While it can be stored at room temperature, refrigeration in a cool, dark place (<15°C) is recommended to ensure long-term stability.[2] As with all organophosphorus compounds, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
Section 2: Troubleshooting Guide for Common Reactions
This guide uses a problem-and-solution format to address specific challenges you may encounter during your experiments.
Topic A: Transesterification for H-Phosphonate Synthesis
This reaction involves the exchange of the trifluoroethyl groups on BTFEP with other alcohols to form new H-phosphonates.
Problem 1: Low or incomplete conversion to the desired dialkyl H-phosphonate.
-
Plausible Cause: The transesterification reaction is an equilibrium process. If the 2,2,2-trifluoroethanol (TFE) byproduct is not effectively removed, the equilibrium will not favor product formation.
-
Solution Strategy:
-
Increase Temperature: If thermally stable, heating the reaction can help drive off the volatile TFE.
-
Microwave Irradiation: This is a highly effective method for rapidly heating the reaction and promoting the efficient removal of TFE, leading to short reaction times and high yields.[3][5]
-
Apply Vacuum: For substrates sensitive to high temperatures, applying a gentle vacuum can effectively remove TFE at a lower temperature.
-
Use Stoichiometric Amounts: Ensure you are using the correct stoichiometry of the alcohol. For dialkyl H-phosphonates, at least two equivalents of the alcohol are required per equivalent of BTFEP.[3]
-
Problem 2: Formation of undesired side products, such as spirophosphoranes or hydrolyzed species.
-
Plausible Cause: When synthesizing cyclic H-phosphonates from diols, overreaction can lead to the formation of stable spirophosphorane structures.[3] Additionally, the presence of trace water in the reactants or solvent can lead to the hydrolysis of starting material, intermediates, or the final product.[3]
-
Solution Strategy:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and ensure the alcohol/diol substrate is dry.
-
Control Stoichiometry: Use a slight excess (e.g., 1.4 equivalents) of BTFEP relative to the diol (1 equivalent) to favor the formation of the desired cyclic phosphonate and minimize the spiro-compound which may arise from a second substitution.[3]
-
Monitor by ³¹P NMR: This is the most effective tool for monitoring the reaction. BTFEP, the desired H-phosphonate, and various side products will have distinct chemical shifts, allowing you to track the reaction progress and identify impurities.
-
Purification: If hydrolysis occurs, adding a small amount of water post-reaction can fully hydrolyze mixed H-phosphonate intermediates, which can then be removed by rinsing through a short silica gel plug.[3]
-
Topic B: Phosphonylation of Alcohols
This involves using BTFEP to add a phosphonate moiety to an alcohol, often with the aid of a catalyst.
Problem 1: Sluggish or no reaction with the alcohol substrate, especially secondary or tertiary alcohols.
-
Plausible Cause: The nucleophilicity of the alcohol is a critical factor. Sterically hindered alcohols (secondary, and especially tertiary) react much more slowly than primary alcohols. The reaction may also require activation.
-
Solution Strategy:
-
Introduce a Catalyst: Lewis acids like Hafnium(IV) acetylacetonate (Hf(acac)₄) or organobases such as imidazole or 4-(dimethylamino)pyridine (DMAP) can effectively catalyze the phosphonylation.[6][7] Hf(acac)₄ has shown particular superiority in some cases.[6]
-
Increase Reaction Time and/or Temperature: For less reactive alcohols, extended reaction times or higher temperatures may be necessary. Again, microwave heating can be beneficial here.
-
Consider an Alternative Method: For tertiary alcohols that remain unreactive, a different synthetic strategy may be required, as they are often unsuitable substrates for this direct catalytic method.[6]
-
Problem 2: Incompatibility with other functional groups on the substrate.
-
Plausible Cause: The conditions used for phosphonylation, especially if acidic or basic catalysts are employed, may not be compatible with sensitive protecting groups or other functional moieties in a complex molecule.
-
Solution Strategy:
-
Protecting Group Strategy: Ensure your protecting groups are stable to the reaction conditions. For example, some silyl ethers may be cleaved by Lewis acids. A thorough review of protecting group stability is essential.[12]
-
Catalyst Screening: Test a panel of catalysts. A mild organobase like imidazole might be more compatible with sensitive substrates than a stronger Lewis acid.[7]
-
Optimize Reaction Conditions: Use the mildest possible conditions (lowest temperature, shortest time) that still afford a reasonable reaction rate to minimize side reactions.
-
Topic C: General Issues
Problem 1: Product decomposition or hydrolysis during aqueous workup and purification.
-
Plausible Cause: The P-O-C bond in phosphonates can be labile, especially under strongly acidic or basic conditions. Prolonged exposure to water during workup can lead to hydrolysis.[8]
-
Solution Strategy:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture and removing the solvent in vacuo.
-
Minimize Contact with Water: If an aqueous wash is necessary, use a saturated brine solution to reduce the amount of water entering the organic phase, and work quickly. Ensure the organic layer is thoroughly dried with a drying agent like MgSO₄ or Na₂SO₄ before solvent evaporation.[8]
-
Purification Method: Avoid purification methods that involve prolonged exposure to protic solvents (like methanol on silica gel) if the product is sensitive. Distillation is suitable for volatile liquid products, while crystallization or precipitation is preferred for solids.[3][8]
-
Section 3: Detailed Experimental Protocols
These protocols are provided as a starting point and should be adapted based on your specific substrate and equipment.
Protocol 1: Microwave-Assisted Synthesis of a Cyclic H-Phosphonate [3]
This protocol is adapted from the synthesis of cyclic H-phosphonates from diols.
-
Preparation: In a 10 mL microwave vessel, add the diol (1.0 mmol) and 2 mL of anhydrous THF.
-
Reagent Addition: Add this compound (BTFEP) (1.4 mmol, 1.4 eq).
-
Reaction: Seal the vessel with a snap cap and heat it in a microwave reactor for 15–30 minutes at 130 °C in dynamic power mode.
-
Monitoring: After cooling, take an aliquot for ³¹P NMR analysis to confirm the consumption of BTFEP and the formation of the product.
-
Purification: Concentrate the reaction mixture. Dissolve the crude product in a minimal amount of THF and precipitate the pure product by adding pentane. If the product does not precipitate, remove all volatiles in vacuo and attempt precipitation again. Collect the solid by filtration.
Protocol 2: Lewis Acid-Catalyzed Phosphonylation of a Primary Alcohol
This protocol is based on the principles of catalyzed alcohol phosphonylation.[6]
-
Preparation: To an oven-dried flask under an inert atmosphere, add the primary alcohol (1.0 mmol) and the chosen Lewis acid catalyst (e.g., Hf(acac)₄, 2.5 mol%).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF or acetonitrile).
-
Reagent Addition: Add BTFEP (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or ³¹P NMR.
-
Workup: Once the reaction is complete, quench with a small amount of saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Section 4: Data & Visualization
Table 1: Recommended Starting Conditions for BTFEP Transesterification
| Parameter | Condition | Rationale & Notes |
| Reactants | BTFEP (1.0 eq), Alcohol (2.2 eq for dialkyl, 1.0 eq for diol) | A slight excess of the incoming alcohol ensures full conversion of BTFEP. |
| Solvent | THF (anhydrous) or neat (solvent-free) | THF is a good general-purpose solvent. Neat conditions can work well, especially with microwave heating.[3] |
| Temperature | 130 °C (Microwave) or Reflux (Conventional) | Microwave heating is highly efficient.[3][5] Conventional heating also works but may require longer times. |
| Catalyst | None (thermal/microwave) or Lewis Acid/Organobase | The reaction can proceed without a catalyst, but catalysts like Hf(acac)₄ or imidazole can accelerate it, especially for less reactive alcohols.[6][7] |
| Reaction Time | 15 - 60 min (Microwave), 2 - 24 h (Conventional) | Monitor by ³¹P NMR for completion. |
Diagram 1: Troubleshooting Workflow for Low Yield in Transesterification
Caption: A decision tree for troubleshooting low-yield transesterification reactions.
Diagram 2: Core Reactivity of BTFEP in Alcoholysis
Caption: The reactive P(III) tautomer of BTFEP undergoes alcoholysis.
References
- Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite.Semantic Scholar.
- Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite.
- A new bis(2,2,2-trifluoroethyl)
- A New Bis(2,2,2-trifluoroethyl)phosphonate for the Synthesis of Z-Unsaturated N-Methoxy-N-methylamides.
- Bis(2,2,2 trifluoroethyl)
- Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive.
- This compound.Chem-Impex.
- Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.NIH.
- Bis(2,2,2 trifluoroethyl)
- bis(trifluoroethyl) (carboethoxymethyl)
- Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites.
- Synthesis of New Polyfluoro Oligonucleotides via Staudinger Reaction.MDPI.
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.Self-published.
- Protecting groups.RSC Publishing.
- This compound, 5g, Each.CP Lab Safety.
- Synthesis and reactions of bis(2,2,2-trifluoroethyl)phosphonoalkynes.
- Bis(2,2,2 trifluoroethyl)
- This compound.Tokyo Chemical Industry Co., Ltd.(JP).
- SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD.UTUPub.
- Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite.Biopharma PEG.
- General reaction scheme for the synthesis of cyclic H-phosphonates.
- The Art of Phosphityl
- A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphon
- Tris(2,2,2-trifluoroethyl) phosphite.Sigma-Aldrich.
- This compound technical grade, 90%.Sigma-Aldrich.
- This compound 94.0+%, TCI America 5 g.Fisher Scientific.
- Tris(2,2,2-trifluoroethyl) phosphite.Apollo Scientific.
- Tris(2,2,2-trifluoroethyl) phosphite as an electrolyte additive for high-voltage lithium-ion batteries using lithium-rich layered oxide cathode.
- Influence of bis(2,2,2-trifluoroethyl)
- Tools for Purifying the Product.
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Technical Support Center: Synthesis of Bis(2,2,2-trifluoroethyl) Phosphono Esters
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of bis(2,2,2-trifluoroethyl) phosphono esters. These organofluorine compounds are of significant interest, particularly as reagents for the Horner-Wadsworth-Emmons (HWE) reaction to produce Z-unsaturated esters and as valuable intermediates in medicinal chemistry and materials science.[1][2][3] However, their synthesis is not without challenges, owing to the unique electronic properties of the 2,2,2-trifluoroethyl group.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the complexities of these syntheses and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing bis(2,2,2-trifluoroethyl) phosphono esters?
The two most common and effective methods are the Michaelis-Arbuzov reaction and variations of the Hirao reaction.[4][5][6]
-
Michaelis-Arbuzov Reaction: This classic method involves the reaction of a tris(2,2,2-trifluoroethyl) phosphite with an alkyl halide. It is a robust C-P bond-forming reaction.[4][6]
-
Pudovik and Hirao-Type Reactions: These involve the addition of bis(2,2,2-trifluoroethyl) phosphite (a dialkyl H-phosphonate) to various electrophiles, such as aldehydes, imines, or activated alkenes, often under base-catalyzed or metal-catalyzed conditions.[7]
Q2: Why is 2,2,2-trifluoroethanol (TFE) a 'challenging' alcohol component in these syntheses?
The high electronegativity of the three fluorine atoms makes the trifluoroethoxy group (CF₃CH₂O-) a poor leaving group and strongly electron-withdrawing. This has several consequences:
-
Reduced Nucleophilicity: The phosphorus atom in tris(2,2,2-trifluoroethyl) phosphite is less nucleophilic than in its non-fluorinated alkyl counterparts, potentially slowing down the initial Sₙ2 attack in the Michaelis-Arbuzov reaction.[6]
-
Resistance to Cleavage: In the second step of the Arbuzov reaction, the halide ion must dealkylate the phosphonium intermediate. The C-O bond of the trifluoroethyl group is strong and resistant to this nucleophilic attack, meaning the reaction often requires higher temperatures.[8]
-
Altered Reactivity: The electron-withdrawing nature of the trifluoroethyl groups significantly increases the acidity of α-protons in the resulting phosphono ester, which is a key feature exploited in HWE reactions.[2][3]
Q3: What are the key advantages of using bis(2,2,2-trifluoroethyl) phosphono esters in Horner-Wadsworth-Emmons (HWE) reactions?
These reagents are renowned for promoting the formation of (Z)-alkenes (cis-olefins) with high selectivity, in contrast to traditional HWE reagents which typically favor (E)-alkenes (trans-olefins).[3][9] This altered stereoselectivity is attributed to the electronic and steric properties of the trifluoroethoxy groups, which modify the stability of the key oxaphosphetane intermediate in the HWE mechanism.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of bis(2,2,2-trifluoroethyl) phosphono esters.
Problem 1: Low or No Product Yield in Michaelis-Arbuzov Reaction
Symptoms:
-
TLC/GC-MS analysis shows primarily unreacted starting materials (tris(2,2,2-trifluoroethyl) phosphite and alkyl halide).
-
Formation of minimal desired phosphono ester product after extended reaction times and/or heating.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reaction Temperature | The dealkylation step of the Arbuzov mechanism, involving the attack of a halide on the trifluoroethyl group, has a high activation energy due to the strong C-O bond.[8] | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Reactions may require temperatures of 120-160 °C. Use a high-boiling solvent if necessary. |
| Poor Alkyl Halide Reactivity | The reaction follows an Sₙ2 mechanism. Less reactive halides (e.g., alkyl chlorides) or sterically hindered halides will react very slowly. | Use a more reactive alkyl halide: Iodide > Bromide > Chloride. For unreactive halides, consider adding a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction in situ, converting an alkyl chloride/bromide to the more reactive iodide. |
| Side Reaction: Transesterification | If alcohols are present as impurities (e.g., from solvent or reagents), they can react with the phosphite starting material, leading to mixed phosphites and undesired byproducts.[10] | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. |
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for low yield in Michaelis-Arbuzov synthesis.
Problem 2: Product Purification Challenges
Symptoms:
-
Difficulty separating the final phosphono ester from unreacted tris(2,2,2-trifluoroethyl) phosphite or other byproducts via column chromatography.
-
Product appears to degrade or hydrolyze during aqueous workup or on silica gel.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Co-elution of Product and Starting Material | The polarity of the starting phosphite and the product phosphonate can be very similar, leading to poor separation on silica gel. | 1. Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, this is often the most effective method for purification.[11] 2. Optimize Chromatography: Use a less polar solvent system (e.g., Hexanes/Ethyl Acetate or Hexanes/DCM) and consider using a gradient elution. Sometimes, switching to a different stationary phase like alumina can be beneficial. |
| Hydrolysis | The P-O bonds in phosphonates, especially those with electron-withdrawing groups, can be susceptible to hydrolysis, particularly on acidic silica gel or during aqueous workup. | 1. Anhydrous Workup: Instead of an aqueous wash, quench the reaction, filter any salts, and concentrate in vacuo. Proceed directly to distillation or chromatography. 2. Neutralize Silica: If chromatography is necessary, consider pre-treating the silica gel by slurrying it with a dilute solution of triethylamine (1-2%) in your eluent, then packing the column as usual. This neutralizes acidic sites. |
| Removal of Inorganic Salts | Reactions involving bases or salt additives (like NaI) will generate inorganic byproducts that must be removed. | For non-aqueous workups, after cooling the reaction mixture, dilute with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the salts, then filter through a pad of Celite®. |
Key Experimental Protocols
Protocol 1: Michaelis-Arbuzov Synthesis of Bis(2,2,2-trifluoroethyl) benzylphosphonate
This protocol is a representative example and may require optimization for different alkyl halides.
Materials:
-
Tris(2,2,2-trifluoroethyl) phosphite
-
Benzyl bromide
-
Anhydrous Toluene (or Xylene for higher temperatures)
-
Sodium Iodide (NaI), catalytic amount (optional)
-
Schlenk flask or sealed tube
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Setup: Under an inert atmosphere, add tris(2,2,2-trifluoroethyl) phosphite (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar and condenser.
-
Reagent Addition: Add benzyl bromide (1.05 eq). If the substrate is an alkyl chloride, add catalytic NaI (0.1 eq).
-
Reaction: Heat the reaction mixture to 120-140 °C. The reaction is typically slow; monitor its progress by ³¹P NMR (disappearance of the phosphite peak around +140 ppm and appearance of the phosphonate peak around +20 ppm) or GC-MS. The reaction may take 12-48 hours.
-
Workup & Purification:
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude oil via high-vacuum distillation to yield the pure phosphonate ester.
-
Reaction Visualization
Caption: Key steps in the Michaelis-Arbuzov synthesis pathway.
References
-
Szabó, A., Tóth, G., & Keglevich, G. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(10), 2353. [Link]
-
Prishchenko, A. A., et al. (2021). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Russian Journal of General Chemistry, 91(12), 2535-2544. [Link]
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Ghadge, P. (2012). Synthesis and reactions of bis(2,2,2-trifluoroethyl)phosphonoalkynes. ETD from Youngstown State University. [Link]
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Crich, D., et al. (2007). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry, 72(17), 6540-6543. [Link]
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Sano, S., Takemoto, Y., & Nagao, Y. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003(7), 93-102. [Link]
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Buck, M. (2013). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Protein and peptide letters, 20(4), 457-63. [Link]
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Ren, X., et al. (2016). Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation. Green Chemistry, 18(19), 5211-5215. [Link]
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Ren, X., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. ResearchGate. [Link]
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Strazdaite, S., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(40), 11624-11632. [Link]
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Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12727. [Link]
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Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. [Link]
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Kiss, N. Z., et al. (2012). Z- and E-selective Horner–Wadsworth–Emmons reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 488-498. [Link]
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Wang, G., et al. (2020). Radical Arbuzov Reaction. CCS Chemistry, 2(4), 1-10. [Link]
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Petrov, V. V., et al. (2009). 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS. Biochemistry, 48(27), 6424-6431. [Link]
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"Bis(2,2,2-trifluoroethyl) phosphite" byproduct removal strategies
Technical Support Center: Bis(2,2,2-trifluoroethyl) phosphite
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this versatile organophosphorus reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is followed by a step-by-step troubleshooting protocol, underpinned by the chemical principles at play.
Issue 1: The crude product is highly acidic and shows poor stability.
Underlying Cause: The most common cause of acidity is the presence of residual hydrochloric acid (HCl) or phosphorous acid byproducts. HCl is generated during the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol if the base used for scavenging is inefficient or used in a substoichiometric amount.[1] Hydrolysis of the product or intermediates by adventitious water can also lead to the formation of acidic phosphonic acids.[2]
Troubleshooting Protocol:
-
Aqueous Work-up with a Mild Base:
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Step 2: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize acidic impurities, converting them into their corresponding salts, which are soluble in the aqueous phase.[3] The reaction is as follows:
-
HCl + NaHCO₃ → NaCl + H₂O + CO₂
-
R-P(O)(OH)H + NaHCO₃ → R-P(O)(ONa)H + H₂O + CO₂
-
-
Step 3: Separate the aqueous layer. Repeat the wash if the organic layer is still acidic (test with pH paper).
-
Step 4: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Step 5: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Anhydrous Conditions:
-
Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis.
-
Issue 2: NMR analysis of the purified product indicates the presence of residual 2,2,2-trifluoroethanol (TFE).
Underlying Cause: TFE is a common starting material and can be difficult to remove completely by distillation due to potential azeotrope formation with the product or solvents.[4]
Troubleshooting Protocol:
-
Adsorption on Molecular Sieves:
-
Step 1: Add activated 3Å or 4Å molecular sieves to the purified liquid product. The pore size of these sieves is suitable for trapping the smaller TFE molecules while excluding the larger phosphite product.[4][5]
-
Step 2: Gently agitate the mixture for several hours.
-
Step 3: Filter or decant the liquid to remove the molecular sieves.
-
Step 4: Confirm the removal of TFE by NMR or GC analysis.
-
-
High-Vacuum Distillation:
-
Careful fractional distillation under high vacuum can be effective. The significant difference in boiling points between TFE (73.6 °C) and this compound (43-44 °C / 2 mmHg) allows for separation.[6]
-
Issue 3: The final product contains a significant amount of an oxidized impurity, likely bis(2,2,2-trifluoroethyl) phosphate.
Underlying Cause: Trivalent phosphorus compounds, such as phosphites, are susceptible to oxidation to their pentavalent phosphate analogues, especially in the presence of air or oxidizing agents.[1]
Troubleshooting Protocol:
-
Inert Atmosphere Handling:
-
Always handle this compound under an inert atmosphere (nitrogen or argon) to minimize contact with atmospheric oxygen.
-
-
Purification via Column Chromatography:
-
Step 1: Prepare a silica gel column. The polarity difference between the phosphite and the more polar phosphate allows for separation.
-
Step 2: Elute the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The less polar phosphite will elute first.
-
Step 3: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from phosphorus trichloride?
A1: The primary byproducts are hydrochloric acid (HCl), which is formed from the reaction of PCl₃ with the hydroxyl group of TFE, and unreacted starting materials.[1] If a base like triethylamine is used to scavenge HCl, triethylamine hydrochloride will be formed as a solid byproduct, which can be removed by filtration.[2] Incomplete reaction can also lead to the presence of mono-substituted (Cl₂P(OCH₂CF₃)) and tris-substituted (P(OCH₂CF₃)₃) phosphites.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored using ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom is highly sensitive to its oxidation state and coordination environment. This compound will have a characteristic peak, and the disappearance of the starting PCl₃ peak can be tracked. GC-MS can also be used to monitor the formation of the product and the consumption of starting materials.[6][7]
Q3: Is this compound stable in storage?
A3: It is moderately stable but should be stored under an inert atmosphere in a cool, dry place to prevent hydrolysis and oxidation.[8] The trifluoroethyl groups enhance its stability compared to simple alkyl phosphites.
Q4: Can I use distillation to purify my this compound?
A4: Yes, vacuum distillation is a common method for purification.[2] It is effective for removing less volatile impurities. However, for the removal of residual TFE, other methods like using molecular sieves may be more efficient.[4]
Visualized Workflows
Diagram 1: General Synthesis and Purification Workflow
Caption: Decision-making process for the removal of residual 2,2,2-trifluoroethanol (TFE).
Data Summary
| Impurity/Byproduct | Common Source | Recommended Removal Strategy | Principle of Removal |
| Acidic Impurities (HCl, Phosphonic Acid) | Reaction byproduct, Hydrolysis | Aqueous wash with mild base (e.g., NaHCO₃) | Neutralization and extraction into aqueous phase |
| 2,2,2-Trifluoroethanol (TFE) | Unreacted starting material | Adsorption on molecular sieves, Vacuum distillation | Size exclusion, Difference in boiling points |
| Oxidized Byproducts (Phosphate) | Air oxidation | Column chromatography | Difference in polarity |
| Triethylamine Hydrochloride | Base used to scavenge HCl | Filtration | Insolubility in organic solvents |
References
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Wikipedia. (2023, December 28). Michaelis–Arbuzov reaction. Retrieved from [Link]
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Al-Badri, Z. M. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Pharmaceuticals, 15(3), 379. [Link]
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Pohl, J. M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
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Weatherwax, A., & Armstrong, D. W. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Chirality, 34(8), 1133–1143. [Link]
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Tóth, I., Kele, P., & Pál, R. (2021). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Beilstein Journal of Organic Chemistry, 17, 1845–1855. [Link]
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Ahmad, I., Kumar, A., & Kumar, R. (2022). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). Analytical Methods, 14(10), 957-975. [Link]
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Li, C., et al. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Organic Letters, 20(15), 4585-4589. [Link]
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Wang, Y., et al. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International, 33(9), 24-31. [Link]
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Taylor & Francis Online. (1999). IMPROVED SYNTHESIS OF bis(2,2,2-TRIFLUOROETHYL) PHOSPHOROCHLORIDATE. [Link]
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RSC Publishing. (2017). Investigating the lithium ion battery electrolyte additive tris (2,2,2-trifluoroethyl) phosphite by gas chromatography with a flame ionization detector (GC-FID). RSC Advances, 7(85), 54063-54070. [Link]
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Organic Syntheses. (2012). DIETHYL (PHENYLMETHYL)PHOSPHONATE. [Link]
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ACS Publications. (2011). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
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RSC Publishing. (2017). Investigating the lithium ion battery electrolyte additive tris (2,2,2-trifluoroethyl) phosphite by gas chromatography with a flame ionization detector (GC-FID). [Link]
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PubMed. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. [Link]
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DTIC. (1989). Chromatographic Separation Method for the Simulant Mixture of Triisopropyl Phosphite and Bis(2-Ethylhexyl) Hydrogen Phosphite. [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Bis(2,2,2-trifluoroethyl) phosphite vs. Diphenyl H-phosphonate in Modern Synthesis
In the dynamic field of organic synthesis, particularly within drug development, the selection of reagents is a critical determinant of a reaction's success. Among the array of phosphonylating agents, bis(2,2,2-trifluoroethyl) phosphite and diphenyl H-phosphonate are prominent H-phosphonate diesters. This guide presents a detailed, evidence-based comparison of these two reagents to assist researchers and scientists in making strategic decisions for their synthetic endeavors.
Core Chemical Characteristics: A Structural Dichotomy
While both this compound and diphenyl H-phosphonate are employed for introducing a phosphonate group, their distinct chemical structures lead to significant differences in reactivity and physical properties.
This compound (BTFEP) is distinguished by its trifluoroethyl groups, which lend it unique stability and reactivity.[1] The high electronegativity of the fluorine atoms makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key advantage in many synthetic applications.[1] BTFEP is a colorless to nearly colorless liquid and is utilized in the synthesis of various organophosphorus compounds, including flame retardants, plasticizers, and pharmaceuticals.[1]
Diphenyl H-phosphonate (DPP), a white solid, features two phenyl groups. The electron-withdrawing nature of these phenyl groups renders the phosphorus center sufficiently electrophilic for rapid transesterification with alcohols.[2][3] It is a versatile reagent in its own right, often used in the deoxygenative functionalization of alcohols.[4]
A summary of their fundamental properties is provided below:
| Property | This compound | Diphenyl H-phosphonate |
| Molecular Formula | C4H5F6O3P[1] | C12H11O3P |
| Molecular Weight | 246.05 g/mol [1] | 234.19 g/mol |
| Appearance | Colorless to almost colorless clear liquid[1] | White solid |
| Boiling Point | 44 °C / 2 mmHg[1] | Not applicable (solid) |
| Reactivity | High | Moderate |
| Key Structural Feature | Electron-withdrawing trifluoroethyl groups[1] | Electron-withdrawing phenyl groups[2][3] |
Performance in Key Synthetic Methodologies
The practical utility of a reagent is best assessed by its performance in chemical reactions. This section compares BTFEP and DPP in two fundamental synthetic transformations.
The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates
The Pudovik reaction, the addition of H-phosphonates to carbonyl compounds, is a vital method for synthesizing α-hydroxyphosphonates.[5][6][7] The reaction is typically base-catalyzed, facilitating the addition of the P-H bond across the C=O double bond.[5][6]
Experimental Protocol: A Comparative Pudovik Reaction
A mixture of an aldehyde (1.0 mmol), either this compound (1.0 mmol) or diphenyl H-phosphonate (1.0 mmol), and a catalytic amount of triethylamine (10 mol%) in a minimal amount of acetone is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by crystallization.[7]
Comparative Discussion:
Caption: Generalized Pudovik Reaction Workflow.
Atherton-Todd Reaction: Phosphonylation of Alcohols and Amines
The Atherton-Todd reaction is a classic method for synthesizing phosphoramidates, phosphates, and their derivatives by reacting a dialkyl phosphite with an amine or alcohol in the presence of a base and a halogenating agent like carbon tetrachloride.[8][9][10]
Experimental Protocol: Comparative Atherton-Todd Reaction
To a solution of an alcohol or amine (1.0 mmol) and either this compound (1.1 mmol) or diphenyl H-phosphonate (1.1 mmol) in a suitable solvent, a base (e.g., triethylamine, 1.2 mmol) and carbon tetrachloride (1.5 mmol) are added. The reaction is stirred at an appropriate temperature and monitored for completion.
Comparative Discussion:
The mechanism of the Atherton-Todd reaction involves the in-situ formation of a more reactive phosphoryl chloride intermediate.[11] The superior electrophilicity of the phosphorus atom in BTFEP, due to the inductive effect of the trifluoroethyl groups, would likely facilitate a faster reaction with the nucleophile (alcohol or amine) compared to the intermediate derived from DPP.
Caption: Atherton-Todd Reaction Logical Flow.
Practical Considerations for Reagent Selection
The choice between BTFEP and DPP extends beyond their reactivity profiles and involves practical laboratory considerations.
-
Handling and Stability: Diphenyl H-phosphonate is a crystalline solid, which is generally easier to handle and store than this compound, a liquid that may be more sensitive to moisture.
-
By-product Removal: Reactions with BTFEP generate volatile 2,2,2-trifluoroethanol as a by-product, which is often easily removed by evaporation. In contrast, reactions with DPP produce phenol, a less volatile solid that might necessitate purification techniques like chromatography for its complete removal.
-
Downstream Applications: The trifluoromethyl groups in products derived from BTFEP can impart desirable properties to drug molecules, such as increased lipophilicity and bioavailability.[1] This is a significant consideration in medicinal chemistry and drug development.[1]
Authoritative Conclusion and Recommendations
Both this compound and diphenyl H-phosphonate are valuable phosphonylating agents, each with its own set of advantages.
This compound is the recommended reagent when:
-
Enhanced reactivity and shorter reaction times are critical.
-
Facile removal of by-products is a priority.
-
The introduction of trifluoromethyl groups is desired for modulating the properties of the final product, particularly in the context of drug design.[1]
Diphenyl H-phosphonate is a suitable choice when:
-
A more moderately reactive and potentially more selective reagent is needed.
-
Ease of handling and long-term storage of the reagent are important factors.
-
The presence of a phenolic by-product is not a concern for purification.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic transformation, the nature of the substrates, and the desired attributes of the final product.
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El-Deeb, I. M., & El-Adl, K. (2014). Atherton–Todd reaction: mechanism, scope and applications. Beilstein Journal of Organic Chemistry, 10, 1166–1196. [Link]
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Sobkowski, M., et al. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 987-1033. [Link]
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Wikipedia contributors. (2023, April 29). Pudovik reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Wang, X. H., et al. (2024). Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances, 14(7), 4723-4727. [Link]
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Kers, A., et al. (1996). Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. Journal of the Chemical Society, Perkin Transactions 2, (6), 1087-1093. [Link]
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Han, L.-B. (2017). Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters. Beilstein Journal of Organic Chemistry, 13, 2378–2383. [Link]
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Pohl, J. M., et al. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
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Gafurov, Z. N., et al. (2021). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Russian Chemical Bulletin, 70(9), 1745-1751. [Link]
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Kraszewski, A., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 597. [Link]
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Mamedov, V. A., et al. (2018). Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-like Granzymes A and K and Mast Cell Tryptase. Journal of Medicinal Chemistry, 61(17), 7645-7657. [Link]
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The Trifluoroethyl Advantage: A Comparative Guide to Bis(2,2,2-trifluoroethyl) phosphite in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of phosphitylating agent is a critical decision that dictates reaction efficiency, purity of the final product, and overall workflow economy. While traditional reagents have long been staples in the chemist's toolbox, the emergence of Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) has marked a significant advancement in the field. This guide provides an in-depth, objective comparison of BTFEP with its alternatives, supported by experimental data, to illuminate its distinct advantages in contemporary chemical synthesis.
The Core Directive: Why Re-evaluate Your Phosphitylating Agent?
The synthesis of H-phosphonates and their derivatives is a cornerstone of organophosphorus chemistry, with applications ranging from the development of pharmaceuticals and agrochemicals to the creation of novel materials.[1] Traditional methods, often relying on phosphorus trichloride (PCl₃) or diphenyl H-phosphonate, are fraught with challenges, including harsh reaction conditions, the need for excess reagents and additives, and often, cumbersome purification processes.[2] BTFEP has emerged as a superior alternative, primarily due to the unique electronic properties imparted by its two 2,2,2-trifluoroethyl groups.
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) moiety significantly influences the reactivity and stability of the phosphorus center.[3] This guide will dissect the mechanistic underpinnings of this "trifluoroethyl effect" and present a clear case for the adoption of BTFEP in your synthetic workflows.
Comparative Analysis: BTFEP vs. Traditional Reagents
The true measure of a reagent's utility lies in its performance. Here, we compare BTFEP with two commonly used alternatives in the synthesis of H-phosphonates: phosphorus trichloride and diphenyl H-phosphonate.
The Drawbacks of Traditional Methods
-
Phosphorus Trichloride (PCl₃): Syntheses involving PCl₃ are often complicated by the need for a base to scavenge the HCl byproduct and typically require an excess of the alcohol. The reaction can be difficult to control and may lead to the formation of undesired side products, necessitating extensive purification.[2]
-
Diphenyl H-phosphonate: While an improvement over PCl₃, the transesterification of diphenyl H-phosphonate often requires a base catalyst and the use of pyridine as a solvent. The reaction can be sluggish, and the removal of phenol byproducts can be challenging.[2]
The BTFEP Advantage: A Cleaner, More Efficient Approach
BTFEP offers a streamlined and highly efficient route to H-phosphonates via a transesterification reaction. The 2,2,2-trifluoroethoxy group is an excellent leaving group, facilitating the reaction with a wide range of alcohols under mild conditions.[2] A particularly effective methodology involves microwave-assisted synthesis, which dramatically reduces reaction times and often eliminates the need for additives.[2][4]
Experimental Data: A Head-to-Head Comparison
The following table summarizes the synthesis of various dialkyl H-phosphonates using the microwave-assisted BTFEP method. The data clearly demonstrates the high yields and short reaction times achievable with this modern reagent.
| Product | Alcohol | Reaction Time (Microwave) | Yield (%) |
| Di-n-propyl H-phosphonate | n-Propanol | 30 min | 95 |
| Di-i-propyl H-phosphonate | Isopropanol | 30 min | 92 |
| Di-n-butyl H-phosphonate | n-Butanol | 30 min | 96 |
| Di-i-butyl H-phosphonate | Isobutanol | 30 min | 93 |
| Di-s-butyl H-phosphonate | sec-Butanol | 30 min | 88 |
| Di-t-butyl H-phosphonate | tert-Butanol | 30 min | 75 |
| Dibenzyl H-phosphonate | Benzyl alcohol | 30 min | 91 |
Data sourced from Pohl, J.-M., et al. Molecules 2024, 29(11), 2432.[2]
In contrast, traditional methods often require several hours to overnight reaction times and can result in lower isolated yields after purification. The BTFEP method consistently delivers high yields in a fraction of the time, without the need for basic additives and with the simple removal of the volatile 2,2,2-trifluoroethanol byproduct.[2]
Delving Deeper: The Mechanistic Rationale
The superior performance of BTFEP is rooted in fundamental chemical principles. The electron-withdrawing trifluoroethyl groups play a dual role:
-
Increased Electrophilicity of Phosphorus: The inductive effect of the three fluorine atoms makes the phosphorus atom more electron-deficient and, therefore, more susceptible to nucleophilic attack by an alcohol.[3] This enhanced reactivity allows the transesterification to proceed efficiently without the need for a catalyst.
-
Stabilization of the Leaving Group: The trifluoroethoxide anion is a stable leaving group due to the electron-withdrawing nature of the CF₃ group, which delocalizes the negative charge. This thermodynamic favorability drives the reaction towards the desired product.
// Nodes Start [label="this compound (BTFEP)", fillcolor="#F1F3F4"]; Alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4"]; TransitionState [label="Nucleophilic Attack of Alcohol on Electrophilic Phosphorus", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate [label="Pentacoordinate Intermediate", fillcolor="#F1F3F4"]; LeavingGroup [label="Elimination of stable 2,2,2-Trifluoroethoxide", shape=ellipse, style=filled, fillcolor="#EA4335"]; Product [label="Mono-substituted H-phosphonate", fillcolor="#34A853"]; SecondAlcohol [label="Second Alcohol (R'-OH)", fillcolor="#F1F3F4"]; FinalProduct [label="Di-substituted H-phosphonate", fillcolor="#34A853"];
// Edges Start -> TransitionState; Alcohol -> TransitionState; TransitionState -> Intermediate [label="Increased electrophilicity of P"]; Intermediate -> LeavingGroup; LeavingGroup -> Product [label="Stable leaving group"]; Product -> FinalProduct; SecondAlcohol -> FinalProduct; } .dot Figure 2: Mechanistic advantage of the trifluoroethyl group in transesterification.
Experimental Protocol: Microwave-Assisted Synthesis of Dialkyl H-Phosphonates
This protocol is adapted from Pohl, J.-M., et al. Molecules2024 , 29(11), 2432.[2]
Materials:
-
This compound (BTFEP)
-
Anhydrous alcohol of choice
-
Anhydrous THF
-
10 mL microwave vessel with a snap cap
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vessel, add the alcohol (2.2 mmol) and THF (1 mL).
-
Add BTFEP (1.0 mmol, 1.0 equiv) to the vessel.
-
Seal the microwave vessel with a snap cap.
-
Heat the reaction mixture in a microwave reactor for 30 minutes at 130 °C in dynamic mode.
-
After cooling, the reaction mixture can be concentrated in vacuo to remove the solvent and the 2,2,2-trifluoroethanol byproduct.
-
For less volatile products, a simple filtration through a short plug of silica gel may be sufficient for purification.
Note: The volatility of some short-chained dialkyl H-phosphonates requires careful removal of the solvent under reduced pressure to avoid product loss.[2]
Beyond H-Phosphonates: Implications for Oligonucleotide Synthesis
The principles that make BTFEP an excellent reagent for H-phosphonate synthesis are also highly relevant to the field of oligonucleotide synthesis. The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA.[5] This method relies on the sequential coupling of nucleoside phosphoramidites to a growing oligonucleotide chain.
The protecting group on the phosphorus atom of the phosphoramidite is a critical component of this chemistry. The most common protecting group is the 2-cyanoethyl group. However, phosphoramidites bearing a 2,2,2-trifluoroethyl protecting group offer potential advantages:
-
Enhanced Stability: The electron-withdrawing nature of the trifluoroethyl group can increase the stability of the phosphoramidite reagent, potentially leading to a longer shelf life and more consistent performance.[6]
-
Facile Deprotection: While specific data is still emerging, the properties of the trifluoroethyl group suggest that its removal during the deprotection step of oligonucleotide synthesis could be more facile and occur under milder conditions than the removal of the cyanoethyl group.
Further research into the application of BTFEP-derived phosphoramidites in oligonucleotide synthesis is warranted and represents an exciting frontier for improving the efficiency and robustness of this critical technology.
Conclusion: A Clear Choice for the Modern Synthesis Lab
This compound presents a compelling case for its adoption as a go-to phosphitylating agent in modern organic synthesis. Its advantages over traditional reagents are clear and experimentally validated:
-
Efficiency: High yields and significantly shorter reaction times, especially when coupled with microwave technology.
-
Simplicity: Often requires only stoichiometric amounts of reagents and is free of additives.
-
Purity: The volatile byproduct is easily removed, simplifying purification.
-
Versatility: Applicable to a wide range of substrates.
By understanding the underlying mechanistic principles of the "trifluoroethyl effect," researchers can confidently leverage BTFEP to streamline their synthetic workflows, reduce waste, and accelerate the pace of discovery.
References
-
Pohl, J.-M.; Stöhr, F.; Kramer, T.; Becker, J.; Göttlich, R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules2024 , 29(11), 2432. [Link]
-
Pohl, J.-M.; Stöhr, F.; Kramer, T.; Becker, J.; Göttlich, R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PubMed2024 . [Link]
-
Pohl, J.-M.; Stöhr, F.; Kramer, T.; Becker, J.; Göttlich, R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Bohrium2024 . [Link]
-
Fortin, S.; et al. A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of Organic Chemistry2002 , 67(15), 5437-9. [Link]
-
Caruthers, M. H. The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate2013 . [Link]
-
Tsubaki, K.; Shimooka, H.; Kitamura, M.; Okauchi, T. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates. Organic Letters2019 , 21(23), 9779-9783. [Link]
-
Hoge, B.; et al. The Impact of Perfluoroalkyl Groups on Phosphane Basicity. PMC2023 . [Link]
-
Tsubaki, K.; Shimooka, H.; Kitamura, M.; Okauchi, T. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates. PubMed2019 . [Link]
-
Olah, G. A.; et al. Superelectrophiles and the effects of trifluoromethyl substituents. PMC2009 . [Link]
-
Tsubaki, K.; Shimooka, H.; Kitamura, M.; Okauchi, T. Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates. Organic Chemistry Portal2019 . [Link]
-
Pohl, J.-M.; Stöhr, F.; Kramer, T.; Becker, J.; Göttlich, R. Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. PMC2024 . [Link]
-
Kofoed, J.; et al. On-demand synthesis of phosphoramidites. PMC2021 . [Link]
-
Twist Bioscience. A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Beaucage, S. L.; Caruthers, M. H. Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters1981 , 22(20), 1859-1862. [Link]
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A Comparative Guide to the Purity Validation of Bis(2,2,2-trifluoroethyl) phosphite by Gas Chromatography
Introduction
Bis(2,2,2-trifluoroethyl) phosphite (BTFEP), a key intermediate in the synthesis of specialized organophosphorus compounds, sees wide application in pharmaceuticals and materials science.[1] Its unique trifluoroethyl groups impart desirable properties such as enhanced stability and reactivity.[1] Given its role as a critical building block, the purity of BTFEP is of paramount importance, directly impacting the yield, purity, and safety profile of the final products. This guide provides an in-depth validation of a gas chromatography (GC) method for the purity assessment of BTFEP, alongside a comparative analysis with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their analytical needs.
Understanding the Analyte: this compound
BTFEP (CAS No: 92466-70-1) is a colorless to nearly colorless liquid with a molecular weight of 246.05 g/mol and a boiling point of 43-44 °C at 2 mmHg.[2][3] Its synthesis commonly involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. This synthesis route can potentially introduce several impurities that need to be monitored and controlled.
Potential Impurities in BTFEP Synthesis:
-
Starting Materials: Unreacted phosphorus trichloride and 2,2,2-trifluoroethanol.
-
Byproducts: Tris(2,2,2-trifluoroethyl) phosphite, mixed phosphites, and hydrochloric acid.
-
Degradation Products: Hydrolysis of the phosphite ester can occur in the presence of moisture, leading to the formation of phosphorous acid and 2,2,2-trifluoroethanol. The trifluoromethyl group in similar phosphinic acid derivatives has shown susceptibility to alkaline hydrolysis.[4]
The volatility of BTFEP and its potential impurities makes gas chromatography a highly suitable analytical technique for purity determination.
Gas Chromatography (GC) Method Validation for BTFEP Purity
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds.[5] The following GC method is proposed and validated for the routine quality control of BTFEP.
Proposed GC Method
A split/splitless gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Flame Photometric Detector (FPD) in phosphorus mode is recommended for its high selectivity and sensitivity towards phosphorus-containing compounds.[5][6][7][8]
| Parameter | Condition |
| Column | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min |
| Ramp: 15 °C/min to 250 °C | |
| Hold: 5 min | |
| Detector | NPD or FPD (Phosphorus mode), 300 °C |
Experimental Workflow for GC Method Validation
Caption: Workflow for the validation of the GC method for BTFEP purity analysis.
Detailed Validation Protocol
The validation of this GC method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of potential impurities.
-
Protocol:
-
Inject a blank solvent (e.g., ethyl acetate) to ensure no interfering peaks at the retention time of BTFEP.
-
Analyze a sample of BTFEP and identify the main peak.
-
If available, inject solutions of known potential impurities (e.g., 2,2,2-trifluoroethanol, tris(2,2,2-trifluoroethyl) phosphite) to determine their retention times and confirm separation from the main BTFEP peak.
-
Perform stress testing (e.g., exposure to acid, base, heat) on a BTFEP sample to generate degradation products and demonstrate that they are resolved from the main peak.
-
2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of BTFEP of known concentrations, typically ranging from 50% to 150% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of a BTFEP sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample of BTFEP of known purity.
-
Spike the sample with known amounts of a certified BTFEP reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added standard.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
-
The standard deviation of the response can be determined from the y-intercepts of the regression line or from the analysis of a number of blank samples.
-
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the purity results should not be significantly affected.
Comparative Analysis of Alternative Purity Assessment Methods
While GC is a powerful tool, other analytical techniques offer unique advantages for the purity assessment of BTFEP.
High-Performance Liquid Chromatography (HPLC)
HPLC can be a viable alternative, particularly for less volatile or thermally labile impurities.
-
Proposed HPLC Method:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detector: UV detector at a low wavelength (e.g., ~210 nm) or a Charged Aerosol Detector (CAD) for universal detection of non-volatile compounds.
-
-
Comparison with GC:
-
Advantages: Suitable for non-volatile impurities, less risk of thermal degradation of the analyte.
-
Disadvantages: BTFEP itself has a weak UV chromophore, requiring low wavelength detection which can be less specific. May have lower resolution for volatile impurities compared to capillary GC.
-
Quantitative ³¹P-NMR Spectroscopy
³¹P-NMR is a primary analytical method for the quantification of phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus.[9][10]
-
Quantitative ³¹P-NMR Protocol:
-
Accurately weigh a sample of BTFEP and a certified internal standard (e.g., triphenyl phosphate) into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ³¹P-NMR spectrum using parameters that ensure full relaxation of the phosphorus nuclei (e.g., a long relaxation delay).
-
Integrate the signals corresponding to BTFEP and the internal standard.
-
Calculate the purity of BTFEP based on the integral values, the number of phosphorus atoms in each molecule, and the weights of the sample and standard.
-
Caption: Comparison of GC, HPLC, and ³¹P-NMR for BTFEP purity analysis.
Summary of Method Comparison
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative ³¹P-NMR |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Nuclear magnetic resonance of the ³¹P nucleus. |
| Selectivity | High with phosphorus-specific detectors (NPD, FPD). | Moderate, dependent on chromatographic separation and detector. | High for phosphorus-containing compounds. |
| Sensitivity | High (ppb levels with NPD/FPD). | Moderate, dependent on detector. | Lower than chromatographic methods. |
| Quantification | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (can be performed with an internal standard of a different compound). |
| Impurity Profiling | Excellent for volatile impurities. | Good for non-volatile and thermally labile impurities. | Provides information on all phosphorus-containing impurities. |
| Throughput | High. | High. | Lower. |
| Instrumentation Cost | Moderate. | Moderate. | High. |
Conclusion and Recommendations
The validated Gas Chromatography method presented in this guide offers a reliable, sensitive, and robust approach for the routine purity assessment of this compound. Its high resolving power for volatile compounds makes it particularly well-suited for monitoring impurities arising from the common synthetic routes of BTFEP.
For orthogonal verification of purity and for the analysis of non-volatile or thermally sensitive impurities, HPLC is a valuable complementary technique. Furthermore, quantitative ³¹P-NMR serves as an indispensable tool for the absolute purity determination of BTFEP and for obtaining an unbiased profile of all phosphorus-containing species in the sample.
The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, including the need for routine quality control, in-depth impurity profiling, or primary standard characterization. A multi-faceted analytical approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity of this compound, ensuring its quality and suitability for its intended applications in research and development.
References
- Tu, C. (n.d.). Analysis of Organophosphorus Pesticides with Agilent 6820 Gas Chromatograph/ Nitrogen Phosphorus Detector. Agilent Technologies.
- Multiresidue analysis of organophosphorus pesticides in fruits and vegetables by GC-NPD. (n.d.).
- Drawell. (n.d.).
- U.S. Environmental Protection Agency. (2000, November).
- Wong, J. W., Zhang, K., Tech, K., Hayward, D. G., & Krynitsky, A. J. (2010). A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD. Journal of visualized experiments : JoVE, (45), 2254.
- Št’astný, J., Džuganová, V., & Hermann, P. (2020). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. New Journal of Chemistry, 44(44), 19307–19314.
- Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl)
- Still, W. C., & Gennari, C. (1983).
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
- Fortin, S., Dupont, F., & Deslongchamps, P. (2002). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. The Journal of organic chemistry, 67(15), 5437–5439.
- Quantitative 31P-NMR Analysis of Phospholipid Mixtures. (n.d.). MilliporeSigma.
- CookeChem. (n.d.). This compound , >94.0%(GC) , 92466-70-1.
- Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. (2024).
- 31-P NMR SPECTROSCOPY. (2017, November 29). SlideShare.
- Measurlabs. (n.d.).
- Sugimoto, N., et al. (2024). Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical & pharmaceutical bulletin, 72(1), 36–40.
- Nauha, E., et al. (2023). an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. Magnetic resonance in chemistry : MRC.
- Chem-Impex. (n.d.). This compound.
- Smith, A. B., III, Beiger, J. J., Davulcu, A. H., & Cox, J. M. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 82, 147.
- Sigma-Aldrich. (n.d.). This compound technical grade, 90%.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to the Validation of an HPLC-UV Method for the Determination of Bis(2-butoxyethyl)
- Thermo Fisher Scientific. (n.d.). Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides.
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Comparison Guide: The Reactivity of Bis(2,2,2-trifluoroethyl) phosphite vs. Conventional Dialkyl Phosphites
A Senior Application Scientist's Guide to Selecting the Right Phosphite Reagent
In the landscape of organophosphorus chemistry, dialkyl phosphites, or H-phosphonates, are renowned for their versatility. Their unique tautomeric equilibrium between the tetracoordinate H-phosphonate form (P(V)) and the tricoordinate phosphite form (P(III)) allows them to function as both electrophiles and nucleophiles, making them indispensable building blocks for a vast array of molecules, from aminophosphonates to nucleotide analogues.[1]
However, not all phosphites are created equal. The strategic substitution on the ester groups can dramatically alter the physicochemical properties and reactivity of the phosphorus center. This guide provides an in-depth comparison of Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) against its conventional, non-fluorinated counterparts, such as diethyl phosphite (DEHP) and dimethyl phosphite (DMHP). We will explore the fundamental electronic differences and provide experimental context to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
The Decisive Influence of Fluorination: A Physicochemical Overview
The defining feature of BTFEP is the presence of two trifluoroethyl groups. The three fluorine atoms on each ethyl chain exert a powerful electron-withdrawing inductive effect (-I effect), which fundamentally alters the electron density and reactivity of the phosphorus atom.[2] This stands in stark contrast to the electron-donating nature of the alkyl groups in conventional phosphites.
Caption: General mechanism of the base-catalyzed Pudovik reaction.
Comparative Analysis:
-
With BTFEP: The higher acidity of the P-H bond means that the initial deprotonation step to form the reactive phosphite anion is faster and can be achieved with milder bases. However, the resulting trifluoroethoxy-substituted anion is less nucleophilic.
-
With DEHP/DMHP: The P-H bond is less acidic, potentially requiring a stronger base or harsher conditions for deprotonation. However, the resulting dialkyl phosphite anion is a much stronger nucleophile, leading to a potentially faster nucleophilic addition step.
The Verdict: The choice is a trade-off. For highly reactive electrophiles, the enhanced acidity and ease of anion formation with BTFEP may be advantageous. For less reactive electrophiles, the superior nucleophilicity of the anion derived from DEHP or DMHP is likely necessary to achieve a reasonable reaction rate.
3. The Michaelis-Arbuzov Reaction: A Test of Nucleophilicity
The classical Michaelis-Arbuzov reaction involves the reaction of a tricoordinate P(III) ester (e.g., triethyl phosphite) with an alkyl halide to generate a pentavalent phosphonate. [3][4]While H-phosphonates themselves do not directly undergo this reaction, their P(III) tautomers or the corresponding tri-esters do.
Comparative Analysis: This reaction hinges directly on the nucleophilicity of the phosphorus lone pair.
-
Tris(2,2,2-trifluoroethyl) phosphite: As a consequence of the powerful -I effect of the ester groups, this phosphite is a poor nucleophile. Its reaction with alkyl halides is sluggish and often requires forcing conditions or is simply not viable. [5]* Triethyl phosphite/Trimethyl phosphite: These are classic nucleophiles in organic chemistry. Their electron-rich phosphorus centers readily attack alkyl halides, making the Michaelis-Arbuzov reaction a robust and high-yielding transformation.
The Verdict: For standard Michaelis-Arbuzov chemistry, conventional trialkyl phosphites are unquestionably the superior choice. Fluorinated phosphites are generally unsuitable for this role unless the reaction is part of a specialized sequence where their other properties are required.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Hetero-Substituted H-Phosphonate from BTFEP
This protocol is adapted from methodologies demonstrating the utility of BTFEP in transesterification. [1][6] Objective: To synthesize a new H-phosphonate by reacting BTFEP with a chosen alcohol under microwave irradiation.
Materials:
-
This compound (BTFEP) (1.0 equiv)
-
Desired alcohol (e.g., 1-octanol) (1.0 - 2.0 equiv, depending on whether mono- or di-substitution is desired)
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a clean, dry microwave vial, add BTFEP (e.g., 1.0 mmol, 246 mg).
-
Add the desired alcohol (e.g., for di-substitution, 1-octanol, 2.0 mmol, 260 mg, 316 µL).
-
Seal the vial with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-90 minutes). Monitor the reaction progress by TLC or ³¹P NMR if possible.
-
After cooling to room temperature, carefully open the vial.
-
The crude product can be purified by removing the volatile TFE and excess alcohol under reduced pressure. Further purification can be achieved via column chromatography on silica gel.
Caption: Experimental workflow for microwave-assisted transesterification using BTFEP.
Protocol 2: General Procedure for a Base-Catalyzed Pudovik Reaction
This general protocol can be used with either BTFEP or DEHP to compare their reactivity with a given aldehyde. [7] Objective: To synthesize an α-hydroxyphosphonate via the Pudovik reaction.
Materials:
-
Dialkyl phosphite (BTFEP or DEHP) (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Triethylamine (TEA) (1.0 equiv)
-
Anhydrous solvent (e.g., THF or perform neat)
-
Round-bottom flask with stir bar under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the dialkyl phosphite (e.g., 5.0 mmol).
-
Add the aldehyde (5.0 mmol).
-
Stir the mixture at room temperature.
-
Slowly add triethylamine (5.0 mmol) to the stirring solution.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water (e.g., 20 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude α-hydroxyphosphonate by column chromatography or recrystallization.
Conclusion and Recommendations
This compound (BTFEP) is not a direct replacement for conventional dialkyl phosphites but rather a specialized tool with a distinct reactivity profile governed by the strong electron-withdrawing nature of its trifluoroethyl groups.
Choose this compound when:
-
Your primary goal is transesterification to synthesize other H-phosphonates; the volatile TFE byproduct makes it the superior choice. [1][6]* You are performing a base-catalyzed reaction (like the Pudovik reaction) with a highly reactive electrophile and wish to use a mild base for deprotonation.
-
Product purification is challenging , and the easy removal of the TFE byproduct would be a significant advantage. [1] Choose Conventional Dialkyl Phosphites (DEHP, DMHP) when:
-
Your reaction requires strong phosphorus nucleophilicity , as in the Michaelis-Arbuzov reaction . [3]* You are performing a Pudovik reaction with a less reactive electrophile that requires a more potent nucleophilic phosphite anion.
-
Cost is a primary consideration, as non-fluorinated phosphites are generally more economical.
By understanding the fundamental electronic differences between these reagents, researchers can make more informed decisions, optimizing reaction conditions and leveraging the unique strengths of each phosphite to achieve their synthetic goals with greater efficiency and precision.
References
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
-
Bálint, E., Tajti, Á., Drahos, L., & Keglevich, G. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. International Journal of Molecular Sciences, 24(16), 12759. [Link]
-
ResearchGate. (2024). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. [Link]
-
Pohl, J. M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules (Basel, Switzerland), 29(11), 2432. [Link]
-
Bishimbayeva, G. K., Nalibayeva, A. M., Saidullayeva, S. A., Zhangabayeva, A. K., Bold, A., Zhumabayeva, D. S., Abdikalykov, Y. N., & Panova, E. N. (2023). EXTRACTION PROPERTIES OF SYNTHESIZED FLUORINATED ORGANOPHOSPHORUS COMPOUNDS. Rasayan Journal of Chemistry, 16(1), 440-446. [Link]
-
Jelisavcic, M., Petters, H., Englert, U., & Gessner, V. H. (2024). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. Molecules, 29(10), 2355. [Link]
-
Owsianik, K., & Młynarski, J. (2022). Design and Synthesis of New α-hydroxy β-fluoro/β-trifluoromethyl and Unsaturated Phosphonates from Carbohydrate-Derived Building Blocks via Pudovik and Horner–Wadsworth–Emmons Reactions. Molecules, 27(17), 5434. [Link]
- Kabachnik, M. I., & Fields, E. K. (1956). The Kabachnik–Fields reaction. Doklady Akademii Nauk SSSR, 111, 354-357.
-
Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Green Synthesis of Aminophosphonic Acids and Derivatives. De Gruyter. [Link]
-
Salin, A. V., Il'in, A. V., Gabdrakhmanova, F., Fatkhutdinov, A. R., & Galkin, V. I. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(4), 564-567. [Link]
-
Dos Santos, A. A., Esmurziev, A., & Eppe, G. (2013). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. Tetrahedron Letters, 54(38), 5190-5193. [Link]
- Michaelis, A., & Arbuzov, A. E. (1906). Über die Einwirkung von Jodmethyl auf Triphenylphosphit. Berichte der deutschen chemischen Gesellschaft, 39(2), 1967-1968.
-
Bhattacharya, A. K., & Thyagarajan, G. (1981). Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430. [Link]
-
University of New Hampshire. (2016). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. UNH Scholars' Repository. [Link]
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A Comparative Guide to Phosphorus(III) Reagents: The Specialized Efficacy of Bis(2,2,2-trifluoroethyl) phosphite versus Traditional Phosphines in Named Reactions
For the modern researcher in synthetic and medicinal chemistry, the selection of the appropriate reagent is paramount to achieving desired chemical transformations with high efficiency and purity. Among the vast arsenal of organophosphorus reagents, Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) has emerged as a specialized tool, distinct in its reactivity from classical reagents like triphenylphosphine (TPP). This guide provides an in-depth comparison of BTFEP's performance, focusing on its primary applications and contrasting its role with that of TPP in canonical named reactions. We will delve into the mechanistic underpinnings that dictate the utility of each reagent, supported by experimental data and protocols to inform your synthetic strategy.
Introduction: The Electronic Influence of Trifluoroethyl Groups
This compound, often abbreviated as BTFEP, is a dialkyl phosphite notable for the presence of two highly electron-withdrawing 2,2,2-trifluoroethyl groups. These substituents dramatically decrease the electron density on the phosphorus atom compared to trialkyl or triaryl phosphines like TPP. This electronic distinction is the cornerstone of its unique reactivity. While TPP is a potent nucleophile and reductant, BTFEP functions primarily as an electrophilic phosphonylating agent, making it a poor direct substitute in reactions that rely on the nucleophilic character of the P(III) center, such as the Mitsunobu, Appel, or Staudinger reactions. Instead, BTFEP excels as a precursor for the synthesis of H-phosphonates and in the phosphonylation of alcohols.[1][2][3]
Chapter 1: The Primary Application of BTFEP: Lewis Acid-Catalyzed Phosphonylation of Alcohols
The principal utility of BTFEP is in the synthesis of mixed dialkyl phosphites through the phosphonylation of alcohols. This transformation is typically facilitated by a Lewis acid catalyst. Recent studies have demonstrated that while various catalysts like Zn(II), Al(III), and Zr(IV) are effective, Hafnium(IV) shows superior selectivity and efficiency.[4]
The reaction proceeds via activation of the P(III) center by the Lewis acid, enhancing its electrophilicity and making it susceptible to nucleophilic attack by an alcohol. This process is highly efficient for a wide range of primary and secondary alcohols, including sterically demanding substrates and those containing sensitive functional groups.[4]
Comparative Performance of Lewis Acid Catalysts
The choice of catalyst significantly impacts the reaction's efficiency. Research highlights Hf(IV) as a superior catalyst for this transformation, offering excellent yields under mild conditions.[4]
| Catalyst (5 mol%) | Substrate | Product | Yield (%)[4] |
| Hf(OTf)₄ | Benzyl alcohol | Benzyl 2,2,2-trifluoroethyl phosphite | >95% |
| Zn(OTf)₂ | Benzyl alcohol | Benzyl 2,2,2-trifluoroethyl phosphite | ~90% |
| Al(OTf)₃ | Benzyl alcohol | Benzyl 2,2,2-trifluoroethyl phosphite | >95% |
| Zr(OTf)₄ | Benzyl alcohol | Benzyl 2,2,2-trifluoroethyl phosphite | >95% |
Experimental Workflow: Hf(IV)-Catalyzed Phosphonylation
The following diagram illustrates a typical workflow for the phosphonylation of an alcohol using BTFEP.
Caption: General workflow for Hf(IV)-catalyzed alcohol phosphonylation.
Detailed Experimental Protocol: Synthesis of Mixed Dialkyl Phosphites
-
Materials : this compound (BTFEP), a primary or secondary alcohol, Hafnium(IV) trifluoromethanesulfonate [Hf(OTf)₄], and anhydrous dichloromethane (DCM).
-
Procedure :
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 mmol, 1.0 eq) and Hf(OTf)₄ (0.05 mmol, 0.05 eq).
-
Dissolve the solids in anhydrous DCM (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add BTFEP (1.2 mmol, 1.2 eq) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Upon completion (monitored by TLC), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield the desired mixed dialkyl phosphite.[4]
-
This protocol's self-validating nature lies in its high yields across a broad range of substrates, demonstrating its robustness and reliability. The mild conditions preserve sensitive functional groups, a testament to the method's trustworthiness.[4]
Chapter 2: The Mitsunobu Reaction - A Domain of Nucleophilic Phosphines
The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[5][6] This reaction critically relies on a redox system, classically composed of triphenylphosphine (TPP) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8]
Mechanism and the Role of Triphenylphosphine (TPP)
The reaction is initiated by the nucleophilic attack of TPP on the azodicarboxylate, forming a betaine intermediate.[8] This species then deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion is part of an ion pair. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, a superb leaving group. The final step is an Sₙ2 displacement of the activated alcohol by the nucleophile, which results in the desired product with inverted stereochemistry and the byproduct triphenylphosphine oxide (TPPO).[5][8]
Caption: Simplified mechanism of the Mitsunobu reaction.
The high oxophilicity of phosphorus is a key driving force for this reaction, leading to the formation of the very stable P=O bond in TPPO.[7] However, the removal of this highly crystalline and often sparingly soluble byproduct is a notorious challenge in Mitsunobu chemistry, frequently necessitating careful chromatography.[9]
Chapter 3: Comparative Analysis - Why BTFEP is Not a Mitsunobu Reagent
A direct comparison of BTFEP and TPP reveals two reagents designed for fundamentally different chemical tasks. Their efficacy is dictated by the electronic nature of the phosphorus atom.
| Feature | This compound (BTFEP) | Triphenylphosphine (TPP) |
| P(III) Center | Electron-poor (Electrophilic) | Electron-rich (Nucleophilic) |
| Primary Role | Phosphonylating Agent | Reductant / Nucleophilic Activator |
| Typical Reaction | Lewis Acid-Catalyzed Alcohol Phosphonylation | Mitsunobu, Appel, Staudinger, Wittig Reactions |
| Key Transformation | R-OH → R-O-P(O)(H)(OCH₂CF₃) | R-OH → R-Nu (with inversion) |
| Byproduct | 2,2,2-Trifluoroethanol | Triphenylphosphine Oxide (TPPO) |
| Byproduct Removal | Generally straightforward (volatile alcohol) | Often difficult (chromatography required) |
The nucleophilic attack of the phosphine on the azodicarboxylate is the requisite first step of the Mitsunobu reaction.[8] The electron-deficient phosphorus center in BTFEP is a poor nucleophile and is therefore incapable of efficiently initiating this reaction sequence. Its trifluoroethyl groups, designed to make it a good leaving group in transesterification reactions, simultaneously render it unsuitable for the redox role that TPP plays in the Mitsunobu cycle.[1]
Chapter 4: Other TPP-Mediated Reactions: Appel and Staudinger
The unsuitability of BTFEP as a direct TPP replacement extends to other classic named reactions.
-
Appel Reaction : This reaction converts alcohols to alkyl halides using TPP and a tetrahalomethane (e.g., CCl₄ or CBr₄).[10][11] The mechanism involves the formation of an alkoxyphosphonium halide. The reaction is driven by the formation of the strong P=O bond in the TPPO byproduct. The initial step requires the nucleophilic phosphine to react with the carbon tetrahalide. BTFEP's lack of nucleophilicity prevents this.
-
Staudinger Reaction : This reaction reduces an azide to an amine using TPP, followed by hydrolysis.[12][13] The first step is the nucleophilic attack of TPP on the terminal nitrogen of the azide to form a phosphazide, which then loses N₂ to give an iminophosphorane.[14] This intermediate is then hydrolyzed to the amine and TPPO. Again, the nucleophilicity of the phosphine is essential, making BTFEP unsuitable for this transformation.
Conclusion: A Guide for Strategic Reagent Selection
This compound (BTFEP) and Triphenylphosphine (TPP) are not interchangeable reagents but rather complementary tools for the synthetic chemist.
-
Choose this compound (BTFEP) when your goal is the phosphonylation of an alcohol to generate H-phosphonates or mixed phosphite esters. Its electrophilic nature, especially when activated by a Lewis acid, provides a mild and efficient route to these valuable organophosphorus compounds.[4]
-
Choose Triphenylphosphine (TPP) or a related nucleophilic phosphine when you need to perform a Mitsunobu, Appel, Staudinger, or Wittig reaction . These transformations rely on the nucleophilic character and reducing ability of the P(III) center, and the formation of the highly stable phosphine oxide byproduct serves as a powerful thermodynamic driving force.[5][10][12]
Understanding the fundamental electronic properties of these reagents is key to harnessing their full potential. BTFEP's design makes it an excellent modern reagent for building specific phosphorus-containing structures, while TPP remains the classic and reliable workhorse for a host of redox-driven named reactions.
References
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link][1][2][3]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][5]
-
Denton, R. M. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link][15]
-
Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link][9]
-
ResearchGate. (2024). Catalytic Activation of Bis(2,2,2‐trifluoroethyl) Phosphite with Hf(IV) for the Synthesis of Mixed Dialkyl Phosphites. Chemistry – An Asian Journal. [Link][4]
-
ResearchGate. (n.d.). Synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates based on tris(2,2,2-trifluoroethyl) phosphite. Retrieved from [Link][16]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link][8]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link][17]
-
Noreen, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7215. [Link][6]
-
Zhang, Z., et al. (2020). Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive. Journal of Materials Chemistry A, 8(30), 15035-15045. [Link][18]
-
PubMed. (2007). A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides. Tetrahedron Letters, 48(48), 8508-8511. [Link][19]
-
Cabelof, A. C., et al. (2021). Chemoselective Staudinger Reactivity of Bis(azido)phosphines Supported with a π-Donating Imidazolin-2-iminato Ligand. Inorganic Chemistry, 60(23), 17975–17986. [Link][20]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link][12]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link][10]
-
Norris, J. (2018, February 23). The Appel Reaction. YouTube. [Link][11]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link][13]
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A Comprehensive Cost-Benefit Analysis of Bis(2,2,2-trifluoroethyl) phosphite in Modern Synthesis
In the landscape of contemporary chemical synthesis, the choice of reagents is a critical determinant of reaction efficiency, product purity, and overall project viability. Among the array of organophosphorus compounds, Bis(2,2,2-trifluoroethyl) phosphite (BTFEP) has emerged as a reagent of significant interest, particularly within pharmaceutical and materials science research. This guide provides an in-depth cost-benefit analysis of BTFEP, comparing its performance with viable alternatives and offering experimental insights to inform your selection process.
Unveiling the Profile of this compound (BTFEP)
This compound, with the chemical formula (CF₃CH₂O)₂P(O)H, is a versatile organophosphorus reagent distinguished by its geminal trifluoroethyl groups.[1] These electron-withdrawing groups are not mere decorations; they fundamentally influence the molecule's reactivity, stability, and the properties of its downstream products. This unique structure makes BTFEP an invaluable tool in a variety of chemical transformations.
The primary advantages of employing BTFEP can be distilled into several key attributes:
-
Enhanced Stability and Reactivity: The trifluoroethyl esters lend considerable stability to the phosphite core, making it more robust than many of its non-fluorinated counterparts.[1] This stability does not come at the cost of reactivity; in fact, it often facilitates cleaner and more controlled reactions.
-
Volatile and Benign Byproduct: A significant practical advantage of BTFEP is the nature of its primary byproduct, 2,2,2-trifluoroethanol (TFE). TFE is highly volatile, allowing for its effortless removal from the reaction mixture in vacuo or by gentle heating.[2] This simplifies purification protocols, a stark contrast to the often cumbersome removal of byproducts from reagents like diphenyl H-phosphonate.
-
Superior Handling and Safety Profile: When compared to classical phosphorus reagents such as phosphorus halides (e.g., PCl₃), BTFEP is markedly less toxic and easier to handle.[2] It is stable under ambient conditions and does not liberate noxious gases, contributing to a safer laboratory environment.[2]
-
Versatility in Application: BTFEP is not a one-trick pony. It serves as a precursor in the synthesis of H-phosphonates, a reagent in olefination reactions, and a building block for bioactive molecules and advanced materials.[1][2][3]
Core Applications and Mechanistic Considerations
The utility of BTFEP spans several key areas of chemical synthesis, each leveraging its unique properties.
Synthesis of H-Phosphonates
BTFEP is an excellent starting material for the synthesis of dialkyl and cyclic H-phosphonates through transesterification.[2] This is particularly valuable as H-phosphonates are versatile intermediates in the formation of aminophosphonates, bisphosphonates, and nucleotides.
The reaction proceeds via a simple alcoholysis, often accelerated by microwave irradiation, which allows for short reaction times and obviates the need for catalysts or additives.[2] This "green chemistry" approach is highly attractive for its efficiency and reduced environmental footprint.
Caption: Microwave-assisted synthesis of H-phosphonates using BTFEP.
Pharmaceutical and Agrochemical Synthesis
In the realm of drug discovery and development, the incorporation of fluorine atoms into a molecule is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity. BTFEP serves as a vehicle for introducing trifluoromethyl groups, which can impart these desirable properties to drug candidates.[1] Its use as a reagent in the synthesis of complex, bioactive compounds is a testament to its value in medicinal chemistry.[1]
Similarly, in agrochemical research, BTFEP is used as an intermediate to produce more stable and effective pesticides, contributing to improved crop protection and agricultural productivity.[1]
Materials Science Applications
The robustness conferred by the trifluoroethyl groups makes BTFEP and its derivatives attractive for materials science. It is employed in the development of:
-
Flame Retardants: To enhance the fire safety of textiles and plastics without compromising the integrity of the material.[1]
-
Specialty Polymers and Coatings: To improve thermal stability and resistance to chemical degradation.[1]
-
Lithium-Ion Battery Electrolytes: Tris(2,2,2-trifluoroethyl) phosphite (TTFP), a related compound, is used as an additive to improve the thermal stability and performance of high-voltage Li-ion batteries.[4][5]
A Comparative Analysis: BTFEP vs. The Alternatives
The decision to use BTFEP is best made after a careful comparison with other available reagents. The following table provides a side-by-side analysis of key performance indicators.
| Feature | This compound (BTFEP) | Diphenyl H-phosphonate | Phosphorus Trichloride (PCl₃) | Trialkyl Phosphites (e.g., P(OEt)₃) |
| Primary Function | H-phosphonate synthesis, phosphitylation | H-phosphonate synthesis | General phosphitylating agent | Arbuzov reaction, reducing agent |
| Reactivity | High and controllable | Similar to BTFEP | High, often difficult to control | Moderate to high |
| Byproducts | Volatile 2,2,2-trifluoroethanol (TFE)[2] | Non-volatile phenol | Corrosive HCl gas | Volatile alkyl halides |
| Handling Safety | Stable, moderately toxic[2] | Stable, low toxicity | Highly toxic, corrosive, reacts with moisture | Flammable, moisture-sensitive |
| Reaction Conditions | Often mild, microwave-compatible[2] | Often requires base catalysis[2] | Requires inert, anhydrous conditions | Requires inert, anhydrous conditions |
| Cost | Higher initial cost | Moderate | Low | Low to moderate |
| Purification | Simple, due to volatile byproduct[2] | More complex, requires extraction/chromatography | Complex, requires quenching and neutralization | Generally straightforward |
The Cost-Benefit Equation: Is BTFEP Worth the Investment?
The higher upfront cost of BTFEP is a primary consideration for any laboratory. A survey of major suppliers indicates a price point that is significantly higher than that of PCl₃ or simple trialkyl phosphites. For example, prices can range from approximately $56 for 5 grams to $162 for 25 grams.
However, a simple comparison of catalog prices is misleading. A true cost-benefit analysis must account for the "hidden" costs and benefits associated with each reagent.
The Costs:
-
Reagent Acquisition: BTFEP has a higher purchase price per gram compared to traditional reagents.
-
Handling Precautions: While safer than PCl₃, it is still a combustible liquid and requires storage in a cool, well-ventilated place, away from ignition sources. Standard personal protective equipment (PPE) is necessary.
The Benefits:
-
Reduced Purification Costs: The ease of removing the volatile TFE byproduct can drastically reduce the time and materials (e.g., chromatography solvents, silica gel) required for purification. This translates to significant savings in technician time and consumable costs.
-
Higher Yields and Cleaner Reactions: The controlled reactivity of BTFEP often leads to higher yields of the desired product with fewer side reactions. This improves atom economy and reduces the need for costly and time-consuming rework.
-
Enhanced Product Value: In pharmaceutical and specialty materials applications, the unique properties imparted by the trifluoroethyl groups can lead to products with superior performance and higher market value.
-
Improved Safety and Environmental Profile: The reduced toxicity and avoidance of noxious byproducts compared to phosphorus halides reduce the risks to personnel and the environmental impact of the process.
Caption: Decision matrix for selecting BTFEP over alternative reagents.
Experimental Protocol: Microwave-Assisted Synthesis of a Cyclic H-Phosphonate
This protocol exemplifies the efficiency and simplicity of using BTFEP. The methodology is self-validating through the expected ease of purification and high yield of the final product.
Objective: To synthesize a cyclic H-phosphonate from a diol using BTFEP under microwave irradiation.
Materials:
-
This compound (BTFEP)
-
1,2-Propanediol (or other suitable diol)
-
Anhydrous 1,4-dioxane
-
Microwave synthesis vials (10 mL) with stir bars
-
Monitored microwave synthesizer
-
Rotary evaporator
-
NMR spectrometer for analysis
Procedure:
-
Preparation (Causality: Ensuring Anhydrous Conditions): All glassware and microwave vials should be oven-dried prior to use to prevent hydrolysis of the phosphite. The reaction is run under a nitrogen or argon atmosphere to exclude moisture.
-
Reagent Charging: In a 10 mL microwave vial, dissolve 1.0 mmol of the diol (e.g., 1,2-propanediol) in 2 mL of anhydrous 1,4-dioxane. Add 1.0 mmol of this compound (BTFEP) to the solution. The use of stoichiometric amounts highlights the efficiency of the reaction.[2]
-
Microwave Irradiation (Causality: Rate Acceleration): Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 15-30 minutes). Microwave energy directly couples with the polar molecules, leading to rapid and uniform heating that significantly accelerates the transesterification reaction compared to conventional heating.[2]
-
Workup and Purification (Causality: Simplified Process): After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask. The solvent (1,4-dioxane) and the 2,2,2-trifluoroethanol byproduct are removed under reduced pressure using a rotary evaporator. The volatility of TFE is key to this simple purification.[2]
-
Analysis: The resulting crude product, typically a colorless oil or solid, can be analyzed directly by ³¹P and ¹H NMR. In many cases, the purity is sufficiently high that no further purification (e.g., chromatography) is required.
Conclusion
This compound presents a compelling case for its adoption in modern synthesis, particularly in applications where purity, efficiency, and the unique properties of fluorinated compounds are paramount. While its initial financial outlay is higher than that of some traditional reagents, a holistic cost-benefit analysis reveals significant savings in terms of purification time, solvent usage, and waste disposal. The enhanced safety profile and the potential for creating high-value end products further tip the scales in its favor. For researchers, scientists, and drug development professionals, BTFEP is not just a reagent, but a strategic tool for accelerating discovery and improving the quality and efficiency of chemical synthesis.
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Wurm, T., et al. (2020). Bis(2,2,2-trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 25(23), 5732. Available from: [Link]
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Organic Syntheses. bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Available from: [Link]
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Saraswata, S. K., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(22), 13642-13654. Available from: [Link]
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A Comparative Environmental Risk Assessment of Bis(2,2,2-trifluoroethyl) phosphite and its Non-Fluorinated Alternatives for Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Fluorination in Drug Development
In the landscape of modern drug discovery and synthesis, phosphitylating agents are indispensable tools. Among these, "Bis(2,2,2-trifluoroethyl) phosphite" has gained traction due to the unique properties conferred by its trifluoroethyl moieties, such as enhanced stability and reactivity in specific synthetic contexts[1]. However, the very fluorine atoms that provide these advantages also raise significant questions about the compound's environmental persistence and potential ecological impact. The carbon-fluorine bond is notoriously strong, leading to concerns about the formation of "forever chemicals" that can bioaccumulate and cause long-term environmental harm[2][3].
This guide provides a comprehensive comparison of the environmental impact of this compound and its byproducts against viable non-fluorinated alternatives. By synthesizing available data and outlining robust experimental protocols, we aim to equip researchers and drug development professionals with the knowledge to make informed decisions that balance synthetic efficiency with environmental stewardship.
Understanding the Environmental Profile of this compound
Direct ecotoxicological data for this compound is scarce in publicly available literature. Therefore, its environmental risk profile is largely inferred from the known properties of its constituent parts and expected degradation pathways.
Predicted Degradation Pathway: Hydrolysis
The primary abiotic degradation pathway for phosphite esters in the aquatic environment is hydrolysis[4]. For this compound, this process is expected to yield phosphorous acid and two equivalents of 2,2,2-trifluoroethanol (TFE).
Caption: Predicted hydrolysis of this compound.
Environmental Fate of the Primary Byproduct: 2,2,2-Trifluoroethanol (TFE)
TFE is a colorless liquid with high water solubility. While it exhibits low potential for bioaccumulation, its persistence in the environment is a concern[3]. Studies have shown that fluorinated compounds can be resistant to natural degradation processes. TFE is not readily biodegradable and its presence in aquatic systems could lead to groundwater contamination. While acute toxicity to aquatic organisms like zebrafish is reported to be low, the long-term effects of chronic exposure are less understood.
Potential Synthesis Byproducts
The synthesis of this compound typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol. Incomplete reactions or side reactions could potentially lead to the presence of residual starting materials or the formation of chlorinated phosphite byproducts, which may have their own distinct toxicological profiles. For instance, the Arbuzov reaction using tris(2,2,2-trifluoroethyl)phosphite can be employed for synthesis, and impurities from this starting material could be carried over[5].
A Comparative Look at Non-Fluorinated Alternatives
Several non-fluorinated phosphitylating agents are commonly used in organic synthesis, offering a potential reduction in the environmental risks associated with fluorinated compounds. Here, we compare the environmental profiles of two common alternatives: Diethyl phosphite and Dibutyl phosphite.
| Feature | This compound (Predicted) | Diethyl phosphite | Dibutyl phosphite |
| Primary Degradation Products | Phosphorous acid, 2,2,2-Trifluoroethanol | Phosphorous acid, Ethanol | Phosphorous acid, Butanol |
| Biodegradability | Parent compound: Unknown; TFE: Not readily biodegradable | Readily biodegradable | Readily biodegradable (89.8% in 28 days, OECD 301F)[6] |
| Aquatic Toxicity | Unknown for parent compound; TFE: Low acute toxicity | Moderate acute toxicity | Irritating to skin and eyes, harmful to aquatic life with long-lasting effects[7] |
| Bioaccumulation Potential | Low for TFE | Low | Low |
| Key Environmental Concerns | Persistence of TFE, potential for "forever chemical" formation, unknown toxicity of parent compound. | Potential for harmful effects if released in large quantities. | Skin and eye irritation, long-term adverse effects on aquatic life[7]. |
Diethyl phosphite is a combustible liquid that is soluble in water[8][9][10]. It is considered to be readily biodegradable, breaking down into phosphorous acid and ethanol, which are common and less harmful environmental constituents. While it can be harmful if it enters waterways in large amounts, its overall environmental persistence is low[8].
Dibutyl phosphite is also readily biodegradable[6]. However, it is known to be a skin and eye irritant and is classified as harmful to aquatic life with long-lasting effects[7][11]. This highlights that even non-fluorinated alternatives require careful handling and disposal to minimize environmental impact.
Proposed Experimental Framework for a Comprehensive Comparison
To address the data gaps for this compound and to enable a direct, evidence-based comparison with its non-fluorinated alternatives, a suite of standardized ecotoxicological and environmental fate studies is necessary. The following experimental protocols, based on internationally recognized OECD guidelines, provide a robust framework for such an assessment.
Experimental Design
Caption: Proposed workflow for comparative environmental assessment.
Protocol 1: Hydrolysis Rate Determination (Adapted from OECD Guideline 111)
Objective: To determine the rate of hydrolytic degradation of this compound, Diethyl phosphite, and Dibutyl phosphite as a function of pH.
Methodology:
-
Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Incubation: Add a known concentration of the test substance to each buffer solution in sealed, light-protected vessels. Incubate at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each test vessel.
-
Analysis: Quench the hydrolysis reaction immediately (e.g., by neutralization or freezing). Analyze the concentration of the parent compound and its primary degradation products (TFE, ethanol, butanol) using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the pseudo-first-order rate constant (k) for hydrolysis at each pH by plotting the natural logarithm of the parent compound concentration against time. The half-life (t½) can then be determined using the equation: t½ = ln(2)/k.
Protocol 2: Ready Biodegradability (OECD Guideline 301B: CO₂ Evolution Test)
Objective: To assess the ready biodegradability of the test compounds by aerobic microorganisms.
Methodology:
-
Inoculum Preparation: Use an inoculum of mixed microorganisms from the activated sludge of a domestic wastewater treatment plant.
-
Test Setup: In sealed vessels, expose the inoculum in a mineral medium to a known concentration of the test substance as the sole source of organic carbon. Include a reference compound (e.g., sodium benzoate) and a toxicity control.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration with CO₂-free air.
-
CO₂ Measurement: Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantify it by titration or with a total organic carbon (TOC) analyzer at regular intervals for 28 days.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test.
Protocol 3: Acute Aquatic Toxicity Testing
Objective: To determine the acute toxicity of the test compounds to representative aquatic organisms from different trophic levels.
A. Algal Growth Inhibition Test (OECD Guideline 201) [10]
-
Test Organism: Pseudokirchneriella subcapitata (or other recommended green algae).
-
Method: Expose exponentially growing algal cultures to a range of concentrations of the test substance for 72 hours.
-
Endpoint: Measure the inhibition of cell growth (biomass and growth rate) compared to a control. Calculate the EC₅₀ (the concentration causing 50% inhibition of growth).
B. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [4][5][7][12][13]
-
Test Organism: Daphnia magna.
-
Method: Expose juvenile daphnids to a range of concentrations of the test substance for 48 hours.
-
Endpoint: Record the number of immobilized daphnids at 24 and 48 hours. Calculate the EC₅₀ (the concentration causing immobilization of 50% of the daphnids).
C. Fish Acute Toxicity Test (OECD Guideline 203) [14][15][16][17]
-
Test Organism: Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Method: Expose fish to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.
-
Endpoint: Record mortality at 24, 48, 72, and 96 hours. Calculate the LC₅₀ (the concentration causing mortality of 50% of the fish).
Conclusion and Recommendations
The selection of reagents in drug development carries a responsibility that extends beyond the laboratory bench. While this compound offers synthetic advantages, the current lack of comprehensive environmental data, coupled with concerns over the persistence of its fluorinated byproduct, 2,2,2-trifluoroethanol, warrants a cautious approach.
In contrast, non-fluorinated alternatives such as diethyl phosphite and dibutyl phosphite present a more favorable environmental profile in terms of biodegradability, although their own aquatic toxicity cannot be disregarded.
As a guiding principle, we recommend the following:
-
Prioritize Non-Fluorinated Alternatives: Whenever synthetically feasible, the use of non-fluorinated phosphitylating agents should be prioritized to avoid the potential for introducing persistent fluorinated compounds into the environment.
-
Conduct Comprehensive Risk Assessments: For novel or data-poor compounds like this compound, a thorough environmental risk assessment, following the experimental framework outlined in this guide, should be considered an integral part of the development process.
-
Implement Strict Waste Management: Regardless of the chosen reagent, all chemical waste should be handled and disposed of in accordance with local regulations to prevent environmental release.
By integrating environmental considerations into the early stages of process development, the pharmaceutical industry can continue to innovate while minimizing its ecological footprint. The pursuit of greener chemistry is not merely an ethical imperative but a scientific one, ensuring the long-term sustainability of our practices and the health of our planet.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis(2,2,2-trifluoroethyl) phosphite
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Reactive Organophosphorus Compound.
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of bis(2,2,2-trifluoroethyl) phosphite. The following procedures are designed to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment. This document moves beyond a simple checklist, offering a framework grounded in the chemical principles governing the compound's reactivity and hazards.
Understanding the Hazard: Why Special Disposal is Crucial
This compound, ((CF₃CH₂O)₂P(O)H), is an organophosphorus compound that presents multiple hazards requiring a dedicated disposal protocol. Its primary risks stem from its reactivity, particularly with moisture, and the hazardous nature of its potential breakdown products.
Key Hazards:
-
Corrosivity: Can cause severe skin burns and eye damage.[1]
-
Irritation: May cause respiratory irritation.[2]
-
Reactivity: Reacts with water and moisture, undergoing hydrolysis. While phosphites are known to be moisture-sensitive, the trifluoroethyl groups can influence the reaction's kinetics and byproducts.
-
Hazardous Hydrolysis Products: The primary hydrolysis products are 2,2,2-trifluoroethanol (TFE) and phosphorous acid .
Due to these properties, this compound and its subsequent waste must be handled as hazardous materials from "cradle to grave" in accordance with local, state, and federal regulations.[8]
The Disposal Workflow: A Two-Pronged Approach
The recommended disposal strategy for this compound involves two primary pathways: direct disposal of the neat compound or chemical neutralization (hydrolysis) followed by disposal of the resulting waste. The choice between these pathways will depend on the quantity of waste, available facilities, and the policies of your institution and licensed waste disposal vendor.
Caption: Disposal workflow for this compound.
Pathway 1: Direct Disposal of Uncontaminated or Small Quantities of this compound
For small quantities of expired or unused this compound, direct disposal via a licensed hazardous waste contractor is the most straightforward and often the safest option.
Packaging and Labeling
-
Container Selection: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid. Do not use metal containers.
-
Labeling: The container must be clearly labeled as hazardous waste. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 92466-70-1
-
The hazards associated with the chemical (e.g., "Corrosive," "Irritant").
-
The accumulation start date.
-
Your name and laboratory contact information.
-
Storage Prior to Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
Ensure secondary containment to prevent spills.
-
Store away from incompatible materials, especially water, strong acids, strong bases, and oxidizing agents.
Pathway 2: Chemical Neutralization via Hydrolysis
For larger quantities or to mitigate the reactivity of the waste, chemical neutralization through controlled hydrolysis can be employed. This procedure must be performed by trained personnel in a controlled laboratory setting. Alkaline hydrolysis is often effective for organophosphorus esters.[9][10][11]
Personal Protective Equipment (PPE)
Before beginning any chemical handling, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat and closed-toe shoes.
Recommended Alkaline Hydrolysis Protocol
This protocol is based on the general principles of alkaline hydrolysis of organophosphorus esters.[9][11]
-
Preparation: Conduct the procedure in a certified chemical fume hood. Have an appropriate acid spill kit or neutralizing agent (such as sodium bicarbonate) readily available.
-
Reaction Setup: In a suitably sized beaker or flask equipped with a magnetic stirrer, place a cold solution of 1M sodium hydroxide (NaOH) or potassium hydroxide (KOH). The volume should be sufficient to ensure the phosphite is the limiting reagent and to dissipate heat. An ice bath is recommended to control the initial reaction temperature.
-
Slow Addition: Slowly and carefully add the this compound to the stirring alkaline solution. The reaction is exothermic; control the addition rate to maintain a manageable temperature.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis. The exact time may vary, but an overnight stir is a conservative approach.
-
Neutralization: After the hydrolysis is complete, the resulting solution will be alkaline and contain sodium/potassium phosphite and 2,2,2-trifluoroethanol. Carefully neutralize the solution by slowly adding a suitable acid (e.g., 1M hydrochloric acid or sulfuric acid) while monitoring the pH with a pH meter or pH paper. The target pH should be between 6 and 8. Be cautious as the neutralization of a strong base with a strong acid is also exothermic.
-
Final Waste Product: The final neutralized solution will contain water, sodium/potassium salts, phosphorous acid salts, and 2,2,2-trifluoroethanol.
Packaging and Labeling of Neutralized Waste
-
Container: Use a sealed, compatible container (e.g., HDPE).
-
Labeling: Label the container as "Hazardous Waste." The label should clearly state the contents, for example: "Aqueous waste containing 2,2,2-trifluoroethanol, sodium phosphite, and sodium chloride." Include the approximate concentrations if known.
Regulatory Compliance: EPA Waste Codes
Proper identification of hazardous waste is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[12] While a specific listing for this compound may not exist, the waste should be evaluated based on its characteristics.
| Characteristic | EPA Waste Code | Relevance to this compound and its Hydrolysis Products |
| Ignitability | D001 | 2,2,2-Trifluoroethanol is a flammable liquid.[3] The neat phosphite has a flash point and may be considered ignitable. |
| Corrosivity | D002 | The unneutralized hydrolysis product, phosphorous acid, is corrosive.[1][4][5][6][7] The neat compound may also exhibit corrosive properties. |
| Toxicity | D004-D043 | While not explicitly listed, the toxicity of the compound and its byproducts should be considered. |
It is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste codes for your specific waste stream. The EPA has also proposed listing certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents under RCRA, which could have future implications for the disposal of fluorinated compounds.[13][14]
Selecting a Hazardous Waste Disposal Vendor
The generator of the hazardous waste is responsible for its proper disposal from "cradle to grave."[8] Therefore, selecting a reputable and licensed hazardous waste vendor is critical.
Key Considerations When Choosing a Vendor:
-
Licensing and Insurance: Verify that the vendor is properly licensed by the EPA and relevant state agencies and carries adequate insurance.[8]
-
Services Offered: Choose a vendor that can handle the specific chemical waste you generate. Many vendors offer comprehensive services, including waste identification, transportation, and disposal.[3]
-
References: Request and check references from other laboratories or institutions with similar waste streams.[8]
-
Cost: While important, price should not be the sole factor. The long-term liability of improper disposal far outweighs any short-term cost savings.[8]
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Isolate: Prevent the spill from spreading by using a spill kit with absorbent materials.
-
PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.
-
Neutralize (for small spills): For very small spills, cautiously cover with a solid absorbent material like sand or vermiculite.
-
Collect: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
References
-
5 Tips For Choosing The Right Hazardous Waste Vendor. (2014, March 20). Retrieved from [Link]
-
Pohl, J.-M., Stöhr, F., Kramer, T., Becker, J., & Göttlich, R. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Molecules, 29(11), 2432. [Link]
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Hazardous Waste Experts. (n.d.). Hazardous Waste Disposal Services. Retrieved from [Link]
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Keglevich, G., et al. (2024). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 29(1), 123. [Link]
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Palacký, J., et al. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]
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Molnár, K., et al. (2015). A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 784-791. [Link]
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Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7277–7289. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Bis(trifluoroethyl) (carboethoxymethyl)phosphonate. Retrieved from [Link]
-
Keglevich, G., et al. (2025). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]
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Lloyd Gray Whitehead Monroe Law Firm. (2024, April 1). EPA PROPOSES NEW RULE TO LIST SPECIFIC PFAS COMPOUNDS AS HAZARDOUS CONSTITUENTS UNDER RCRA. Retrieved from [Link]
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The Acta Group. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Retrieved from [Link]
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Brown, R. S. (1985). Design, Synthesis and Study of Catalysts for Organophosphate Ester Hydrolysis. Defense Technical Information Center. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk, The University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ResearchGate. (n.d.). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, May 3). 2.6: Ester Hydrolysis and Phosphoryl Transfer. Retrieved from [Link]
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Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation. PubMed. Retrieved from [Link]
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IsoLab, University of Washington. (2021, June 23). SOP - Phosphoric Acid. Retrieved from [Link]
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Chemical Suppliers. (2018, January 3). SAFETY DATA SHEET PHOSPHORIC ACID 85% TECH. Retrieved from [Link]
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Chemical Suppliers. (n.d.). SAFETY DATA SHEET PHOSPHORIC ACID 85% TECH. Retrieved from [Link]
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AWS. (n.d.). SAFETY DATA SHEET - Phosphoric Acid 70 - 85% Technical Grade. Retrieved from [Link]
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Culbeag Holdings. (n.d.). phosphoric acid - 85%. Retrieved from [Link]
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Navigating the Safe Handling of Bis(2,2,2-trifluoroethyl) phosphite: A Guide to Personal Protective Equipment and Disposal
The handling of specialized reagents like Bis(2,2,2-trifluoroethyl) phosphite, a valuable compound in pharmaceutical and materials science applications, necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide, designed for researchers and drug development professionals, provides a detailed operational and disposal plan, emphasizing the critical role of personal protective equipment (PPE) in mitigating risks and ensuring a safe laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is classified as a substance that can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Exposure can lead to immediate discomfort and potential long-term health effects if not properly managed. The primary routes of exposure are dermal contact, eye contact, and inhalation of mists or vapors.[2][4]
Key Hazard Information:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. | [2][3] |
| Combustibility | Combustible liquid. | [5] |
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a mandatory component of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are paramount to preventing exposure to this compound. The following provides a detailed breakdown of the required PPE and the rationale behind each selection.
Hand Protection: Chemical-Resistant Gloves
Glove Selection Rationale:
| Glove Material | Recommendation | Justification |
| Nitrile Rubber | Good for splash protection. | Offers good resistance to a range of chemicals and is a suitable choice for incidental contact.[6][7] Immediately replace gloves if contamination occurs. |
| Butyl Rubber | Recommended for prolonged handling. | Provides excellent resistance to a wide variety of chemicals, including many organic esters and acids.[6] |
Crucial Glove Practices:
-
Inspect gloves for any signs of degradation or perforation before each use.[8]
-
Double gloving can provide an additional layer of protection, especially during tasks with a higher risk of splashing.
-
Remove gloves using the proper technique to avoid contaminating your skin.[9]
-
Wash hands thoroughly with soap and water after removing gloves.[2]
Eye and Face Protection: Preventing Ocular Exposure
Given that this chemical causes serious eye irritation, robust eye and face protection is mandatory.[2][3]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors.[3][4]
-
Face Shield: In addition to goggles, a face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing.[3][4]
Body Protection: Shielding the Skin
To prevent skin contact, appropriate body protection must be worn over personal clothing.
-
Laboratory Coat: A long-sleeved, buttoned laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a PVC or similar chemical-resistant apron should be worn over the lab coat.[2]
-
Closed-Toed Shoes: Footwear that fully covers the feet is required to protect against spills.
Respiratory Protection: Mitigating Inhalation Risks
This compound can cause respiratory irritation.[2][3] Therefore, all handling should be conducted in a well-ventilated area.
-
Fume Hood: All work with this chemical must be performed inside a certified chemical fume hood.
-
Respirator: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a respirator with an appropriate cartridge for organic vapors should be used.[8][10] A professional must conduct a fit test to ensure the respirator's effectiveness.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble All Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and spill cleanup materials, and place them in the fume hood.
-
Don PPE: Put on all required PPE in the correct order, as illustrated in the diagram below.
Handling and Use
-
Dispensing: Carefully open the container inside the fume hood. Use appropriate tools (e.g., a clean, dry syringe or pipette) to transfer the required amount of the chemical.
-
Perform Reaction: Keep all reaction vessels within the fume hood.
-
Container Sealing: Securely close the container of this compound immediately after use.[2]
Post-Handling
-
Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and then with soap and water.
-
Doff PPE: Remove PPE in the reverse order of donning to prevent cross-contamination, as shown in the diagram below. Contaminated disposable PPE should be placed in a designated hazardous waste container.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
Waste Segregation and Collection
-
Chemical Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams.
-
Contaminated Solids: Disposable items such as gloves, paper towels, and pipette tips that have come into contact with the chemical should be collected in a separate, labeled hazardous waste container.[2]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste. The glassware can then be washed with soap and water.
Waste Disposal Workflow
All waste must be disposed of through an authorized hazardous or special waste collection service in accordance with local, state, and federal regulations.[2]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia. PubMed Central. [Link]
-
Personal Protective Equipment for Pesticide Handlers. US EPA. [Link]
-
Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. [Link]
-
PPE use during pesticide application. ResearchGate. [Link]
-
Personal Protective Equipment for Working With Pesticides. MU Extension. [Link]
-
Tris(2,2,2-Trifluoroethyl) phosphate. PubChem. [Link]
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. MDPI. [Link]
-
Chemical resistant gloves. Kerbl. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
